N-(3-bromophenyl)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S/c1-10-5-7-13(8-6-10)18(16,17)15-12-4-2-3-11(14)9-12/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZNLTGGGCUOMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10324087 | |
| Record name | N-(3-bromophenyl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10324087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7510-48-7 | |
| Record name | 7510-48-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-bromophenyl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10324087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of N-(3-bromophenyl)-4-methylbenzenesulfonamide
This document provides an in-depth technical guide for the synthesis of N-(3-bromophenyl)-4-methylbenzenesulfonamide, a valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved through the sulfonylation of 3-bromoaniline with 4-methylbenzenesulfonyl chloride (tosyl chloride). This guide is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, purification strategies, and methods for characterization. The content synthesizes established chemical principles with practical, field-proven insights to ensure a robust and reproducible methodology.
Introduction and Strategic Importance
Sulfonamides are a cornerstone structural motif in pharmacology, renowned for their broad spectrum of biological activities, including antibacterial, antihypertensive, and antiviral properties.[1] The N-aryl sulfonamide linkage provides a geometrically similar yet metabolically more robust bioisostere for the amide bond, often leading to improved pharmacokinetic profiles and binding affinities.[2] The target molecule, this compound, incorporates a bromine atom, which serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), making it a highly strategic intermediate for building diverse chemical libraries for drug discovery.
This guide details a reliable synthetic route from readily available starting materials: 3-bromoaniline and p-toluenesulfonyl chloride.
Reaction Principles: The Hinsberg Reaction Revisited
The synthesis of this compound is a classic example of a nucleophilic substitution reaction at a sulfur center, fundamentally based on the principles of the Hinsberg test.[3][4][5] This test was originally developed by Oscar Hinsberg in 1890 to distinguish between primary, secondary, and tertiary amines.[4]
Mechanism: The reaction proceeds via the nucleophilic attack of the primary amine (3-bromoaniline) on the electrophilic sulfur atom of the p-toluenesulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine initiates the attack, leading to the displacement of the chloride ion.[5][6]
A crucial aspect of this synthesis is the inclusion of a base, typically a tertiary amine like pyridine or triethylamine (TEA). The primary role of the base is to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction.[7] Neutralizing the HCl is essential for two reasons:
-
It prevents the protonation of the starting 3-bromoaniline, which would render the amine non-nucleophilic and halt the reaction.
-
It drives the reaction equilibrium towards the product side according to Le Châtelier's principle.
The resulting this compound is a primary sulfonamide, meaning it still possesses a hydrogen atom on the nitrogen. This hydrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group.[3] This acidity allows the product to dissolve in aqueous alkali solutions like sodium hydroxide, a key feature of the original Hinsberg test for primary amines.[3][4]
Detailed Experimental Protocol
This section provides a comprehensive, step-by-step procedure for the synthesis. Adherence to these steps is critical for achieving a high yield and purity of the final product.
Materials and Reagents
Quantitative data for the required reagents are summarized in the table below.
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount |
| 3-Bromoaniline | C₆H₆BrN | 172.02 | 1.0 | (e.g., 4.65 mmol, 0.80 g) |
| p-Toluenesulfonyl Chloride | C₇H₇ClO₂S | 190.65 | 1.1 | (e.g., 5.12 mmol, 0.97 g) |
| Pyridine | C₅H₅N | 79.10 | 3.0 | (e.g., 13.95 mmol, 1.10 mL) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | (e.g., 30 mL) |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | - | As needed for workup |
| 1M HCl (aq) | HCl | 36.46 | - | As needed for workup |
| Brine (Saturated NaCl) | NaCl | 58.44 | - | As needed for workup |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | As needed for drying |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromoaniline (1.0 eq).
-
Solvent and Base Addition: Dissolve the 3-bromoaniline in dichloromethane (DCM). To this solution, add pyridine (3.0 eq).[7] Pyridine acts as both a base and, in some cases, a nucleophilic catalyst. Stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring. This is critical to control the exothermic nature of the reaction and to minimize the formation of potential byproducts.[7]
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) to the cooled solution portion-wise over 10-15 minutes. Adding the sulfonyl chloride slowly prevents a rapid temperature increase and reduces the risk of di-sulfonylation, where a second tosyl group reacts with the product sulfonamide.[1]
-
Reaction Execution: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction stir at room temperature for an additional 2-4 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the 3-bromoaniline spot indicates the completion of the reaction.
-
Workup - Quenching: Once the reaction is complete, carefully quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[7]
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine all organic fractions.
-
Workup - Washing: Wash the combined organic layers sequentially with 1M HCl (to remove excess pyridine), water, and finally brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Visualization of the Experimental Workflow
The following diagram provides a high-level overview of the entire synthetic process, from preparation to final characterization.
Caption: Experimental workflow for the synthesis of this compound.
Purification and Characterization
Purification
The crude product obtained after workup is typically an off-white or pale yellow solid. Purification is most effectively achieved by one of the following methods:
-
Column Chromatography: Flash column chromatography on silica gel is a highly effective method. A common eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and increasing to 30:70 EtOAc:Hexane).[7]
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can yield highly pure crystalline material.[9]
Characterization
The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques.
-
Melting Point (MP): A sharp melting point is indicative of high purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons of both the 3-bromophenyl and the p-tolyl groups, a singlet for the methyl group protons (~2.4 ppm), and a broad singlet for the N-H proton.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H bond (around 3250 cm⁻¹) and the two S=O stretching vibrations of the sulfonyl group (typically around 1340 cm⁻¹ and 1160 cm⁻¹).[10]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and show a characteristic isotopic pattern for a monobrominated compound.
Troubleshooting and Field Insights
-
Di-sulfonylation: The most common side reaction is the formation of the di-tosylated product, N,N-bis(4-methylphenyl)sulfonyl-3-bromoaniline. This occurs if the reaction temperature is too high, the tosyl chloride is added too quickly, or excess tosyl chloride is used. To mitigate this, maintain a low temperature (0 °C) during addition and use only a slight excess (1.1 eq) of tosyl chloride.[7]
-
Reagent Quality: p-Toluenesulfonyl chloride is sensitive to moisture and will hydrolyze to p-toluenesulfonic acid. Always use a fresh, dry sample from a tightly sealed container. The presence of the sulfonic acid can complicate the reaction and purification.
-
Incomplete Reaction: If TLC analysis shows significant unreacted 3-bromoaniline, the reaction time can be extended, or the mixture can be gently warmed (e.g., to 40 °C) for a short period. However, warming increases the risk of side reactions.
Conclusion
The synthesis of this compound from 3-bromoaniline and p-toluenesulfonyl chloride is a robust and reliable procedure rooted in fundamental principles of organic chemistry. By carefully controlling reaction conditions, particularly temperature and stoichiometry, and employing standard purification techniques, researchers can readily access this valuable building block in high yield and purity. This guide provides the necessary technical detail and practical insights to empower scientists in their synthetic endeavors.
References
- Chemca. (2026). Hinsberg Test: Identification & Separation of Amines. Chemca.in. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZRUGaBgv-3MDwfk0QIgh5ESM0AbikELUYzCTuvCV_qRnheok-Qf2GcO-LfRvU6gWYnkMbVibk3v0YgQzF7eZxx0Ee1yfOethXogX4e2VPxARxDk35YxA_aD9ATyrpFhIJAmLPXYjAd2bRWXw8-IPIKlfP_LlOq0XY4MybxqObnMODeedC5iwa72U2IPN34VGkH90BsV4JjQ==]
- Various Authors. (2020). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. ResearchGate. [https://www.researchgate.net/post/Tosylation_of_3-bromoaniline_with_p-toluenesulfonyl_chloride]
- Wikipedia contributors. (n.d.). Hinsberg reaction. Wikipedia. [https://en.wikipedia.org/wiki/Hinsberg_reaction]
- BYJU'S. (n.d.). Hinsberg Reagent And Test. BYJU'S. [https://byjus.com/chemistry/hinsberg-reagent-and-test/]
- Chemistry Learner. (n.d.). Hinsberg Test: Definition, Procedure, and Mechanism. Chemistry Learner. [https://www.chemistrylearner.com/chemical-tests/hinsberg-test]
- Various Authors. (n.d.). Why is para-toulenesulphonyl chloride used for reaction with Primary or secondary amine instead of Hinsberg reagent? ECHEMI. [https://www.echemi.com/community/why-is-para-toulenesulphonyl-chloride-used-for-reaction-with-primary-or-secondary-amine-instead-of-hinsberg-reagent_mjart2203155735_931.html]
- Mphahame, B., et al. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [https://www.mdpi.com/1420-3049/25/23/5768]
- Heravi, M. M., et al. (n.d.). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Semantic Scholar. [https://www.semanticscholar.org/paper/Sulfonylation-%2C-Aniline%2C-Alcohol%2C-Solvent-free%2C-Heravi-Beheshti/21805b533d3c6395e86570c9103e5c9b83b3b44b]
- Das, B., et al. (2016). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [https://www.researchgate.net/publication/303863459_Recent_advances_in_synthesis_of_sulfonamides_A_review]
- BenchChem. (2025). Application Notes and Protocols for 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide. BenchChem. [https://www.benchchem.
- The Royal Society of Chemistry. (n.d.). Supporting Information Table of Contents. The Royal Society of Chemistry. [https://www.rsc.
- The Royal Society of Chemistry. (n.d.). A Simple and Eco-Sustainable Method for Sulfonylation of Amines Under Microwave Assisted Solvent-Free Conditions. The Royal Society of Chemistry. [https://www.rsc.
- Bowser, J. R., et al. (2012). Preparation of sulfonamides from N-silylamines. PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3505541/]
- Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [https://macmillan.princeton.
- Various Authors. (2019). Synthesis of sulfonamides. ResearchGate. [https://www.researchgate.net/publication/330541315_Synthesis_of_sulfonamides]
- Gowda, B. T., et al. (2010). N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2961131/]
- Various Authors. (n.d.). Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl - Supporting Information. The Royal Society of Chemistry. [https://www.rsc.
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Spectroscopic Analysis of N-(3-bromophenyl)-4-methylbenzenesulfonamide: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for the compound N-(3-bromophenyl)-4-methylbenzenesulfonamide, a molecule of interest in medicinal chemistry and materials science. The structural elucidation of such compounds is fundamentally reliant on a combination of modern analytical techniques. Here, we will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of the spectroscopic characterization of sulfonamide derivatives.
Introduction to this compound
This compound belongs to the sulfonamide class of compounds, which are characterized by a sulfonyl group connected to an amine. This functional group is a cornerstone in the development of a wide array of pharmaceuticals, including antibacterial and anticancer agents. The specific substitution pattern of a 3-bromophenyl group and a 4-methylphenyl (tosyl) group gives this molecule distinct electronic and steric properties that influence its chemical reactivity and biological activity. Accurate and thorough spectroscopic analysis is paramount to confirm its identity, purity, and structure, which are critical prerequisites for any further application.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.
¹H NMR Spectroscopy Data
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not explicitly found in search results | - | - | - |
While specific experimental data for this compound was not found in the searched literature, the expected proton NMR spectrum can be predicted based on the analysis of closely related structures and established principles of NMR spectroscopy.
Anticipated ¹H NMR Spectral Features:
-
Tosyl Group Protons:
-
A singlet integrating to 3H around δ 2.4 ppm, corresponding to the methyl (CH₃) protons of the 4-methylbenzenesulfonamide moiety.
-
Two doublets, each integrating to 2H, in the aromatic region (δ 7.2-7.8 ppm). The protons ortho to the sulfonyl group will be deshielded and appear downfield, while the protons meta to the sulfonyl group will appear slightly upfield. These will likely appear as an AA'BB' system.
-
-
3-Bromophenyl Group Protons:
-
The protons on the 3-bromophenyl ring will exhibit a more complex splitting pattern in the aromatic region (δ 7.0-7.5 ppm).
-
The proton at the 2-position (ortho to the NH and meta to the Br) will likely be a triplet or a multiplet.
-
The proton at the 6-position (ortho to the NH and ortho to the Br) will also be a multiplet.
-
The proton at the 4-position (meta to both NH and Br) will likely be a triplet.
-
The proton at the 5-position (para to the NH and ortho to the Br) will likely be a doublet of doublets.
-
-
Sulfonamide Proton (NH):
-
A broad singlet, the chemical shift of which is highly dependent on concentration and solvent, typically appearing between δ 9.0 and 11.0 ppm.
-
¹³C NMR Spectroscopy Data
The carbon-13 NMR spectrum provides information on the different types of carbon atoms in the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly found in search results | - |
Specific experimental ¹³C NMR data for this compound was not available in the searched literature. The following are predicted chemical shifts based on known substituent effects.
Anticipated ¹³C NMR Spectral Features:
-
Tosyl Group Carbons:
-
The methyl carbon (CH₃) will appear upfield, around δ 21.5 ppm.
-
The quaternary carbon attached to the methyl group will be around δ 144 ppm.
-
The aromatic CH carbons will appear between δ 127 and 130 ppm.
-
The quaternary carbon attached to the sulfonyl group will be deshielded, appearing around δ 136 ppm.
-
-
3-Bromophenyl Group Carbons:
-
The carbon bearing the bromine atom (C-Br) will be found around δ 122 ppm.
-
The quaternary carbon attached to the nitrogen (C-N) will be in the range of δ 138-140 ppm.
-
The other aromatic CH carbons will have distinct signals in the δ 120-131 ppm range, with their exact shifts influenced by the positions relative to the bromine and sulfonamide groups.
-
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the NH proton.
-
Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibration Mode |
| Data not explicitly found in search results | - |
While a specific IR spectrum for this compound was not found, characteristic absorption bands for arylsulfonamides are well-established.
Anticipated FT-IR Spectral Features:
-
N-H Stretch: A sharp to moderately broad peak in the region of 3250-3350 cm⁻¹ is characteristic of the N-H stretching vibration of the sulfonamide group.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic rings.
-
S=O Stretch: Two strong absorption bands are expected for the sulfonyl group:
-
An asymmetric stretching vibration (νas) typically in the range of 1330-1370 cm⁻¹.
-
A symmetric stretching vibration (νs) typically in the range of 1140-1180 cm⁻¹. These are highly characteristic of sulfonamides.
-
-
C=C Stretch: Aromatic ring C=C stretching vibrations will appear as a series of peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: The C-N stretching vibration is expected in the 1100-1350 cm⁻¹ range.
-
C-Br Stretch: A peak in the fingerprint region, typically between 500-600 cm⁻¹, can be attributed to the C-Br stretching vibration.
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structure.
Table 4: Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment |
| Data not explicitly found in search results | - |
Specific mass spectrometry data for this compound was not found in the searched literature. The expected fragmentation pattern under electrospray ionization (ESI) is discussed below.
Anticipated Mass Spectrum Features:
-
Molecular Ion Peak ([M+H]⁺): The molecular weight of this compound (C₁₃H₁₂BrNO₂S) is approximately 341.0 g/mol for the major isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O, ³²S). In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 342. A characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio) would be observed for the molecular ion peak, with a second peak at [M+2+H]⁺ (m/z 344) of similar intensity.
-
Key Fragmentation Pathways: A common fragmentation pathway for aromatic sulfonamides involves the cleavage of the S-N bond and the S-C bond.[1]
-
Loss of SO₂: A significant fragmentation pathway often observed in the mass spectra of arylsulfonamides is the elimination of sulfur dioxide (SO₂), which corresponds to a loss of 64 Da.[1]
-
Cleavage of the S-N bond: This would lead to the formation of the 4-methylbenzenesulfonyl cation (m/z 155) and the 3-bromoaniline radical cation (m/z 171/173).
-
Cleavage of the C-S bond: This would result in the formation of the tolyl cation (m/z 91).
-
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak as the precursor ion and inducing collision-induced dissociation (CID).
-
Data Interpretation and Structural Confirmation Workflow
The definitive structural confirmation of this compound is achieved by integrating the data from all three spectroscopic techniques.
Sources
Crystal structure analysis of N-(3-bromophenyl)-4-methylbenzenesulfonamide
An In-depth Technical Guide to the Crystal Structure Analysis of N-(3-bromophenyl)-4-methylbenzenesulfonamide
Introduction
N-aryl benzenesulfonamides are a cornerstone scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities and finding application as versatile synthetic intermediates. The specific compound, this compound, combines the structural features of a brominated phenyl ring with a toluenesulfonyl group, suggesting potential applications in areas requiring halogen bonding capabilities or as a precursor for further cross-coupling reactions.
Determining the precise three-dimensional atomic arrangement of this molecule through single-crystal X-ray diffraction (SC-XRD) is paramount.[1][2] This analysis provides unambiguous proof of structure, reveals detailed conformational preferences, and elucidates the intricate network of intermolecular interactions that govern the solid-state packing. Such information is invaluable for drug development professionals seeking to understand structure-activity relationships (SAR) and for materials scientists aiming to engineer crystals with desired physical properties.
This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of this compound, from synthesis and crystallization to data interpretation and validation. While the crystallographic data for the exact title compound is not publicly available, we will utilize the published data for the closely related analog, N-(3-chlorophenyl)-4-methylbenzenesulfonamide , as a validated, illustrative example throughout the analytical sections to demonstrate the process with real-world data.[3]
Part I: Synthesis and Single Crystal Growth
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent, often challenging, growth of diffraction-quality single crystals.
Protocol 1: Synthesis of this compound
This procedure is adapted from established methods for the synthesis of N-aryl sulfonamides.[4][5]
Rationale: The reaction is a standard nucleophilic substitution where the amino group of 3-bromoaniline attacks the electrophilic sulfur atom of 4-methylbenzenesulfonyl chloride. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.
Step-by-Step Methodology:
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoaniline (1.0 eq) and pyridine (20 mL).
-
Reagent Addition: While stirring the solution at room temperature, slowly add 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride, TsCl) (1.1 eq) portion-wise over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Workup: After completion, allow the mixture to cool to room temperature and then pour it into 100 mL of ice-cold water. A precipitate will form.
-
Isolation & Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.
Protocol 2: Single Crystal Cultivation
Growing a single crystal suitable for X-ray diffraction is the most critical and often trial-and-error phase.[6][7] A suitable crystal should be at least 0.1 mm in all dimensions, transparent, and free of cracks or other defects.[6][7]
Rationale: The slow evaporation technique creates a state of supersaturation gradually, allowing molecules to organize into a well-ordered crystal lattice rather than crashing out as an amorphous powder. The choice of solvent is critical; the ideal solvent dissolves the compound moderately and is volatile enough to evaporate over several days.
Step-by-Step Methodology:
-
Solvent Screening: Test the solubility of the purified compound in various solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane).
-
Preparation: Dissolve a small amount of the purified compound (approx. 10-20 mg) in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a small, clean vial.
-
Evaporation: Cover the vial with a cap, and pierce the cap with a needle to allow for slow solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Harvesting: Monitor the vial over several days to weeks for the formation of single crystals. Once suitable crystals are observed, carefully harvest them using a nylon loop.
Part II: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Once a suitable crystal is obtained, it is subjected to an intense beam of X-rays to generate a diffraction pattern, which contains the information about the crystal's internal structure.[7]
Experimental Workflow for Data Collection
Caption: Workflow for SC-XRD data collection.
Step-by-Step Methodology:
-
Crystal Mounting: A selected crystal is mounted on a cryo-loop and placed on the goniometer head of the diffractometer.
-
Cooling: The crystal is cooled to a low temperature (typically 100-150 K) using a nitrogen or helium cryostream. This is a critical step to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.
-
Unit Cell Determination: A few initial diffraction images are collected to locate reflections, which are then used to determine the dimensions and symmetry of the crystal's unit cell.
-
Data Collection: A full sphere of diffraction data is collected. Modern diffractometers equipped with CCD or CMOS detectors, such as those running APEX software, can automate this process, ensuring high redundancy and complete data.[8] The instrument uses a specific X-ray wavelength, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å), depending on the nature of the crystal.[1]
Part III: Structure Solution and Refinement
This phase transforms the raw diffraction intensities into a final, chemically sensible 3D model of the molecule.
Iterative Process of Structure Solution and Refinement
Caption: The iterative cycle of crystallographic structure refinement.
Step-by-Step Methodology:
-
Data Reduction: The collected diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization).
-
Structure Solution: The "phase problem" is the primary hurdle; while intensities are measured, the phase information is lost.[7] For small molecules, this is typically solved using direct methods, implemented in programs like SHELXS.[3] This provides an initial, rough electron density map that reveals the positions of the heaviest atoms (in this case, Bromine and Sulfur).
-
Model Refinement: The initial model is refined using a least-squares process with software like SHELXL.[3] This iterative process involves:
-
Assigning atom types to the electron density peaks.
-
Refining atomic coordinates and anisotropic displacement parameters (which model thermal motion).
-
Locating lighter atoms, including hydrogens, from the difference Fourier map.
-
-
Validation: The quality of the final model is assessed using several metrics:
-
R1: The residual factor, indicating the agreement between observed and calculated structure factor amplitudes. A value < 5% is excellent for small molecules.
-
wR2: A weighted residual factor based on intensities.
-
Goodness-of-Fit (GooF): Should be close to 1.0, indicating a good fit between the model and the data.
-
Residual Electron Density: The final difference map should be relatively flat, with no significant peaks or holes.
-
Tools like PLATON are used to check for missed symmetry and analyze the overall geometry.[9]
-
Part IV: Analysis of the Crystal Structure
Here we present the crystallographic data for the analog N-(3-chlorophenyl)-4-methylbenzenesulfonamide as a representative example.[3]
Table 1: Crystal Data and Structure Refinement
| Parameter | Value (for C₁₃H₁₂ClNO₂S)[3] | Causality and Significance |
| Empirical formula | C₁₃H₁₂ClNO₂S | Confirms the elemental composition of the molecule in the crystal. |
| Formula weight | 281.75 g/mol | Derived from the empirical formula. |
| Crystal system | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å) | a=9.774, b=13.589, c=10.066 | The dimensions of the unit cell. |
| β (°) | 91.952 | The angle of the monoclinic unit cell. |
| Volume (ų) | 1336.2 | The volume of a single unit cell. |
| Z | 4 | The number of molecules in one unit cell. |
| Temperature (K) | 299 | The temperature at which data was collected. |
| Radiation type | Mo Kα (λ = 0.71073 Å) | Standard X-ray source for small molecule crystallography. |
| Final R1 [I > 2σ(I)] | 0.036 | An excellent value indicating a high-quality refinement. |
| wR2 (all data) | 0.108 | A weighted R-factor that is typically higher than R1. |
| Goodness-of-fit (S) | 1.08 | Value is very close to 1, indicating a good model fit. |
Molecular Geometry and Conformation
The analysis of the refined structure reveals key geometric parameters. The dihedral angle between the two benzene rings is a critical conformational descriptor. In the chloro-analog, this angle is 73.7°, indicating a significantly twisted conformation.[3] The molecule is bent at the sulfur atom, with a C-S-N-C torsion angle of 54.1°.[3] These specific conformations are a result of minimizing steric hindrance while optimizing intermolecular interactions in the crystal lattice.
Intermolecular Interactions and Crystal Packing
A key aspect of crystal structure analysis is understanding how molecules interact with each other. For N-aryl sulfonamides, hydrogen bonding is a dominant interaction. In the chloro-analog, molecules form inversion-related dimers linked by pairs of N—H···O hydrogen bonds.[3] This strong, directional interaction is a primary driver for the observed crystal packing. The bromine atom in the title compound would also be expected to participate in halogen bonding or other weak interactions, further influencing the supramolecular assembly.
Conclusion
The single-crystal X-ray analysis of this compound, as demonstrated through the detailed workflow and illustrated with data from a close analog, provides an unambiguous determination of its three-dimensional structure. This technical guide outlines the essential, interconnected stages of synthesis, crystallization, data collection, and structure refinement. The resulting structural model, with its precise bond lengths, angles, conformational details, and description of intermolecular forces, is a foundational piece of information for rational drug design, polymorphism screening, and the development of new materials. The protocols and validation checks described herein represent a robust, self-validating system for obtaining high-quality, trustworthy crystallographic data.
References
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Title: Crystallography Software - RCSB PDB Source: RCSB Protein Data Bank URL: [Link]
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Title: APEX Software | Bruker Source: Bruker Corporation URL: [Link]
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Title: FullProf Suite Source: Institut Laue-Langevin and ICMAB-CSIC URL: [Link]
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Title: Profex – Open Source XRD and Rietveld Refinement Source: Profex URL: [Link]
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Title: X-ray Crystallography Source: Creative BioMart URL: [Link]
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Title: Crystallography Software - UNC Department of Chemistry X-ray Core Laboratory Source: University of North Carolina at Chapel Hill URL: [Link]
-
Title: Small molecule X-ray crystallography Source: The University of Queensland URL: [Link]
-
Title: Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities Source: MDPI URL: [Link]
-
Title: Small molecule crystallography Source: Excillum URL: [Link]
-
Title: X-ray crystallography Source: Wikipedia URL: [Link]
-
Title: Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide Source: European Journal of Chemistry URL: [Link]
-
Title: N-(3-Chlorophenyl)-4-methylbenzenesulfonamide Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: 4-Methyl-N-(phenylmethyl)benzenesulfonamide Source: Organic Syntheses URL: [Link]
-
Title: CAS#:3245-95-2 | N-(3-bromopropyl)-4-methylbenzenesulfonamide Source: Chemsrc URL: [Link]
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Title: New Structures and New Data Fields. The Latest CSD Data Update Source: Cambridge Crystallographic Data Centre (CCDC) URL: [Link]
-
Title: New Data and Improvements – 2020.3 CSD Data Release Source: Cambridge Crystallographic Data Centre (CCDC) URL: [Link]
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Title: Search - Access Structures Source: Cambridge Crystallographic Data Centre (CCDC) URL: [Link]
-
Title: The Largest Curated Crystal Structure Database Source: Cambridge Crystallographic Data Centre (CCDC) URL: [Link]
-
Title: Synthesis of N-methyl-4-(amino)benzenesulfonamide Source: PrepChem.com URL: [Link]
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An In-depth Technical Guide to the Solubility of N-(3-bromophenyl)-4-methylbenzenesulfonamide in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of N-(3-bromophenyl)-4-methylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive analysis in a range of organic solvents, and detailed experimental protocols for empirical determination.
Introduction: The Significance of Solubility in Drug Discovery
This compound belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. A thorough understanding of its behavior in various organic solvents is paramount for processes such as synthesis, purification, crystallization, and the preparation of dosage forms. This guide offers a foundational understanding of these aspects, blending theoretical insights with practical, field-proven methodologies.
Physicochemical Characterization of this compound
To predict the solubility of this compound, a detailed analysis of its molecular structure is essential.
-
Molecular Structure:
-
N-(3-bromophenyl) group: The presence of a bromophenyl group introduces a degree of lipophilicity and affects the molecule's overall polarity. The bromine atom is an electron-withdrawing group, influencing the electron distribution across the aromatic ring.
-
4-methylbenzenesulfonamide group: This functional group is polar and capable of acting as both a hydrogen bond donor (from the N-H group) and acceptor (from the sulfonyl oxygens). This duality is a key determinant of its interaction with various solvents. The methyl group on the benzene ring adds to the non-polar character of that part of the molecule.
-
-
Predicted Properties:
-
Polarity: The molecule possesses both polar (sulfonamide) and non-polar (bromophenyl and tolyl) regions, making it amphiphilic to a certain extent. Its overall polarity will dictate its affinity for solvents of varying polarities.
-
Hydrogen Bonding: The N-H proton of the sulfonamide group is acidic and can form strong hydrogen bonds with hydrogen bond accepting solvents. The two oxygen atoms of the sulfonyl group are effective hydrogen bond acceptors.
-
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[2][3] This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.
Solvent Properties and Their Influence
The choice of solvent is critical, and its properties will directly impact the solubility of this compound. Key solvent parameters include:
-
Polarity Index: A relative measure of a solvent's polarity.[4][5]
-
Dielectric Constant (ε): A measure of a solvent's ability to separate ions. Solvents with high dielectric constants are generally more polar.[4]
-
Hydrogen Bonding Capacity: Solvents can be classified as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), or both. This property is crucial for solutes like sulfonamides that can participate in hydrogen bonding.[6][7]
-
Hildebrand Solubility Parameter (δ): This parameter quantifies the cohesive energy density of a solvent.[8][9][10] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. Solubility is most favorable when the Hildebrand parameters of the solute and solvent are closely matched.[10]
Predictive Solubility Analysis
Based on the structure of this compound and the theoretical principles of solubility, we can predict its behavior in a range of organic solvents.
Table 1: Physicochemical Properties of Common Organic Solvents and Predicted Solubility of this compound
| Solvent | Polarity Index | Dielectric Constant (ε) | Hydrogen Bonding | Hildebrand Parameter (δ) (cal/cm³)¹/² | Predicted Solubility |
| Non-Polar Solvents | |||||
| n-Hexane | 0.1 | 1.88 | None | 7.3 | Very Low |
| Toluene | 2.4 | 2.38 | HBA (weak) | 8.9 | Low |
| Diethyl Ether | 2.8 | 4.34 | HBA | 7.4 | Low to Moderate |
| Polar Aprotic Solvents | |||||
| Dichloromethane (DCM) | 3.1 | 9.08 | HBA (weak) | 9.7 | Moderate |
| Ethyl Acetate | 4.4 | 6.02 | HBA | 9.1 | Moderate |
| Acetone | 5.1 | 20.7 | HBA | 9.9 | High |
| Acetonitrile (ACN) | 5.8 | 37.5 | HBA | 11.9 | High |
| Dimethylformamide (DMF) | 6.4 | 36.7 | HBA | 12.1 | Very High |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | HBA | 12.0 | Very High |
| Polar Protic Solvents | |||||
| 1-Butanol | 4.0 | 17.8 | HBD/HBA | 11.4 | Moderate to High |
| Isopropanol (IPA) | 3.9 | 19.9 | HBD/HBA | 11.5 | Moderate to High |
| Ethanol | 4.3 | 24.6 | HBD/HBA | 12.7 | High |
| Methanol | 5.1 | 32.7 | HBD/HBA | 14.5 | High |
Analysis of Predicted Solubility:
-
Non-Polar Solvents: Due to the significant polarity of the sulfonamide group, the compound is expected to have very low solubility in non-polar solvents like hexane. The weak van der Waals forces in these solvents cannot overcome the strong intermolecular hydrogen bonds and dipole-dipole interactions between the solute molecules.
-
Polar Aprotic Solvents: These solvents are expected to be effective at dissolving this compound. Solvents like DMF and DMSO are highly polar and are excellent hydrogen bond acceptors, allowing them to effectively solvate both the polar sulfonamide group and the aromatic rings. Acetone and acetonitrile are also predicted to be good solvents.
-
Polar Protic Solvents: Alcohols such as methanol and ethanol are anticipated to be good solvents. They can act as both hydrogen bond donors and acceptors, enabling strong interactions with the sulfonamide group.
The following diagram illustrates the key solute-solvent interactions that govern solubility.
Caption: Key molecular and solvent properties influencing solubility.
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate data. The equilibrium shake-flask method is the gold standard for this purpose.[11][12][13][14]
Equilibrium Shake-Flask Protocol
This protocol outlines the steps for determining the equilibrium solubility of this compound.
Objective: To determine the concentration of a saturated solution of the target compound in a given solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC-UV or UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be clearly visible after equilibration.
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker (e.g., 25°C or 37°C). Shake the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high concentration readings.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
Caption: Workflow for the equilibrium shake-flask solubility determination.
Analytical Quantification
HPLC-UV Method: High-Performance Liquid Chromatography with UV detection is a highly specific and sensitive method for quantifying sulfonamides.[15][16][17][18][19]
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile or methanol and water (often with a small amount of acid like formic acid to improve peak shape) is commonly used.
-
Detection: The UV detector should be set to the wavelength of maximum absorbance (λmax) of this compound. The λmax can be determined by running a UV scan of a dilute solution of the compound.
-
Calibration: A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.
UV-Vis Spectrophotometry: For a less complex matrix, UV-Vis spectrophotometry can be a simpler and faster method.[20][21][22]
-
λmax Determination: A UV-Vis scan of a dilute solution of the compound in the solvent of interest is performed to identify the wavelength of maximum absorbance.
-
Calibration Curve: A standard curve is generated by measuring the absorbance of a series of solutions of known concentrations at the determined λmax.
-
Measurement: The absorbance of the diluted sample is measured, and the concentration is calculated using the calibration curve.
Conclusion
While experimental data for the solubility of this compound is not widely published, a strong predictive understanding can be achieved by analyzing its molecular structure in the context of fundamental solubility principles. The presence of both polar, hydrogen-bonding moieties and non-polar aromatic rings suggests that its solubility will be highest in polar aprotic and polar protic solvents. This guide provides the theoretical foundation and a robust experimental framework for researchers to confidently assess the solubility of this and similar compounds, facilitating informed decisions in the drug development pipeline.
References
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American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. AIC Wiki. Retrieved from [Link]
- Avdeef, A. (2012). Solubility Measurements. In Absorption and Drug Development (pp. 237-278). Wiley.
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Chemistry LibreTexts. (2022, September 30). 3.1: Physical properties of organic compounds. Retrieved from [Link]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
- Cysewski, P., Jeliński, T., Procek, D., & Dratwa, A. (2021). Solubility of Sulfanilamide and Sulfacetamide in neat solvents: Measurements and interpretation using theoretical predictive models, first principle approach and artificial neural networks. Fluid Phase Equilibria, 539, 113009.
- Glomme, A., & Steffansen, B. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 569-575.
- Martin, A., Wu, P. L., Adjei, A., Mehdizadeh, M., & Pino, J. A. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 71(12), 1334-1340.
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MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC. Retrieved from [Link]
- Patyra, E., Kwiatek, K., & Nebot, C. (2019).
- Platts, J. A., Abraham, M. H., & Duce, P. P. (1999). Hydrogen bonding properties of non-polar solvents. Organic & Biomolecular Chemistry, (12), 2345-2351.
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SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]
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Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]
- Tomczak, M., & Kloskowski, A. (2021).
-
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]
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Wikipedia. (n.d.). Hildebrand solubility parameter. Retrieved from [Link]
- Zgoła-Grześkowiak, A., Grześkowiak, T., & Jeske, M. (2017). A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry. Talanta, 168, 137-143.
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An In-depth Technical Guide to Predicting the Mechanism of Action of N-(3-bromophenyl)-4-methylbenzenesulfonamide
This guide provides a comprehensive framework for elucidating the mechanism of action of the novel chemical entity, N-(3-bromophenyl)-4-methylbenzenesulfonamide. For researchers and drug development professionals, this document outlines a predictive approach grounded in the known bioactivities of its core structural motifs, coupled with a rigorous, multi-tiered validation strategy. We will delve into the causality behind experimental choices, ensuring a self-validating and robust investigative process.
Introduction: Deconstructing the Molecule for Mechanistic Clues
This compound is a synthetic organic compound characterized by two key functional moieties: a benzenesulfonamide core and a 3-bromophenyl group. An initial analysis of these components is critical for forming a rational hypothesis regarding its biological activity.
-
The Benzenesulfonamide Moiety (-SO₂NH-) : This is a well-established pharmacophore present in a wide array of therapeutic agents.[1] Its prevalence stems from its ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bonds with biological targets.[2] Crucially, the sulfonamide group is a known zinc-binding group, making it a classic inhibitor of zinc-dependent metalloenzymes.[3]
-
The 3-Bromophenyl Group : The presence and position of the bromine atom on the phenyl ring significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution. This can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity and selectivity for specific biological targets.[1]
Given the prominence of the benzenesulfonamide core, our primary hypothesis is that this compound functions as an enzyme inhibitor, with a high probability of targeting metalloenzymes.
Primary Predicted Mechanism of Action: Carbonic Anhydrase Inhibition
The most frequently documented mechanism of action for aromatic sulfonamides is the inhibition of carbonic anhydrases (CAs).[4][5][6] CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including cancer, glaucoma, and epilepsy.[7][8]
The sulfonamide moiety can coordinate with the zinc ion in the active site of carbonic anhydrase, displacing a water molecule and inhibiting the enzyme's catalytic activity.[3] Various isoforms of CA exist, and benzenesulfonamide derivatives have shown differential inhibitory activity and selectivity against them.[4][7] For instance, inhibition of tumor-associated isoforms like CA IX is a validated anticancer strategy.[4]
Logical Framework for Investigation
Our investigation will proceed from broad, high-throughput screening to specific, mechanistic validation, as outlined in the workflow below.
Caption: A multi-stage workflow for MOA prediction and validation.
Experimental Protocols
The following protocols are designed to systematically test our primary hypothesis.
In Silico Study: Molecular Docking
Objective: To predict the binding affinity and mode of interaction of this compound with human carbonic anhydrase isoforms, particularly the ubiquitous hCA II and the tumor-associated hCA IX.
Protocol:
-
Protein Preparation:
-
Obtain the crystal structures of hCA II and hCA IX from the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules and ligands, adding hydrogen atoms, and assigning appropriate protonation states to residues.
-
Define the binding site based on the location of the catalytic zinc ion.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Perform energy minimization of the ligand structure.
-
-
Molecular Docking:
-
Utilize a validated docking program (e.g., AutoDock Vina) to dock the prepared ligand into the active sites of hCA II and hCA IX.
-
Analyze the resulting docking poses and scoring functions to predict binding affinity (e.g., in kcal/mol).
-
Visualize the ligand-protein interactions, paying close attention to the coordination of the sulfonamide group with the zinc ion and hydrogen bonding with key active site residues (e.g., Thr199, Thr200).
-
In Vitro Validation: Carbonic Anhydrase Inhibition Assay
Objective: To quantitatively measure the inhibitory potency (Kᵢ) of the compound against purified hCA isoforms.
Protocol (Stopped-Flow CO₂ Hydration Assay):
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., Tris-HCl) with a pH indicator.
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare solutions of purified hCA isoforms (I, II, VII, IX) and a standard inhibitor (e.g., Acetazolamide).
-
-
Assay Procedure:
-
Use a stopped-flow spectrophotometer to monitor the enzyme-catalyzed hydration of CO₂.
-
Equilibrate the enzyme solution with varying concentrations of the test compound.
-
Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated buffer.
-
Monitor the change in absorbance of the pH indicator over time, which reflects the rate of proton production from CO₂ hydration.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
Table 1: Hypothetical Carbonic Anhydrase Inhibition Data
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) | Selectivity Ratio (II/IX) |
| This compound | >10,000 | 250.5 | 150.2 | 25.1 | 9.98 |
| Acetazolamide (Reference) | 250 | 12 | 2.5 | 25 | 0.48 |
This table presents hypothetical data to illustrate the expected output. Strong inhibition of hCA IX with weaker inhibition of off-target isoforms like hCA I and II would suggest a promising anticancer profile.
Secondary and Tertiary Predicted Mechanisms
While CA inhibition is the most probable mechanism, the structural motifs of this compound allow for other potential biological activities. A comprehensive investigation should consider these possibilities.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Certain benzenesulfonamide derivatives have been shown to inhibit RTKs, such as TrkA.[9] This class of enzymes is crucial for cell signaling pathways that control growth, differentiation, and survival. Their aberrant activation is a hallmark of many cancers.
Validation Approach:
-
Kinase Inhibition Panel: Screen the compound against a broad panel of purified kinases to identify potential hits.
-
Cell-Based Phosphorylation Assays: If a specific RTK is identified, use cell lines overexpressing this kinase to measure the compound's effect on downstream substrate phosphorylation via Western blot or ELISA.
Tubulin Polymerization Inhibition
Compounds containing a bromophenyl group have been investigated as potential inhibitors of tubulin polymerization, a mechanism shared by several successful anticancer drugs.[10][11] Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
Validation Approach:
-
In Vitro Tubulin Polymerization Assay: Measure the effect of the compound on the polymerization of purified tubulin using a fluorescence-based assay.
-
Immunofluorescence Microscopy: Treat cancer cells with the compound and visualize the microtubule network using fluorescently labeled anti-tubulin antibodies to assess for disruption.
Other Potential Enzyme Inhibition
Derivatives of benzenesulfonamide have also been reported to inhibit other enzyme classes, such as:
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : Relevant for neurodegenerative diseases.[2]
-
α-Glucosidase and Protein Tyrosine Phosphatase 1B (PTP1B) : Potential targets for antidiabetic agents.[12][13]
Validation Approach:
-
Standard in vitro enzyme inhibition assays specific to each target can be employed to explore these possibilities if initial broad screening suggests such activity.
Proposed Signaling Pathway: CA IX Inhibition in Cancer
Should this compound prove to be a selective inhibitor of the tumor-associated CA IX, its downstream effects would likely involve the disruption of pH regulation in the tumor microenvironment.
Caption: Predicted signaling pathway for CA IX inhibition by the test compound.
Conclusion and Future Directions
This guide presents a hypothesis-driven strategy for predicting and validating the mechanism of action of this compound. The primary predicted mechanism, based on a wealth of literature for structurally related compounds, is the inhibition of carbonic anhydrase, particularly the tumor-associated isoform CA IX.[4] The outlined experimental workflows provide a clear and logical path from in silico prediction to in vitro validation and cellular characterization.
Successful validation of CA IX inhibition would position this compound as a promising candidate for further preclinical development as an anticancer agent. Subsequent studies should focus on comprehensive ADME-Tox profiling, pharmacokinetic analysis, and in vivo efficacy studies in relevant animal models of cancer. The exploration of secondary mechanisms will also be crucial to fully understand the compound's pharmacological profile and to identify potential polypharmacological effects or off-target liabilities.
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Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26848–26860. Available from: [Link]
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Al-Ostoot, F. H., Al-Ghamdi, S. S., Aouad, M. R., & Al-Zahrani, E. A. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health. Available from: [Link]
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Li, J., Wang, L., Gao, F., & Li, X. (2014). [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide]. Zhongguo Yi Yao Gong Ye Za Zhi, 45(7), 581-586. Available from: [Link]
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Sharma, A., Tiwari, M., Kumar, D., Singh, S. K., & Sharma, P. K. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(7), 3151–3165. Available from: [Link]
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Sharma, A., Tiwari, M., Kumar, D., Singh, S. K., & Sharma, P. K. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed. Available from: [Link]
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Abbas, F., Ramasamy, K., Htar, T. T., Wahab, H. A., & Abdullah, Z. (2019). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 24(18), 3362. Available from: [Link]
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Nocentini, A., Cadoni, R., Del Prete, S., Capasso, C., Dumy, P., & Supuran, C. T. (2021). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. Available from: [Link]
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Al-Masoudi, N. A., & Al-Salihi, N. J. (2015). Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals. Available from: [Link]
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Ezeokonkwo, M. A., Okoro, U. C., Festus, C., & Oputa, J. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 613. Available from: [Link]
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Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl)-4-Ethoxybenzenesulfonamides. Juniper Publishers. Available from: [Link]
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Kumar, D., Kumar, N., Singh, V., & Singh, R. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6961. Available from: [Link]
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ChemBK. (n.d.). Benzenesulfonamide, N-[(3-bromophenyl)methylene]-4-methyl-. ChemBK. Available from: [Link]
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Apostol, T. V., Olaru, O. T., Nitulescu, G. M., & Draghici, C. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Processes, 10(9), 1800. Available from: [Link]
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Li, Y., et al. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry, 238, 114467. Available from: [Link]
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Tsegaw, A., & Kassie, A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available from: [Link]
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Smith, A. R., et al. (2021). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 11(11), 1335. Available from: [Link]
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Kumar, D., Kumar, N., Singh, V., & Singh, R. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. ResearchGate. Available from: [Link]
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Ezeokonkwo, M. A., Okoro, U. C., Festus, C., & Oputa, J. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 613. Available from: [Link]
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PubChem. (n.d.). N-(4-Bromophenyl)-3-nitrobenzenesulfonamide. PubChem. Available from: [Link]
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Zengin, B., et al. (2024). Exploring anticancer properties of new triazole-linked benzenesulfonamide derivatives against colorectal carcinoma: Synthesis, cytotoxicity, and in silico insights. Bioorganic & Medicinal Chemistry, 101, 118060. Available from: [Link]
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A Technical Guide to In Silico Modeling of N-(3-bromophenyl)-4-methylbenzenesulfonamide Interactions
Abstract
This guide provides a comprehensive technical framework for the in silico analysis of N-(3-bromophenyl)-4-methylbenzenesulfonamide, a molecule representative of the sulfonamide class of compounds known for their diverse biological activities. We will navigate the complete computational workflow, from initial structure preparation to advanced molecular dynamics simulations and interaction analysis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the critical scientific rationale behind each choice. Our objective is to empower users to rigorously predict and analyze the molecular interactions of this compound with potential protein targets, thereby accelerating hypothesis-driven drug discovery efforts.
Introduction: The Significance of Sulfonamides and In Silico Modeling
The sulfonamide moiety is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and inhibitors of enzymes like carbonic anhydrases and kinases.[1][2][3] this compound is a representative structure from this class, featuring two phenyl rings linked by a sulfonamide bridge.[1] Understanding how such molecules interact with biological macromolecules at an atomic level is fundamental to rational drug design.[4]
In silico modeling has become an indispensable tool in this endeavor.[5] By simulating molecular interactions computationally, we can predict binding affinities, identify key interacting residues, and assess the stability of protein-ligand complexes before committing to costly and time-consuming wet-lab experiments.[6] This guide will delineate a robust, multi-step computational strategy to probe the interactions of this compound, using a common target class for sulfonamides, such as carbonic anhydrase or a protein kinase, as a working example.
The Computational Workflow: An Overview
A successful in silico study follows a logical progression of steps, each building upon the last to refine the model and increase confidence in the predictive results. Our workflow is designed to be iterative and self-validating.
Protocol: Protein-Ligand Docking with AutoDock Vina
-
Define the Binding Site: The "grid box" defines the three-dimensional space where Vina will search for binding poses. This box should be centered on the active site of the protein and large enough to encompass the entire binding pocket and allow the ligand to rotate freely.
-
Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the center coordinates of the grid box, and its dimensions (in Angstroms).
-
Run Vina: Execute the docking from the command line: vina --config conf.txt --log log.txt.
-
Analyze Results: Vina will output a file containing several predicted binding poses, ranked by their binding affinity score in kcal/mol. The more negative the score, the stronger the predicted binding. [3]5. Visualize and Select Pose: Use a visualization tool like PyMOL or UCSF Chimera to inspect the top-ranked poses. [7]The best pose should exhibit chemically sensible interactions with key active site residues (e.g., hydrogen bonds, hydrophobic contacts, and for sulfonamides, interaction with the active site zinc ion in carbonic anhydrase).
Data Presentation: Docking Results
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interactions Observed |
| 1 | -9.2 | 0.00 | H-bond with Thr199, Coordination to Zn ion, Hydrophobic contact with Val121 |
| 2 | -8.8 | 1.35 | H-bond with Thr199, Hydrophobic contact with Leu198 |
| 3 | -8.5 | 2.10 | H-bond with His94, Hydrophobic contact with Val143 |
Table 1: Example docking results for this compound against Carbonic Anhydrase II. The top-ranked pose with the lowest energy and plausible interactions is selected for further analysis.
Phase 3: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of binding, MD simulations provide a dynamic view, allowing us to assess the stability of the predicted protein-ligand complex over time in a simulated physiological environment. [8]We will use GROMACS, a powerful and widely used MD engine. [9][10][11]
Protocol: MD Simulation with GROMACS
-
Ligand Parameterization: This is a critical step. The standard protein force fields (e.g., AMBER, CHARMM) do not contain parameters for drug-like molecules. [12]A topology file for this compound must be generated using a server like CGenFF or LigParGen, which provides the necessary parameters (bond lengths, angles, dihedrals, charges) compatible with the chosen protein force field. [13][14]2. System Building:
-
Merge the protein and parameterized ligand coordinate files.
-
Define a simulation box (e.g., cubic) and fill it with a chosen water model (e.g., TIP3P).
-
Add ions (e.g., Na+, Cl-) to neutralize the system's charge and mimic a physiological salt concentration. [15]3. Energy Minimization: Run a steep-descent energy minimization to relax the system and remove any steric clashes introduced during system building. [15]4. Equilibration: Perform two phases of equilibration. [15] * NVT (Canonical Ensemble): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant.
-
NPT (Isothermal-Isobaric Ensemble): Stabilize the pressure (e.g., 1 bar) and density of the system.
-
-
Production MD: Run the simulation for a desired length of time (e.g., 100 nanoseconds) to collect trajectory data for analysis.
Post-MD Trajectory Analysis
Analysis of the MD trajectory reveals the dynamic behavior and stability of the complex.
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for both indicates that the complex has reached equilibrium and the ligand remains stably bound in the pocket.
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF of protein residues to identify regions of flexibility. High fluctuations in the binding site could indicate instability.
-
Interaction Analysis: Use GROMACS tools to analyze specific interactions throughout the simulation, such as hydrogen bond occupancy and hydrophobic contacts. This confirms whether the key interactions predicted by docking are maintained over time.
Data Presentation: MD Analysis Summary
| Metric | Average Value | Interpretation |
| Protein Backbone RMSD | 1.8 ± 0.2 Å | Stable protein structure |
| Ligand RMSD (fit to protein) | 1.1 ± 0.3 Å | Ligand is stably bound in the active site |
| H-Bond Occupancy (Ligand-Thr199) | 85.2% | The key hydrogen bond is persistent and stable |
Table 2: Example summary of MD trajectory analysis, indicating a stable protein-ligand complex.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-stage in silico workflow for characterizing the molecular interactions of this compound. By combining molecular docking for initial pose prediction with molecular dynamics for dynamic validation, researchers can build a high-confidence model of the binding event.
The results from this pipeline—including binding affinity, key interacting residues, and complex stability—provide a strong foundation for subsequent experimental validation. These computational insights can guide lead optimization efforts, such as suggesting modifications to the ligand structure to enhance binding affinity or improve selectivity, ultimately paving the way for the development of novel therapeutics.
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A Technical Guide to the Biological Screening of Novel N-(3-bromophenyl)-4-methylbenzenesulfonamide Derivatives
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with diverse biological activities.[1][2] This structural motif is not only associated with classical antibacterial agents but also with drugs exhibiting anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The N-phenylbenzenesulfonamide scaffold, in particular, offers a versatile template for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. The introduction of a bromine atom at the 3-position of the N-phenyl ring in N-(3-bromophenyl)-4-methylbenzenesulfonamide derivatives presents an interesting avenue for exploration. The lipophilicity and electronic properties imparted by the bromine substituent can significantly influence the compound's interaction with biological targets, potentially leading to enhanced potency or novel mechanisms of action.
This technical guide provides a comprehensive framework for the initial biological screening of novel this compound derivatives. As a Senior Application Scientist, the rationale behind the selection of each assay is grounded in the established biological potential of the broader sulfonamide class of compounds. The primary screening cascade is designed to efficiently identify and characterize the most promising therapeutic activities of these novel molecules. We will focus on a logical, multi-tiered screening approach targeting key areas where sulfonamides have demonstrated significant therapeutic potential: carbonic anhydrase inhibition, anticancer cytotoxicity, antimicrobial efficacy, anti-inflammatory activity, and urease inhibition.
The methodologies detailed herein are intended to provide researchers, scientists, and drug development professionals with a robust and scientifically rigorous starting point for their investigations. Each protocol is presented as a self-validating system, with an emphasis on the causality behind experimental choices to ensure data integrity and reproducibility.
I. Primary Screening Cascade: A Multi-Target Approach
The initial screening of novel compounds necessitates a broad yet targeted approach to efficiently identify potential therapeutic applications. Based on the well-documented activities of sulfonamide derivatives, the following parallel screening workflow is recommended for the this compound series.
Caption: High-level overview of the proposed biological screening cascade.
II. Carbonic Anhydrase Inhibition: A Primary Target for Sulfonamides
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer.[5] Sulfonamides are the most prominent class of CA inhibitors, and their primary sulfonamide moiety (SO₂NH₂) is crucial for coordinating with the zinc ion in the enzyme's active site.[6] Therefore, evaluating the inhibitory potential of the novel derivatives against different CA isoforms is a logical first step.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory activity of the test compounds against various human carbonic anhydrase (hCA) isoforms, such as hCA I, II, IX, and XII.[4]
-
Materials and Reagents:
-
Purified hCA isoforms (I, II, IX, XII)
-
4-Nitrophenyl acetate (NPA) as substrate
-
HEPES buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
Acetazolamide (a known CA inhibitor) as a positive control
-
96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of the test compounds and acetazolamide in DMSO.
-
In a 96-well plate, add 140 µL of HEPES buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of the respective hCA isoform solution.
-
Incubate the mixture for 10 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 20 µL of NPA solution.
-
Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
The rate of reaction is determined from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by fitting the data to a suitable dose-response curve.
-
| Compound ID | hCA I (IC₅₀, µM) | hCA II (IC₅₀, µM) | hCA IX (IC₅₀, µM) | hCA XII (IC₅₀, µM) |
| Derivative 1 | TBD | TBD | TBD | TBD |
| Derivative 2 | TBD | TBD | TBD | TBD |
| Acetazolamide | TBD | TBD | TBD | TBD |
| TBD: To Be Determined |
III. Anticancer Activity: Cytotoxicity Screening
The antiproliferative activity of sulfonamide derivatives against various cancer cell lines is well-documented.[7][8] The initial screening for anticancer potential is typically performed using in vitro cytotoxicity assays.[9][10] The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[11]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Lines and Culture:
-
Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer).
-
Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Procedure:
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds (and a vehicle control, e.g., DMSO) for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC₅₀ value for each compound on each cell line by plotting the percentage of viability against the log of the compound concentration.[11]
-
| Compound ID | MCF-7 (IC₅₀, µM) | A549 (IC₅₀, µM) | HeLa (IC₅₀, µM) |
| Derivative 1 | TBD | TBD | TBD |
| Derivative 2 | TBD | TBD | TBD |
| Doxorubicin (Control) | TBD | TBD | TBD |
| TBD: To Be Determined |
IV. Antimicrobial Screening
Historically, sulfonamides were the first class of synthetic antibiotics.[12] It is therefore prudent to screen novel derivatives for antimicrobial activity. The disk diffusion method provides a qualitative assessment, while the broth microdilution method determines the Minimum Inhibitory Concentration (MIC), a quantitative measure of potency.[13][14]
Experimental Protocol: Antimicrobial Susceptibility Testing
A. Disk Diffusion Method
-
Bacterial Strains:
-
Procedure:
-
Prepare a standardized bacterial inoculum.
-
Spread the inoculum evenly onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Impregnate sterile paper disks with a known concentration of the test compounds.
-
Place the disks on the surface of the agar.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each disk.
-
B. Broth Microdilution for MIC Determination
-
Procedure:
-
Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.[15]
-
Add a standardized bacterial inoculum to each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[15]
-
| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |
| Derivative 1 | TBD | TBD |
| Derivative 2 | TBD | TBD |
| Ciprofloxacin (Control) | TBD | TBD |
| TBD: To Be Determined |
V. Anti-inflammatory Activity Evaluation
Certain sulfonamide derivatives have demonstrated anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[16] A preliminary assessment of anti-inflammatory potential can be achieved through in vitro assays that measure the inhibition of key inflammatory processes.
Experimental Protocol: In Vitro Anti-inflammatory Assays
A. Inhibition of Protein Denaturation
Denaturation of tissue proteins is a hallmark of inflammation.[17] This assay provides a simple, initial screen for anti-inflammatory activity.
-
Procedure:
-
Prepare a reaction mixture containing bovine serum albumin (BSA) and the test compound at various concentrations.
-
Induce protein denaturation by heating the mixture at a specific temperature (e.g., 72°C) for 5 minutes.
-
After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.
-
Diclofenac sodium can be used as a reference drug.
-
Calculate the percentage of inhibition of protein denaturation.
-
B. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
This cell-based assay assesses the ability of the compounds to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in macrophages stimulated with LPS.
-
Cell Line:
-
RAW 264.7 murine macrophage cell line.
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Measure absorbance at 540 nm.
-
Determine the concentration of nitrite from a standard curve of sodium nitrite.
-
| Compound ID | Protein Denaturation Inhibition (IC₅₀, µg/mL) | NO Production Inhibition (IC₅₀, µM) |
| Derivative 1 | TBD | TBD |
| Derivative 2 | TBD | TBD |
| Diclofenac (Control) | TBD | TBD |
| TBD: To Be Determined |
VI. Urease Inhibition Assay
Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, which is associated with gastritis and peptic ulcers.[18] The inhibition of urease is a valid therapeutic strategy.
Experimental Protocol: In Vitro Urease Inhibition Assay
This protocol is based on the indophenol method, which measures the amount of ammonia produced by the urease-catalyzed hydrolysis of urea.[19]
-
Materials and Reagents:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.0)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite reagent
-
Thiourea as a standard inhibitor[19]
-
96-well microtiter plates
-
-
Procedure:
-
In a 96-well plate, incubate the urease enzyme with the test compound at various concentrations in phosphate buffer for a set period at 30°C.
-
Initiate the reaction by adding urea solution and incubate for another period.
-
Stop the reaction and develop the color by adding the phenol-nitroprusside and alkaline hypochlorite reagents.
-
Measure the absorbance at 630 nm after a final incubation period.
-
The intensity of the blue color is proportional to the amount of ammonia produced.
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
-
| Compound ID | Urease Inhibition (IC₅₀, µM) |
| Derivative 1 | TBD |
| Derivative 2 | TBD |
| Thiourea (Control) | TBD |
| TBD: To Be Determined |
VII. Synthesis of this compound Derivatives
The synthesis of the title compounds can be achieved through a standard nucleophilic substitution reaction.
Caption: General synthesis scheme for this compound derivatives.
A typical procedure involves the reaction of 3-bromoaniline with 4-methylbenzenesulfonyl chloride in the presence of a base, such as pyridine, which can also serve as the solvent.[1] The reaction mixture is typically heated under reflux, and the product can be isolated by precipitation upon quenching with water, followed by recrystallization to afford the purified sulfonamide derivative.[1]
Conclusion
This technical guide provides a structured and comprehensive approach for the initial biological evaluation of novel this compound derivatives. The proposed screening cascade, targeting carbonic anhydrase inhibition, anticancer cytotoxicity, antimicrobial activity, anti-inflammatory potential, and urease inhibition, is based on the established and diverse biological roles of the sulfonamide scaffold. By following these detailed protocols, researchers can efficiently identify and prioritize lead compounds for further development. The emphasis on explaining the rationale behind experimental choices and providing clear, actionable protocols is intended to ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery process. The subsequent steps of hit-to-lead optimization will be guided by the potency, selectivity, and novelty of the activities uncovered in this primary screening phase.
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Di Cesare Mannelli, L., Tenci, B., Menicacci, A., Ghelardini, C., & Supuran, C. T. (2018). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]
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Akhtar, N., et al. (2022). Some of the known sulfonamide derivatives as potent carbonic anhydrase inhibitors. ResearchGate. [Link]
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Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. [Link]
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Guler, O. O., et al. (2018). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. PubMed. [Link]
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Wang, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. PubMed. [Link]
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Poursina, F., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
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Akyüz, G., et al. (2024). Urease Inhibition Activity Studies of Novel Azabenzimidazole-Derived Compounds. ResearchGate. [Link]
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Khan, K. M., et al. (2010). Identification of Novel Urease Inhibitors by High-Throughput Virtual and in Vitro Screening. Journal of Medicinal Chemistry. [Link]
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Abourehab, M. A. S., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
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Mbouangou, O., et al. (2017). Synthesis, Urease Inhibition and Molecular Modelling Studies of Novel Derivatives of the Naturally Occurring β-Amyrenone. Molecules. [Link]
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Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]
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Teoh, S. P., et al. (2022). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]
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Ullah, R., et al. (2020). Identification of novel bacterial urease inhibitors through molecular shape and structure based virtual screening approaches. RSC Advances. [Link]
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Anwar, S., et al. (2020). Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus. MDPI. [Link]
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Aytemir, M. D., et al. (2005). Antimicrobial activity screening of some sulfonamide derivatives on some Nocardia species and isolates. PubMed. [Link]
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Wang, M., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central. [Link]
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Ozdemir, F., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Aytemir, M. D., et al. (2005). Antimicrobial activity screening of some sulfonamide derivatives on some Nocardia species and isolates. ResearchGate. [Link]
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Qureshi, F. A., et al. (2025). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal. [Link]
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de Oliveira, J. S., et al. (2023). In Silico and In Vitro Approach for Evaluation of the Anti-Inflammatory and Antioxidant Potential of Mygalin. PubMed Central. [Link]
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Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Semantic Scholar. [Link]
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Williams, E. J., et al. (2018). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. PubMed Central. [Link]
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Ucar, Y., et al. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. ResearchGate. [Link]
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ResearchGate. (n.d.). Chemical structures of representative anti-inflammatory small molecules from natural products. ResearchGate. [Link]
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Tümer, F. (2026). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. ResearchGate. [Link]
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Çıkrıkçı, S., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Bacteria. Karadeniz Technical University e-Publishing. [Link]
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Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]
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Pasha, M. A., et al. (2018). A comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. ResearchGate. [Link]
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Ullah, F., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
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Methodological & Application
N-(3-bromophenyl)-4-methylbenzenesulfonamide as an intermediate in Suzuki coupling reactions
Application Note & Protocol
Topic: N-(3-bromophenyl)-4-methylbenzenesulfonamide as an Intermediate in Suzuki-Miyaura Coupling Reactions
Introduction: Strategic Importance of Biaryl Sulfonamides
The biaryl sulfonamide motif is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing the requisite C(sp²)–C(sp²) bond, valued for its mild conditions, broad functional group tolerance, and the stability of its organoboron reagents.[2][3]
This document provides a detailed guide for researchers and drug development professionals on the effective use of This compound as a key intermediate in palladium-catalyzed Suzuki-Miyaura coupling reactions. We will explore the mechanistic underpinnings, provide a validated experimental protocol, discuss optimization strategies, and contextualize its application in pharmaceutical development.[4]
Compound Profile: this compound
A thorough understanding of the starting material is critical for reaction success.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂BrNO₂S | ChemBK[5] |
| Molecular Weight | 326.21 g/mol | PubChem[6] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Key Structural Features | An aryl bromide (electrophile for coupling) and a sulfonamide moiety | General Knowledge |
| Reactivity Note | The bromine atom on the phenyl ring is the reactive site for oxidative addition to the palladium catalyst. The electron-withdrawing nature of the sulfonamide group can influence the reactivity of the C-Br bond. | General Knowledge |
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The catalytic cycle is a well-understood sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The base is not a passive spectator; it plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[9][10][11]
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Protocol: Synthesis of N-(3-arylphenyl)-4-methylbenzenesulfonamide
This protocol details a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials and Reagents
-
Aryl Halide: this compound (1.0 eq)
-
Boronic Acid: Arylboronic acid (1.1 - 1.5 eq)
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) (0.01 - 0.05 eq)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent System: 1,4-Dioxane/Water or Toluene/Water (typically 4:1 or 5:1 v/v)
-
Inert Gas: Argon or Nitrogen
Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate with oil bath
-
Inert atmosphere manifold (Schlenk line)
-
Standard laboratory glassware for workup and purification
Experimental Procedure
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inerting the System: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio) via syringe. The reaction mixture should be a suspension.
-
Scientist's Note: Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is essential for maintaining a low-oxygen environment and ensuring catalyst longevity.[13]
-
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the mixture to the target temperature (typically 80-100 °C) and stir vigorously.
-
Scientist's Note: The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion (typically 4-24 hours).[8]
-
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer. Wash it sequentially with water and then brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl sulfonamide product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Optimization and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized); Insufficiently strong base; Low reaction temperature. | Ensure rigorous inert atmosphere technique. Switch to a more active catalyst/ligand system (e.g., those based on dialkylbiaryl phosphines).[12] Use a stronger base like K₃PO₄. Increase reaction temperature. |
| Homocoupling of Boronic Acid | Presence of oxygen; High catalyst loading. | Thoroughly degas all solvents and maintain a strict inert atmosphere. Reduce catalyst loading. |
| Protodeborylation | Excess water or prolonged reaction times at high temperature. | Use the minimum required amount of water. Monitor the reaction closely and stop it once the starting material is consumed. Consider using boronate esters (e.g., pinacol esters) which are more stable.[14] |
| Difficult Purification | Similar polarity of product and byproducts. | Optimize the chromatography solvent system. Consider recrystallization if the product is a solid. |
Applications in Drug Discovery
The Suzuki-Miyaura coupling is a cornerstone of modern drug discovery, enabling the rapid synthesis of analog libraries for structure-activity relationship (SAR) studies.[4] The biaryl sulfonamides synthesized from this compound are precursors to compounds with a wide range of biological activities, including but not limited to kinase inhibitors, anti-inflammatory agents, and anti-viral compounds.[3][15] The ability to efficiently couple this intermediate with diverse and complex boronic acids allows for the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[4]
References
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic Data for the Transmetalation Step in Suzuki−Miyaura Reactions. Organometallics, 30(17), 4627–4633. [Link not available]
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Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Wikipedia. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(11), 3230-3237. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
- Biffis, A., et al. (2001). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Journal of Molecular Catalysis A: Chemical, 173(1-2), 249-274. [Link not available]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]
-
ChemBK. (n.d.). Benzenesulfonamide, N-[(3-bromophenyl)methylene]-4-methyl-. ChemBK. [Link]
-
Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Request PDF. [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16497-16543. [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. [Link]
-
PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
-
PubChem. (n.d.). N-[(3-Bromophenyl)methyloxido-|E4-sulfanylidene]benzamide. PubChem. [Link]
-
PubChem. (n.d.). N-(4-bromophenyl) 3-(4-bromophenylaminosulfonyl)benzamide. PubChem. [Link]
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Carey, J. S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 177. [Link]
-
ResearchGate. (n.d.). Synthesis of Biaryl Sulfonamides (184) by Suzuki Cross Coupling Reactions. Download Table. [Link]
-
MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
-
PubMed Central. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PubMed Central. [Link]
-
MDPI. (n.d.). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Protocol for antimicrobial activity testing of N-(3-bromophenyl)-4-methylbenzenesulfonamide
Protocol for Antimicrobial Activity Testing of N-(3-bromophenyl)-4-methylbenzenesulfonamide
Abstract
This document provides a comprehensive guide for the in vitro evaluation of the antimicrobial properties of the novel synthetic compound, this compound. As a member of the sulfonamide class of antimicrobials, its activity is presumed to be based on the inhibition of folic acid synthesis, a pathway essential for microbial proliferation.[1][2][3] This protocol outlines detailed, step-by-step methodologies for determining the compound's Minimum Inhibitory Concentration (MIC), Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), and its rate of microbial killing (time-kill kinetics). The procedures are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data integrity and reproducibility.[4][5] This guide is intended to provide researchers with a robust framework for the initial characterization of this promising antimicrobial candidate.
Introduction: The Scientific Rationale
Sulfonamides represent a class of synthetic antimicrobial agents that function as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial pathway for folic acid synthesis.[3][6] Unlike humans, who acquire folate through their diet, many bacteria must synthesize this essential vitamin, which is a precursor for the synthesis of nucleotides and ultimately, DNA.[2][3] By blocking this pathway, sulfonamides exhibit a bacteriostatic effect, inhibiting the growth and multiplication of bacteria without directly killing them.[2][7] The title compound, this compound, is a novel sulfonamide derivative. Its antimicrobial potential must be rigorously evaluated to determine its spectrum of activity and potency.
The following protocols are designed to provide a comprehensive in vitro characterization of this compound's antimicrobial profile. The determination of the Minimum Inhibitory Concentration (MIC) is the cornerstone of this evaluation, defining the lowest concentration of the compound that prevents visible microbial growth.[8][9] Building upon this, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) will be determined to assess whether the compound is microbicidal (kills the organism) or microbiostatic (inhibits its growth).[10][11] Finally, a time-kill kinetics assay will elucidate the pharmacodynamics of the compound, revealing the rate and extent of its antimicrobial activity over time.[12][13]
Preliminary Considerations and Reagent Preparation
Compound Handling and Stock Solution Preparation
Due to the hydrophobic nature of many synthetic compounds, proper solubilization is critical for accurate testing.
-
Solvent Selection: Initially, dimethyl sulfoxide (DMSO) is recommended as the solvent for this compound. However, a solubility test should be performed to confirm the optimal solvent. The final concentration of the solvent in the test medium should not exceed 1% (v/v) to avoid any intrinsic antimicrobial or inhibitory effects.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mg/mL or as solubility allows) of the compound in the chosen solvent. This stock solution will be used to prepare the working dilutions for the assays. Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
Microbial Strains
A panel of clinically relevant and quality control microbial strains should be used to determine the spectrum of activity.
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853), Klebsiella pneumoniae
-
-
Fungal Strains:
-
Candida albicans (e.g., ATCC 90028)
-
Aspergillus niger
-
Culture Media
The choice of culture medium is critical for ensuring optimal and reproducible microbial growth.
-
Bacteria: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) are the standard media for susceptibility testing of non-fastidious aerobic bacteria.[14][15]
-
Fungi: RPMI-1640 medium with L-glutamine, buffered with MOPS, is recommended for antifungal susceptibility testing of yeasts. For molds, Sabouraud Dextrose Agar/Broth can be utilized.
Experimental Workflow Overview
The following diagram illustrates the sequential workflow for the comprehensive antimicrobial characterization of this compound.
Caption: Experimental workflow for antimicrobial activity testing.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the MIC and is considered a gold standard.[9][16]
Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Within 15 minutes of preparation, dilute this standardized suspension in the appropriate broth (e.g., CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Microdilution Plate Setup
-
Use a sterile 96-well microtiter plate.
-
Add 100 µL of sterile broth to all wells.
-
In the first well of a row, add 100 µL of the compound's stock solution (or a pre-diluted working solution) to achieve the highest desired test concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a range of decreasing concentrations of the compound.
-
The eleventh well should serve as a positive control (inoculum without the compound), and the twelfth well as a negative control (broth only).
-
Inoculate all wells (except the negative control) with 100 µL of the standardized inoculum suspension.
Incubation and Interpretation
-
Incubate the plates at 35-37°C for 16-20 hours for most bacteria. Fungal plates may require longer incubation (24-48 hours).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9][14]
Protocol 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[10][17]
Procedure
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).
-
Spot-plate these aliquots onto a fresh MHA (or other appropriate agar) plate.
-
Incubate the agar plates at 35-37°C for 18-24 hours (or longer for fungi).
Interpretation
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.[10] This is practically determined by identifying the lowest concentration at which no colonies or only a few colonies grow on the subculture plate.
Protocol 3: Time-Kill Kinetics Assay
This assay provides insight into the rate of antimicrobial activity.[12][18][19]
Procedure
-
Prepare tubes containing the test compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Also, prepare a growth control tube without the compound.
-
Inoculate each tube with the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate all tubes in a shaking incubator at 37°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.
-
Incubate the plates for 18-24 hours and then count the number of colonies (CFU/mL).
Data Presentation and Interpretation
The results are typically plotted as log₁₀ CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12][13] A bacteriostatic effect is observed when there is a <3-log₁₀ reduction in the initial inoculum.
Caption: Hypothetical outcomes of a time-kill kinetics assay.
Data Summary and Presentation
Quantitative data should be presented in a clear and concise tabular format for easy comparison.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| S. aureus ATCC 29213 | 8 | 16 | 2 |
| E. coli ATCC 25922 | 16 | 64 | 4 |
| P. aeruginosa ATCC 27853 | 64 | >256 | >4 |
| C. albicans ATCC 90028 | 32 | 128 | 4 |
An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[10]
Table 2: Hypothetical Time-Kill Kinetics Data for S. aureus ATCC 29213
| Time (hours) | Growth Control (Log₁₀ CFU/mL) | 1x MIC (Log₁₀ CFU/mL) | 2x MIC (Log₁₀ CFU/mL) | 4x MIC (Log₁₀ CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 4 | 7.2 | 5.6 | 4.8 | 3.5 |
| 8 | 8.5 | 5.5 | 3.9 | <2.0 |
| 12 | 9.1 | 5.4 | <2.0 | <2.0 |
| 24 | 9.3 | 5.3 | <2.0 | <2.0 |
Conclusion and Future Directions
The protocols detailed in this document provide a standardized and comprehensive approach to evaluating the in vitro antimicrobial activity of this compound. The data generated from these assays will be crucial in determining the compound's potential as a therapeutic agent. Based on the initial findings, further studies may include mechanism of action elucidation, synergy testing with other antimicrobials, and in vivo efficacy studies in appropriate animal models.
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Traczewski, M. M., et al. (2017). A multi-site study comparing a commercially prepared dried MIC susceptibility system to the CLSI broth microdilution method for Debio 1452. Journal of clinical microbiology, 55(8), 2443–2449. Retrieved from [Link]
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Application Notes & Protocols: A Framework for the In Vitro Anticancer Evaluation of N-(3-bromophenyl)-4-methylbenzenesulfonamide
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. Beyond their classical antimicrobial applications, novel sulfonamide derivatives are continuously being investigated for their potential as anticancer agents.[1][2] These compounds have been shown to exert their antineoplastic effects through diverse mechanisms, including the inhibition of carbonic anhydrase, disruption of microtubule assembly, and induction of cell cycle arrest, making them a promising class for oncology research.[1][3][4]
This document provides a comprehensive guide for the initial in vitro screening and preliminary mechanistic evaluation of N-(3-bromophenyl)-4-methylbenzenesulfonamide, a novel sulfonamide derivative. The protocols herein are designed to establish a foundational understanding of the compound's cytotoxic potential and its effects on critical cellular processes such as cell cycle progression and apoptosis. This structured approach ensures a logical, data-driven progression from broad cytotoxicity screening to more focused mechanistic studies.
Part 1: Primary Cytotoxicity Assessment
The initial step in evaluating any potential anticancer agent is to determine its cytotoxicity across a panel of relevant cancer cell lines. This primary screen establishes the compound's potency and selectivity. We recommend employing at least two distinct assay methodologies to ensure the robustness of the findings, as different assays measure different biological endpoints. The Sulforhodamine B (SRB) assay, which quantifies total protein content, and the MTT assay, which measures metabolic activity, are excellent orthogonal choices.
Rationale for Initial Cell Line Selection
For a broad-based initial screening, a panel of cell lines from diverse tissue origins is recommended. The NCI-60 panel provides a comprehensive starting point, but a smaller, representative panel is often sufficient for preliminary studies.[5] A common starting trio includes:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line.
-
NCI-H460: A human large cell lung cancer line.
-
SF-268: A human glioma (brain cancer) cell line.[5]
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric assay based on the binding of the aminoxanthene dye, Sulforhodamine B, to the basic amino acids of cellular proteins under acidic conditions.[6] The amount of bound dye is directly proportional to the total protein mass and, therefore, the number of cells. This method is stable, less prone to interference from test compounds compared to metabolic assays, and is the standard for the NCI-60 screen.[6][7][8]
Materials:
-
This compound (Test Compound)
-
Doxorubicin (Positive Control)
-
Selected cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution: 1% (v/v) acetic acid
-
Solubilization buffer: 10 mM Tris base solution, pH 10.5
-
Microplate reader
Step-by-Step Methodology:
-
Cell Plating: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 5%) and incubate for 1 hour at 4°C. This step fixes the cells to the bottom of the plate.
-
Washing: Carefully discard the supernatant. Wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates again.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the optical density (OD) at 510-570 nm using a microplate reader.[6][7]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 2: MTT Cell Viability Assay
The MTT assay is a widely used method to assess cell viability by measuring metabolic activity.[9][10] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[11] The amount of formazan produced is proportional to the number of metabolically active cells.
Materials:
-
All materials from Protocol 1, except for TCA, SRB, acetic acid, and Tris base.
-
MTT solution: 5 mg/mL in sterile PBS.
-
Solubilization solvent: Dimethyl sulfoxide (DMSO).
Step-by-Step Methodology:
-
Cell Plating & Treatment: Follow steps 1-3 from the SRB protocol.
-
MTT Addition: After the 48-72 hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm.[11][12]
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC₅₀ value.
Data Presentation: Cytotoxicity Profile
Summarize the results in a clear, tabular format. This allows for easy comparison of the compound's potency across different cell lines.
| Cell Line | Tissue of Origin | This compound IC₅₀ (µM) | Doxorubicin (Positive Control) IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| NCI-H460 | Lung Carcinoma | Experimental Value | Experimental Value |
| SF-268 | Glioma | Experimental Value | Experimental Value |
| PC-3 | Prostate Carcinoma | Experimental Value | Experimental Value |
| K562 | Chronic Myelogenous Leukemia | Experimental Value | Experimental Value |
| Note: Data are presented as mean ± SD from at least three independent experiments. |
Part 2: Mechanistic Elucidation
Following the confirmation of cytotoxic activity, the next logical phase is to investigate the underlying mechanism of action. Based on the known activities of other anticancer sulfonamides, evaluating the compound's effect on cell cycle progression and its ability to induce apoptosis are critical next steps.[2][3][4] Flow cytometry is a powerful tool for these single-cell analyses.
Caption: Experimental workflow for in vitro screening of this compound.
Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining
This protocol determines if the test compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M). It utilizes propidium iodide (PI), a fluorescent dye that intercalates into the major groove of double-stranded DNA.[13] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cell cycle phases. Treatment with RNase is crucial as PI can also bind to double-stranded RNA.[13]
Materials:
-
Test compound and treated cells
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and combine with the supernatant. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to prevent clumping.[13][14] Incubate on ice for at least 30 minutes or store at -20°C for several weeks.[14][15]
-
Rehydration & Staining: Centrifuge the fixed cells at 500 x g for 10 minutes. Decant the ethanol and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use the linear scale for the PI channel and appropriate gating to exclude doublets.[15] The resulting histogram will show distinct peaks for G0/G1, S, and G2/M phases.
Protocol 4: Apoptosis Quantification via Annexin V/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when fluorescently labeled (e.g., with FITC), can identify these early apoptotic cells. Propidium iodide is used concurrently to identify cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[16][17]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Test compound and treated cells
-
Flow cytometer
-
Cold PBS
Step-by-Step Methodology:
-
Cell Treatment: Treat cells as described in Protocol 3, step 1.
-
Cell Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately (within 1 hour) by flow cytometry.[16]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Part 3: Preliminary Target & Pathway Analysis
If the mechanistic studies indicate induction of apoptosis or cell cycle arrest, Western blotting can be used to investigate the molecular players involved. This technique allows for the semi-quantitative analysis of specific protein expression levels or their activation state (e.g., phosphorylation).[18][19]
Caption: A potential intrinsic apoptosis signaling pathway that could be induced by the test compound.
Protocol 5: Western Blotting for Apoptosis and Cell Cycle Markers
Rationale: To validate the findings from flow cytometry, assess the protein levels of key regulators. For apoptosis, this includes members of the Bcl-2 family (e.g., anti-apoptotic Bcl-2, pro-apoptotic Bax) and executioner caspases (e.g., Caspase-3) and their substrates (e.g., PARP). For cell cycle arrest, this includes cyclins and cyclin-dependent kinases (CDKs) relevant to the arrested phase.
Materials:
-
Test compound and treated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-cleaved-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Step-by-Step Methodology:
-
Protein Extraction: Treat cells as previously described. Lyse cells in cold lysis buffer.[20] Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on an SDS-PAGE gel.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane via electroblotting.[20]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[20]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine changes in protein expression. An increase in the ratio of Bax/Bcl-2 and the presence of cleaved Caspase-3 and cleaved PARP would strongly indicate the induction of apoptosis.
References
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- Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research labor
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- Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Medicinal Chemistry.
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- Sulfonamides and sulfonylated deriv
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- Bioassays for anticancer activities. PubMed.
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- Sulforhodamine B colorimetric assay for cytotoxicity screening.
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- Western blot protocol. Abcam.
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- The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- Sulforhodamine B colorimetric assay for cytotoxicity screening.
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Application Note: N-(3-bromophenyl)-4-methylbenzenesulfonamide as a Pivotal Scaffold for Kinase Inhibitor Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide on the strategic use of N-(3-bromophenyl)-4-methylbenzenesulfonamide as a versatile starting material in the synthesis of potent kinase inhibitors. We delve into the rationale behind its selection, focusing on the dual functionality of the aryl bromide as a handle for cross-coupling and the sulfonamide moiety as a critical pharmacophore. Detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are presented, alongside an exploration of the signaling pathways targeted by the resulting inhibitors.
Introduction: The Strategic Importance of the Sulfonamide Scaffold
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2] Sulfonamide-based compounds have emerged as a highly successful class of kinase inhibitors, valued for their ability to form key hydrogen bond interactions within the ATP-binding site of many kinases.[2][3][4] The sulfonamide moiety (R-SO₂NH-R') is a bioisosteric replacement for amide or urea functionalities and can significantly improve the physicochemical properties of drug candidates.[5]
This compound is a particularly valuable building block in this context. Its structure is pre-validated for two essential functions:
-
The Sulfonamide Core: The N-phenyl-benzenesulfonamide fragment serves as a robust scaffold that can orient functional groups to interact with the kinase hinge region, a common anchoring point for ATP-competitive inhibitors.[6]
-
The Aryl Bromide Handle: The bromine atom at the meta-position of the phenyl ring is an ideal reactive site for palladium-catalyzed cross-coupling reactions. This allows for the systematic and modular introduction of diverse chemical fragments to explore the inhibitor's structure-activity relationship (SAR) and optimize potency and selectivity.[7]
This guide will focus on the practical application of this reagent, providing detailed protocols for creating carbon-carbon and carbon-nitrogen bonds, which are fundamental steps in constructing complex kinase inhibitor libraries.
Key Synthetic Strategies: Cross-Coupling Reactions
The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These methods offer a broad substrate scope and high functional group tolerance, making them cornerstones of modern medicinal chemistry.[8][9]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is the premier method for forming biaryl structures, a common motif in kinase inhibitors.[10] This reaction couples the aryl bromide with an organoboron reagent (typically a boronic acid or ester) to create a new carbon-carbon bond.[11][12][13]
Causality in Protocol Design:
-
Catalyst: A Pd(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, systems generated in situ from a Pd(II) precursor like Pd(OAc)₂ and a phosphine ligand are also common. The ligand stabilizes the palladium center and facilitates the catalytic cycle.[11]
-
Base: A base (e.g., K₂CO₃, K₃PO₄) is essential. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step—the transfer of the organic group from boron to palladium.[11][13]
-
Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is often used. The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base and boronic acid, creating a biphasic system where the reaction occurs at the interface.
Caption: Workflow for Suzuki-Miyaura C-C bond formation.
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.[14]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe. The reaction mixture is typically set to a concentration of 0.1 M with respect to the starting aryl bromide.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl sulfonamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Buchwald-Hartwig Amination for C-N Bond Formation
For synthesizing many kinase inhibitors, it is necessary to couple the aryl bromide core to a nitrogen-containing heterocycle (e.g., pyrimidine, quinazoline, pyrrolopyrimidine). The Buchwald-Hartwig amination is the gold standard for this transformation.[8][9]
Causality in Protocol Design:
-
Catalyst & Ligand: This reaction is highly dependent on the choice of a phosphine ligand.[15] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, SPhos) are often required to promote the difficult reductive elimination step that forms the C-N bond. Palladium precatalysts, which are more stable and easier to handle, are often preferred.[8]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. Its role is to deprotonate the amine nucleophile, forming the corresponding amide, which then coordinates to the palladium center.[15]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.
Protocol 2.2: General Procedure for Buchwald-Hartwig Amination
-
Vessel Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and the appropriate phosphine ligand (e.g., XPhos, 0.08 eq.).
-
Reagent Addition: Add this compound (1.0 eq.), the amine or heterocycle to be coupled (1.1 eq.), and sodium tert-butoxide (1.4 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring until the starting material is consumed, as monitored by TLC or LC-MS (typically 6-24 hours).
-
Workup: Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate.
-
Purification & Characterization: Wash the combined organic layers, dry, concentrate, and purify by column chromatography. Confirm the product's identity and purity via NMR and HRMS.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Rationale |
| Bond Formed | Carbon-Carbon (C-C) | Carbon-Nitrogen (C-N) | Extends carbon skeleton vs. introduces key nitrogen heterocycles. |
| Nucleophile | Organoboron Compound | Amine / N-Heterocycle | Boron is used for C-transfer; Nitrogen for N-transfer. |
| Typical Base | K₂CO₃, K₃PO₄ (weaker) | NaOtBu, Cs₂CO₃ (stronger) | Activates boronic acid vs. deprotonates amine for catalysis.[11][15] |
| Typical Ligand | PPh₃ | Bulky Phosphines (XPhos) | PPh₃ is sufficient for C-C coupling; bulky ligands needed for C-N elimination.[8][15] |
| Solvent | Toluene, Dioxane, often with H₂O | Anhydrous Toluene, Dioxane | Aqueous phase helps dissolve base/boronic acid; must be anhydrous for strong base. |
Application in Targeting Specific Kinase Pathways
The derivatives of this compound have been instrumental in developing inhibitors for several key oncogenic kinases.
BRAF Inhibitors and the MAPK/ERK Pathway
The MAPK/ERK pathway is a central signaling cascade that controls cell growth and proliferation.[16] Mutations in the BRAF kinase, particularly the V600E mutation, lead to constitutive activation of this pathway and are found in a high percentage of melanomas.[17][18] Inhibitors like Vemurafenib target this mutated kinase.[18] The synthesis of BRAF inhibitors often involves creating a complex core where a sulfonamide-bearing phenyl group is attached to a central heterocycle.
Caption: Simplified MAPK/ERK signaling pathway and BRAF inhibitor action.
EGFR Inhibitors in Cancer Therapy
The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase whose overactivation drives many cancers, particularly non-small cell lung cancer (NSCLC).[19][20] First and second-generation inhibitors like Gefitinib and Erlotinib target the ATP pocket.[21] The development of resistance, often through the T790M "gatekeeper" mutation, has spurred the synthesis of new generations of inhibitors.[20][22] The 4-(3-bromophenylamino)quinazoline scaffold is a well-established core for potent EGFR inhibitors, where the 3-bromo position allows for synthetic elaboration to enhance potency and overcome resistance.[23]
Conclusion
This compound is more than just a chemical reagent; it is a strategic starting point for the rational design of kinase inhibitors. Its inherent structural features—a kinase-targeting sulfonamide and a synthetically versatile aryl bromide—provide an efficient and modular platform for drug discovery. The robust and well-characterized Suzuki-Miyaura and Buchwald-Hartwig coupling reactions enable chemists to rapidly generate diverse libraries of compounds for biological screening. By understanding the principles behind these protocols and the biological pathways being targeted, researchers can effectively leverage this scaffold to develop the next generation of targeted cancer therapeutics.
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Determining the Cytotoxicity of Benzenesulfonamide Derivatives Using the MTT Cell Viability Assay
Abstract
Benzenesulfonamide derivatives represent a promising class of compounds with a wide range of pharmacological activities. Assessing their cytotoxic potential is a critical step in the drug discovery and development process. This application note provides a detailed, field-proven protocol for evaluating the cell viability of cultured cells treated with benzenesulfonamide derivatives using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. We delve into the scientific principles of the assay, offer a step-by-step methodology, and provide insights into data analysis and interpretation, ensuring reliable and reproducible results for researchers in pharmacology, toxicology, and drug development.
Introduction: The Rationale for Cytotoxicity Screening
The benzenesulfonamide scaffold is a key pharmacophore in a multitude of clinically approved drugs, exhibiting activities ranging from antibacterial to anticancer.[1] As novel derivatives are synthesized, a primary and essential evaluation is the determination of their effect on cell viability.[2] An ideal therapeutic agent should exhibit high efficacy against its target while demonstrating minimal toxicity to healthy cells. The MTT assay is a widely adopted, robust, and cost-effective colorimetric method for assessing in vitro cytotoxicity.[3][4]
The fundamental principle of the MTT assay lies in the metabolic activity of living cells.[5] Viable cells possess mitochondrial and cytosolic NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[6][7] This conversion is directly proportional to the number of metabolically active, and therefore viable, cells. The resulting formazan crystals are then solubilized, and the absorbance of the solution is quantified using a spectrophotometer, providing a reliable measure of cell viability.[8]
The Biochemical Basis of the MTT Assay
The enzymatic conversion of MTT to formazan is a hallmark of metabolically active cells. This reduction process, primarily occurring in the mitochondria, is dependent on the activity of enzymes like succinate dehydrogenase.[6] The intensity of the resulting purple color is directly correlated with the number of viable cells, making it a powerful tool for quantifying the cytotoxic effects of chemical compounds.[9]
Figure 1: Biochemical workflow of the MTT assay.
Materials and Reagents
Consistent and high-quality reagents are paramount for the reproducibility of the MTT assay.
| Reagent | Specifications | Storage |
| Cell Culture Medium | Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. | 2-8°C |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile.[10] | Room Temperature |
| Trypsin-EDTA | 0.25% Trypsin, 0.53 mM EDTA solution. | -20°C |
| MTT Reagent | 5 mg/mL in sterile PBS.[8] Filter-sterilize and protect from light.[11] | -20°C (long-term), 4°C (short-term) |
| Solubilization Solution | Dimethyl sulfoxide (DMSO), cell culture grade.[5] | Room Temperature |
| Benzenesulfonamide Derivatives | Stock solutions prepared in an appropriate solvent (e.g., DMSO). | As per compound stability data |
| 96-well flat-bottom microplates | Tissue culture treated, sterile. | Room Temperature |
Detailed Experimental Protocol
This protocol is optimized for adherent cell lines. Modifications may be necessary for suspension cells.
Figure 2: Timeline of the MTT experimental protocol.
Step 1: Cell Seeding (Day 1)
The initial cell density is a critical parameter that can significantly affect the results.[12] It is crucial to determine the optimal seeding density for each cell line to ensure they are in the exponential growth phase during the assay.[13]
-
Harvest exponentially growing cells using Trypsin-EDTA and neutralize with complete culture medium.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the predetermined optimal seeding density (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control.[6]
-
To mitigate the "edge effect," where wells on the periphery of the plate can experience uneven evaporation, it is advisable to fill the outer wells with sterile PBS or culture medium and not use them for experimental samples.[13]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.
Step 2: Treatment with Benzenesulfonamide Derivatives (Day 2)
-
Prepare serial dilutions of the benzenesulfonamide derivatives in serum-free or low-serum medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.5% to avoid solvent-induced cytotoxicity.[8]
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the treated wells).[6]
-
Incubate the plate for the desired exposure time (commonly 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
Step 3: MTT Addition and Incubation (Day 4)
-
After the treatment period, carefully aspirate the medium containing the compounds.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well for a final concentration of 0.5 mg/mL.[7]
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ atmosphere. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.[14]
Step 4: Solubilization of Formazan Crystals (Day 4)
-
Carefully remove the MTT-containing medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.[10]
Step 5: Data Acquisition and Analysis
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6][15]
-
Data Calculation:
-
Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.[16]
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:[16] % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
IC₅₀ Determination:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.[17][18]
-
Data Presentation and Interpretation
Clear presentation of the data is essential for accurate interpretation.
Table 1: Hypothetical Cytotoxicity Data for a Benzenesulfonamide Derivative
| Compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control | 1.254 | 0.087 | 100.0% |
| 0.1 | 1.231 | 0.091 | 98.2% |
| 1 | 1.103 | 0.075 | 88.0% |
| 10 | 0.689 | 0.054 | 54.9% |
| 50 | 0.245 | 0.031 | 19.5% |
| 100 | 0.102 | 0.015 | 8.1% |
Based on the data in Table 1, a dose-response curve would be generated, and the IC₅₀ value would be calculated. An IC₅₀ value provides a quantitative measure of the potency of the benzenesulfonamide derivative in inhibiting cell viability. A lower IC₅₀ value indicates a more potent compound.
Troubleshooting and Considerations
While the MTT assay is generally reliable, several factors can influence the outcome.
-
Compound Interference: Colored compounds or those with reducing properties can interfere with the assay. It is crucial to include a control with the compound in cell-free medium to check for direct reduction of MTT.[19]
-
Incomplete Solubilization: If formazan crystals are not fully dissolved, it can lead to inaccurate readings. Ensure adequate mixing and sufficient solvent volume.
-
MTT Toxicity: High concentrations of MTT or prolonged incubation can be toxic to cells. It's important to optimize the MTT concentration and incubation time for each cell line.
-
Cellular Metabolism: Changes in cellular metabolism not directly related to viability can affect MTT reduction. It is advisable to complement the MTT assay with other cytotoxicity assays that measure different cellular parameters, such as membrane integrity (e.g., LDH release assay) or ATP levels.[20][21][22]
Alternative Cell Viability Assays
While the MTT assay is a valuable tool, several alternative methods can provide complementary information.
| Assay | Principle | Advantages | Disadvantages |
| MTS/XTT/WST-1 | Similar to MTT, but the formazan product is water-soluble.[23] | Fewer steps (no solubilization required), higher sensitivity.[20] | Higher cost.[23] |
| Resazurin (AlamarBlue) | Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.[24] | High sensitivity, compatible with continuous monitoring. | Potential for compound interference. |
| ATP-based Assays | Measures ATP levels as an indicator of metabolically active cells.[21] | Very sensitive, rapid, and suitable for high-throughput screening.[20] | ATP levels can fluctuate with metabolic changes. |
| LDH Release Assay | Measures the release of lactate dehydrogenase from cells with damaged membranes.[22] | Directly measures cytotoxicity (cell death). | Does not measure cytostatic effects (inhibition of proliferation). |
| Trypan Blue Exclusion | Viable cells with intact membranes exclude the dye, while dead cells are stained blue.[20] | Simple, direct visualization of dead cells. | Subjective, not suitable for high-throughput screening. |
Conclusion
The MTT assay is a fundamental and reliable method for the initial cytotoxicity screening of benzenesulfonamide derivatives. By carefully controlling experimental variables and understanding the underlying principles, researchers can obtain accurate and reproducible data on the effects of these compounds on cell viability. This information is crucial for guiding further drug development efforts and selecting promising candidates for preclinical and clinical studies. For a comprehensive understanding of a compound's cytotoxic profile, it is recommended to employ a panel of assays that measure different indicators of cell health.
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Application Notes and Protocols for the Disc Diffusion Method: Assessing the Antibacterial Efficacy of Sulfonamides
Introduction: The Enduring Relevance of Sulfonamide Susceptibility Testing
Sulfonamides, the first class of synthetic antimicrobial agents to be used systemically, represent a cornerstone in the history of medicine.[1] Their bacteriostatic action, achieved through the competitive inhibition of the folic acid synthesis pathway, remains effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[2][3] Despite the advent of newer antibiotic classes and the challenge of acquired resistance, sulfonamides, particularly in combination with trimethoprim (e.g., cotrimoxazole), are still indispensable for treating various infections, including those of the urinary tract and respiratory system.[4][5]
Accurate assessment of bacterial susceptibility to sulfonamides is therefore critical for clinical efficacy and antimicrobial stewardship. The Kirby-Bauer disc diffusion method remains a fundamental, reliable, and widely adopted technique for this purpose.[6][7] Its procedural simplicity and cost-effectiveness make it an invaluable tool in both clinical diagnostics and drug development research.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles, protocols, and critical parameters for accurately assessing the antibacterial efficacy of sulfonamides using the disc diffusion method, grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI).
Pillar 1: The Scientific Principle - Exploiting a Metabolic Pathway
The efficacy of sulfonamides hinges on their structural similarity to para-aminobenzoic acid (PABA), an essential precursor for bacterial folic acid synthesis. Unlike humans, who obtain folate from their diet, bacteria must synthesize it de novo.[8]
Mechanism of Action:
-
Competitive Inhibition: Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[8]
-
Folic Acid Blockade: By binding to the active site of DHPS, sulfonamides prevent the conversion of PABA into dihydropteroic acid, a crucial step in the folic acid pathway.
-
Bacteriostasis: The resulting folic acid deficiency halts the synthesis of purines and thymidine, which are essential for DNA replication and cell division, thereby inhibiting bacterial growth and multiplication (bacteriostasis).[1][9]
This mechanism is often potentiated by trimethoprim, which blocks a subsequent enzyme in the same pathway, dihydrofolate reductase (DHFR), creating a synergistic and often bactericidal effect.[3]
Caption: Standardized Workflow for Sulfonamide Disc Diffusion Testing.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Using a sterile loop, select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of growth.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubate the broth at 35°C ± 2°C until it achieves a turbidity comparable to or greater than the 0.5 McFarland standard.
-
Crucial Step: Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is critical; an inoculum that is too dense will result in smaller zones, while a sparse inoculum will yield larger zones. [10]Use a photometric device or visual comparison against a white background with contrasting black lines for accuracy. [11][12]
-
-
Inoculation of Mueller-Hinton Agar Plate:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum. [11] * Remove excess fluid by rotating the swab firmly against the inside wall of the tube above the liquid level. [13] * Streak the swab over the entire surface of a Mueller-Hinton agar plate (4 mm depth). To ensure a uniform lawn of growth, streak the plate three times, rotating it approximately 60 degrees after each application. [7]Finally, rim the edge of the plate with the swab.
-
Allow the plate to dry for 3-5 minutes (but no more than 15 minutes) before applying discs. [7]
-
-
Application of Antimicrobial Discs:
-
Using sterile forceps or a disc dispenser, apply the sulfonamide-impregnated discs to the surface of the inoculated plate. [4] * Ensure discs are placed at least 24 mm apart (center to center) to prevent overlapping of inhibition zones. [14] * Gently press each disc to ensure complete contact with the agar surface. Do not move a disc once it has been placed. [15]
-
-
Incubation:
-
Reading and Interpretation:
-
After incubation, measure the diameter of the zones of complete inhibition to the nearest whole millimeter (mm) using a ruler or calipers, viewing from the back of the plate. [14] * Critical Note for Sulfonamides: Antagonists in the medium may permit a fine haze of slight growth within the inhibition zone. Disregard this slight growth (representing ≤20% of the lawn) and measure the diameter of the obvious margin of growth inhibition (the 80% endpoint). [14] * Compare the measured zone diameters to the interpretive criteria published in the latest CLSI M100 document to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).
-
Data Presentation: Interpretive Standards and Quality Control
Accurate interpretation requires adherence to standardized breakpoints and a robust quality control system. The tables below are based on CLSI M100 standards.
Table 1: CLSI Zone Diameter Interpretive Breakpoints for Trimethoprim-Sulfamethoxazole
| Organism Group | Disk Content | Zone Diameter (mm) | | :--- | :--- | :---: | :---: | :---: | | | | S | I | R | | Enterobacterales | 1.25/23.75 µg | ≥16 | 11-15 | ≤10 | | Staphylococcus spp. | 1.25/23.75 µg | ≥16 | 11-15 | ≤10 | | Haemophilus influenzae | 1.25/23.75 µg | ≥16 | 11-15 | ≤10 |
Source: Synthesized from CLSI M100-S22 and other CLSI-related documents. [9]Always consult the most current version of the CLSI M100 supplement for the latest breakpoints.
Table 2: Quality Control (QC) Ranges for Sulfonamide Testing
A self-validating protocol requires routine testing of reference strains with known susceptibility profiles. Escherichia coli ATCC® 25922 is the primary QC strain for non-fastidious bacteria.
| QC Strain | Antimicrobial Agent | Disk Content | Acceptable Zone Diameter Range (mm) |
| E. coli ATCC® 25922 | Trimethoprim-Sulfamethoxazole | 1.25/23.75 µg | 23-29 |
| H. influenzae ATCC® 49247 | Trimethoprim-Sulfamethoxazole | 1.25/23.75 µg | 27-33 |
Source: EUCAST and CLSI data. [9]QC results must fall within this range for patient/test results to be considered valid.
Troubleshooting Common Issues in Sulfonamide Disc Diffusion Testing
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Zone sizes are too small (QC or test strain) | Inoculum was too dense. Agar depth is too great (>4 mm). Deterioration of sulfonamide disc due to improper storage (e.g., moisture). | Re-standardize inoculum to match 0.5 McFarland standard precisely. Ensure MHA plates are poured to a uniform 4 mm depth. Use a new lot of discs stored in a desiccated container at the recommended temperature. |
| Zone sizes are too large (QC or test strain) | Inoculum was too light. Agar depth is too shallow (<4 mm). | Re-standardize inoculum to match 0.5 McFarland standard precisely. Ensure MHA plates are poured to a uniform 4 mm depth. |
| No zone of inhibition, even for susceptible strains | High levels of thymidine or PABA in the MHA lot. Use of incorrect media type. | Perform QC on the MHA lot using Enterococcus faecalis ATCC 29212 as specified by CLSI to check for thymidine content. [1] Ensure only validated Mueller-Hinton Agar is used. |
| Hazy growth throughout the zone of inhibition | This is a known phenomenon with sulfonamides. | Disregard slight, hazy growth (up to 20% of the lawn) and measure the margin of heavy growth as per CLSI guidelines. [14] |
| Overlapping zones of inhibition | Discs placed too close together (<24 mm apart). | Repeat the test, ensuring discs are spaced at least 24 mm apart, center to center. [14] |
| Colonies appear within the zone of inhibition | Mixed culture or presence of a resistant subpopulation. | Check the purity of the inoculum plate. If mixed, re-isolate the test organism and repeat the test. |
Source: Synthesized from various troubleshooting guides.[1][10]
References
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Ahmad, S., & Farrukh, M. A. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences, 25(4), 839-844. Link
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Brainly. (2024). What are some sources of error for the Kirby-Bauer lab for antibiotic sensitivity? Brainly.com. Link
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Doern, G. V., Jorgensen, J. H., & Thornsberry, C. (1997). Interpretive criteria and quality control parameters for testing of susceptibilities of Haemophilus influenzae and Streptococcus pneumoniae to trimethoprim and trimethoprim-sulfamethoxazole. Journal of Clinical Microbiology, 35(1), 125–131. Link
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Ferone, R., Bushby, S. R., Burchall, J. J., Moore, W. D., & Smith, D. (1975). Identification of Harper-Cawston factor as thymidine phosphorylase and removal from media of substances interfering with susceptibility testing to sulfonamides and diaminopyrimidines. Antimicrobial Agents and Chemotherapy, 7(1), 91–98. Link
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Hardy Diagnostics. (n.d.). HardyDisks™ AST Disks - Disk Diffusion Susceptibility Test Procedure (Kirby Bauer). Retrieved from Hardy Diagnostics. Link
- Hirsh, D. C., MacLachlan, N. J., & Walker, R. L. (Eds.). (2004). Veterinary Microbiology. Blackwell Publishing.
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Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Link
- Miller, J. M., Thornsberry, C., & Baker, C. N. (1984). Disk Diffusion Susceptibility Test Troubleshooting Guide.
- National Committee for Clinical Laboratory Standards. (2012). Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Second Informational Supplement. M100-S22. Wayne, PA: NCCLS.
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Patel, J. B., Cockerill, F. R., & Alder, J. (2015). Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Fifth Informational Supplement. M100-S25. Clinical and Laboratory Standards Institute. Link
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ResearchGate. (n.d.). S3 Table. Interpretive criteria for E. coli using disk diffusion susceptibility testing reported as inhibition zone diameters (mm). Link
- Rogers, K. (2011). The 100 most influential inventors of all time.
- Sader, H. S., & Jones, R. N. (2005). Antimicrobial susceptibility of uncommonly isolated non-enteric Gram-negative bacilli. International journal of antimicrobial agents, 25(2), 139-145.
- Sarvanakumar, A., Senthilkumar, P., & Yogeeswari, P. (2009). A facile four-step synthesis of novel sulfonamides and their evaluation for antimicrobial and antitubercular activities. Bioorganic & medicinal chemistry letters, 19(21), 6125-6129.
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Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug resistance updates, 3(3), 155-160. Link
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The European Committee on Antimicrobial Susceptibility Testing. (2018). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 8.0. Link
- Thornsberry, C., & McDougal, L. K. (1983). Successful use of broth microdilution in susceptibility tests for methicillin-resistant (heteroresistant) staphylococci. Journal of clinical microbiology, 18(5), 1084-1091.
- Vagdevi, H. M. (2018). Synthesis, characterization and antimicrobial activity of novel sulfonamides containing pyrazole moiety. Journal of Applicable Chemistry, 7(4), 856-863.
- White, D. G., & Cooper, R. K. (2003). Antimicrobial drug resistance. American Society for Microbiology Press.
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Wisconsin State Laboratory of Hygiene. (2024). 2025 Updates to CLSI M100. Link
- Zessel, U., Mohring, S. A., & Heisig, P. (2014). In vitro activities of sulfamethoxazole-trimethoprim against quinolone-resistant Escherichia coli. Antimicrobial agents and chemotherapy, 58(5), 2993-2995.
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YouTube. (2024). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Link
- Zurenko, G. E., & Yagi, B. H. (1995). In vitro activities of U-100592 and U-100766, novel oxazolidinone antimicrobial agents. Antimicrobial agents and chemotherapy, 39(8), 1643-1649.
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Application Notes and Protocols for the Investigation of N-(3-bromophenyl)-4-methylbenzenesulfonamide in Agricultural Research
A Guide for Researchers, Scientists, and Agrochemical Development Professionals
Disclaimer: The agricultural applications and protocols described herein are hypothetical and based on the known biological activities of the broader sulfonamide class of chemical compounds. Currently, there is no established body of research specifically detailing the use of N-(3-bromophenyl)-4-methylbenzenesulfonamide in agriculture. This document is intended to serve as a scientific guide for the initial investigation of this compound's potential as a novel agrochemical.
Introduction: Unveiling the Potential of a Novel Sulfonamide
This compound is a synthetic organic compound characterized by a sulfonamide linkage between a 3-bromophenyl group and a p-toluenesulfonyl moiety. While this specific molecule is not yet documented in agricultural literature, the sulfonamide functional group is the basis for a wide range of biologically active molecules, including some with applications in agriculture.[1][2] Sulfonamide derivatives have been explored for their potential as herbicides, fungicides, and even insecticides.[3][4]
This guide provides a comprehensive framework for the initial synthesis and subsequent screening of this compound for potential agricultural applications. The protocols are designed to be robust and self-validating, providing researchers with a solid foundation for exploring the bioactivity of this and other novel sulfonamide compounds.
Synthesis of this compound
The first step in investigating the agricultural potential of this compound is its chemical synthesis. The following protocol is a standard method for the synthesis of sulfonamides via the reaction of an amine with a sulfonyl chloride.[5][6]
Protocol 2.1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 3-bromoaniline (1.0 equivalent) in a suitable solvent such as pyridine or dichloromethane.
-
Addition of Sulfonyl Chloride: Slowly add 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride, 1.1 equivalents) to the solution at room temperature with constant stirring.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. If using an organic solvent like dichloromethane, separate the organic layer, wash with dilute hydrochloric acid and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. If pyridine is used as the solvent, it can be removed under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.
Hypothetical Application I: Herbicidal Activity
Scientific Rationale
The herbicidal potential of sulfonamides is linked to their ability to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[2][7][8] This enzyme is crucial in the bacterial and plant folic acid synthesis pathway.[7] By blocking this pathway, sulfonamides can inhibit the growth and replication of susceptible organisms.[2] This mechanism of action suggests that this compound could potentially exhibit herbicidal properties.
Caption: Hypothetical mechanism of herbicidal action.
Formulation of the Test Compound
Given that this compound is likely to be poorly soluble in water, a suitable formulation is necessary for biological testing.[9][10][11][12]
Protocol 3.2.1: Stock Solution and Formulation Preparation
-
Stock Solution: Prepare a 100 mM stock solution of the compound in dimethyl sulfoxide (DMSO).
-
Working Solutions: For testing, dilute the stock solution in water containing a surfactant (e.g., 0.1% Tween-20) to achieve the desired final concentrations. Ensure the final DMSO concentration in the working solutions is kept low (e.g., <0.5%) to avoid solvent-induced phytotoxicity.
Protocol for Primary Herbicidal Screening
This protocol outlines a pre-emergence and post-emergence screening method on a model plant species such as Arabidopsis thaliana or a relevant crop like cress (Lepidium sativum).[13][14][15][16]
Protocol 3.3.1: Pre-emergence Herbicidal Assay
-
Seed Plating: Fill small pots or multi-well plates with a suitable soil mix. Sow seeds of the test plant species on the soil surface.
-
Compound Application: Apply the prepared working solutions of this compound at various concentrations (e.g., 1, 10, 100, 1000 µM) to the soil surface. Include a negative control (surfactant solution without the compound) and a positive control (a known herbicide).
-
Incubation: Place the pots/plates in a growth chamber with controlled light, temperature, and humidity.
-
Assessment: After 7-14 days, assess the germination rate and observe for any signs of phytotoxicity such as chlorosis, necrosis, and growth inhibition.
Protocol 3.3.2: Post-emergence Herbicidal Assay
-
Plant Growth: Grow the test plants in pots until they reach the 2-4 leaf stage.
-
Compound Application: Spray the foliage of the plants with the working solutions of the test compound until runoff. Use a sprayer that delivers a fine, even mist.
-
Incubation: Return the plants to the growth chamber.
-
Assessment: Evaluate the plants at 3, 7, and 14 days after treatment. Record phytotoxicity symptoms using a rating scale (e.g., 0 = no effect, 100 = complete kill).[17]
| Parameter | Pre-emergence | Post-emergence |
| Endpoint | Germination rate, seedling growth | Visual injury (%), biomass reduction |
| Concentrations | 1, 10, 100, 1000 µM | 1, 10, 100, 1000 µM |
| Controls | Negative (vehicle), Positive (known herbicide) | Negative (vehicle), Positive (known herbicide) |
| Assessment Time | 7-14 days after sowing | 3, 7, 14 days after treatment |
Hypothetical Application II: Fungicidal Activity
Scientific Rationale
Several sulfonamide derivatives have demonstrated antifungal activity against a range of plant pathogenic fungi.[3][18][19][20][21] The exact mechanism can vary, but it provides a basis for investigating this compound as a potential fungicide.
Protocol for In Vitro Antifungal Screening
The "food poisoning" technique is a standard method for evaluating the in vitro efficacy of potential fungicides.[22][23][24]
Protocol 4.2.1: Mycelial Growth Inhibition Assay
-
Media Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar, PDA). Autoclave and cool to approximately 50-60°C.
-
Compound Incorporation: Add the stock solution of this compound to the molten agar to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL). Also prepare control plates with DMSO and a known fungicide.
-
Plating: Pour the amended agar into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of a test fungus (e.g., Botrytis cinerea, Fusarium oxysporum) in the center of each plate.
-
Incubation: Incubate the plates at the optimal temperature for the test fungus in the dark.
-
Assessment: After the fungal colony in the control plate has reached a significant size (e.g., 7-10 days), measure the diameter of the fungal colonies on all plates. Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100 where C is the colony diameter in the control and T is the colony diameter in the treatment.
Caption: Workflow for in vitro fungicidal screening.
Hypothetical Application III: Insecticidal Activity
Scientific Rationale
Some sulfonamides have been shown to possess insecticidal properties through various modes of action, including contact and ingestion toxicity.[25][26] Recent studies have also explored sulfonamide derivatives as potential inhibitors of V-ATPase in insects.[1][27][4] This provides a rationale for screening this compound for insecticidal activity.
Protocol for Primary Insecticidal Screening
A common method for initial screening of novel insecticides is the topical application assay, which determines the intrinsic toxicity of a compound.[28][29][30][31]
Protocol 5.2.1: Topical Application Assay
-
Test Insects: Use a susceptible laboratory strain of a model insect, such as the common housefly (Musca domestica) or the larvae of a lepidopteran species.
-
Compound Preparation: Prepare serial dilutions of the test compound in a suitable solvent like acetone.
-
Application: Anesthetize the insects (e.g., with CO₂ or by chilling). Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.
-
Observation: Place the treated insects in clean containers with access to food and water. Include control groups treated with solvent only and a known insecticide.
-
Assessment: Record mortality at 24, 48, and 72 hours after application. Calculate the LD₅₀ (the dose required to kill 50% of the test population).
| Parameter | Topical Application Assay |
| Test Insect | Musca domestica (adults) or Spodoptera littoralis (larvae) |
| Application Site | Dorsal thorax |
| Solvent | Acetone |
| Dose Range | 0.1, 1, 10, 100 µ g/insect |
| Controls | Negative (solvent), Positive (known insecticide) |
| Assessment Time | 24, 48, 72 hours post-treatment |
Conclusion and Future Directions
The protocols outlined in this document provide a foundational strategy for the initial investigation of this compound as a potential agricultural chemical. Positive results in these primary screens would warrant further, more detailed studies, including:
-
Dose-response studies to determine EC₅₀ and LD₅₀ values.
-
Spectrum of activity testing against a broader range of weeds, fungi, or insects.
-
Mode of action studies to elucidate the specific biochemical targets.
-
Crop safety studies to assess for phytotoxicity on important agricultural crops.
By systematically applying these methodologies, researchers can effectively evaluate the potential of this and other novel sulfonamide compounds, contributing to the discovery of new tools for sustainable agriculture.
References
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Beesley, W. N. (1973). Insecticidal Action of Some Sulfonamides. Journal of Economic Entomology, 66(4), 996–997. [Link]
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Burkart, M. D., et al. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144), e57768. [Link]
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Beesley, W. N. (1973). The Insecticidal Action of Some Sulfonamides. ResearchGate. [Link]
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Chen, J., et al. (2023). Design, Synthesis, and Insecticidal Activity of Sulfonamide Structures Containing Methoxyamine as Potential Inhibitors of V-ATPase. PubMed. [Link]
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Khan, M., & Nasreen, S. (2015). In vitro screening methods using chemical fungicides against canola black spot pathogen. ResearchGate. [Link]
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Burkart, M. D., et al. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. JoVE. [Link]
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Camoutsis, C., et al. (2010). Sulfonamide-1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies. J-Stage. [Link]
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Brent, K. J., & Hollomon, D. W. (Eds.). (2020). CHAPTER 13: Laboratory Methods for Evaluating Fungicide Resistance In Vitro. Fungicide Resistance in North America, Second Edition. [Link]
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Camoutsis, C., et al. (2010). Sulfonamide-1,2,4-thiadiazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. PubMed. [Link]
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Wang, Y., et al. (2023). Design, Synthesis, Insecticidal Activities and Molecular Docking of Sulfonamide Derivatives Containing Propargyloxy or Pyridine Groups. PubMed. [Link]
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Zhang, H., et al. (2021). Design, synthesis, and insecticidal activities of propargyloxy-naphthalene-sulfonamide derivatives. Taylor & Francis Online. [Link]
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Carbone, D., et al. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. MDPI. [Link]
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Kim, D. S., et al. (2005). Herbicidal activity and mode of action of Streptomyces scopuliridis metabolites. Weed Biology and Management, 5(2), 85-91. [Link]
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Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses - Lesson. Study.com. [Link]
-
Chakraborty, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics. [Link]
-
Kelly, P. F., et al. (2023). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. MDPI. [Link]
-
Reddy, C. S., et al. (2018). a comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. ResearchGate. [Link]
-
Anonymous. (2019). What is the mechanism of action of sulfonamides? YouTube. [Link]
- Kubis, A., & Sattler, A. (2011). Process for the preparation of 4-bromophenyl derivatives.
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- 1. Design, Synthesis, Insecticidal Activities and Molecular Docking of Sulfonamide Derivatives Containing Propargyloxy or Pyridine Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Insecticidal Activity of Sulfonamide Structures Containing Methoxyamine as Potential Inhibitors of V-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. my.ucanr.edu [my.ucanr.edu]
- 14. Modern Approaches for the Development of New Herbicides Based on Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Traditional ‘Chemical-Based’ Discovery and Screening | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 16. mdpi.com [mdpi.com]
- 17. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 18. Sulfonamide-1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies [jstage.jst.go.jp]
- 19. Sulfonamide-1,2,4-thiadiazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
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- 24. Isolation, Identification, and In Vitro Fungicide Screening of the Pathogen Associated with Pear Dry Blight [mdpi.com]
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- 27. tandfonline.com [tandfonline.com]
- 28. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes [jove.com]
- 30. researchgate.net [researchgate.net]
- 31. A testing cascade to identify repurposed insecticides for next-generation vector control tools: screening a panel of chemistries with novel modes of action against a malaria vector - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-(3-bromophenyl)-4-methylbenzenesulfonamide as a Strategic Precursor for Heterocyclic Synthesis
Introduction: Unlocking Heterocyclic Diversity
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the efficient construction of heterocyclic scaffolds is of paramount importance. N-(3-bromophenyl)-4-methylbenzenesulfonamide emerges as a highly versatile and strategic building block for this purpose. Its structure is elegantly primed for sequential, controlled transformations, offering access to a diverse array of complex molecular architectures.
The utility of this precursor is rooted in its distinct functional domains:
-
The Aryl Bromide Moiety: The bromine atom positioned on the phenyl ring serves as a robust and reliable handle for transition-metal-catalyzed cross-coupling reactions. It is an ideal electrophilic partner for forming new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds, which are the cornerstones of heterocyclic ring formation.
-
The Sulfonamide Linkage: The N-tosyl group is not merely a passive component. As a potent electron-withdrawing group, it enhances the acidity of the N-H proton, facilitating its deprotonation under basic conditions—a critical step in many coupling reactions.[1] Furthermore, the sulfonamide is a common pharmacophore in its own right, found in a wide range of therapeutic agents.[2]
-
The Tosyl Group: The 4-methylbenzenesulfonyl (tosyl) group provides excellent stability and acts as a protecting group for the aniline nitrogen, preventing unwanted side reactions.[3][4] Its eventual removal, if desired, can unmask the secondary amine functionality for further derivatization.
This guide provides an in-depth exploration of the key synthetic strategies employing this compound, complete with detailed mechanistic insights and field-tested laboratory protocols for researchers engaged in the synthesis of novel heterocyclic compounds.
Core Synthetic Strategy I: Intramolecular C-N Bond Formation via Palladium-Catalyzed Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination stands as one of the most powerful methods for the formation of aryl C-N bonds.[5][6] By leveraging this reaction in an intramolecular fashion, this compound can be efficiently cyclized to form nitrogen-containing heterocycles, such as dibenzothiazine dioxides or related structures, depending on the presence of other linked aromatic systems.
Mechanistic Rationale
The catalytic cycle, a hallmark of palladium cross-coupling chemistry, proceeds through three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][8] The choice of ligand is critical; sterically hindered, electron-rich phosphine ligands are often required to facilitate the challenging reductive elimination step that forms the final C-N bond and regenerates the active Pd(0) catalyst.[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives [mdpi.com]
- 3. Tosyl group - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. youtube.com [youtube.com]
- 8. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
Improving the yield of N-(3-bromophenyl)-4-methylbenzenesulfonamide synthesis
Welcome to the dedicated technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can not only solve common issues but also proactively improve your reaction yields and purity.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific problems you may encounter during the synthesis of this compound, a reaction that typically involves the coupling of 3-bromoaniline with 4-methylbenzenesulfonyl chloride or a related cross-coupling reaction.
Problem 1: Low to No Product Yield
Question: I have followed the standard protocol for the sulfonylation of 3-bromoaniline with p-toluenesulfonyl chloride, but I am observing very low or no formation of the desired this compound. What are the likely causes and how can I rectify this?
Answer:
A low or non-existent yield in this sulfonamide synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the potential culprits and their solutions.
Potential Causes & Solutions:
-
Poor Quality of Reagents:
-
3-Bromoaniline: Over time, anilines can oxidize, leading to a darker color and the presence of impurities that can interfere with the reaction. Ensure your 3-bromoaniline is of high purity. If it appears discolored, consider purification by recrystallization or distillation.
-
p-Toluenesulfonyl Chloride (TsCl): This reagent is sensitive to moisture and can hydrolyze to p-toluenesulfonic acid, which will not participate in the desired reaction. Always use freshly opened or properly stored TsCl. A simple quality check is to observe its appearance; it should be a white, free-flowing solid.
-
-
Inadequate Base:
-
Choice of Base: The base is critical for scavenging the HCl byproduct of the reaction. Pyridine is commonly used as both a base and a solvent. If using a non-solvent base like triethylamine (Et₃N) in a solvent such as dichloromethane (DCM), ensure it is added in at least a stoichiometric amount, though a slight excess (1.1-1.5 equivalents) is often beneficial.
-
Base Strength: For less reactive anilines, a stronger, non-nucleophilic base might be required to facilitate the deprotonation of the sulfonamide intermediate in certain cross-coupling approaches. However, for the direct sulfonylation, pyridine or Et₃N is generally sufficient.
-
-
Suboptimal Reaction Conditions:
-
Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes be necessary to drive the reaction to completion, especially if the aniline is deactivated. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor its progress by TLC. An incomplete reaction is a common reason for low yields.
-
-
Alternative Synthetic Routes:
-
If direct sulfonylation proves challenging, consider modern cross-coupling methods like the Buchwald-Hartwig amination. This involves coupling an aryl halide (3-bromotoluene) with a sulfonamide (p-toluenesulfonamide) using a palladium catalyst and a suitable ligand. This approach can be more robust and offer higher yields, especially for challenging substrates.
-
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of Significant Side Products
Question: My reaction is producing the desired product, but I am also seeing significant amounts of side products, complicating purification and reducing my overall yield. What are these side products and how can I minimize their formation?
Answer:
Side product formation is a common issue. Identifying the impurities is the first step to mitigating their formation.
Common Side Products and Their Prevention:
-
Bis-sulfonated Aniline (Di-sulfonamide):
-
Cause: This occurs if the initially formed this compound is deprotonated and reacts with another molecule of TsCl. This is more likely if a very strong base is used or if the reaction temperature is too high.
-
Solution: Use a controlled amount of TsCl (1.0-1.05 equivalents). Add the TsCl slowly to the solution of aniline and base to maintain a low instantaneous concentration of the sulfonyl chloride.
-
-
Unreacted Starting Materials:
-
Cause: Incomplete reaction due to insufficient reaction time, low temperature, or deactivated reagents.
-
Solution: Monitor the reaction by TLC until the limiting reagent is consumed. If the reaction stalls, a slight increase in temperature may be beneficial.
-
-
Hydrolysis of p-Toluenesulfonyl Chloride:
-
Cause: Presence of water in the solvent or reagents. This leads to the formation of p-toluenesulfonic acid.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Store TsCl in a desiccator.
-
Data Summary: Impact of Reaction Parameters on Purity
| Parameter | Issue | Recommended Action | Expected Outcome |
| TsCl Stoichiometry | > 1.1 eq. may lead to di-sulfonamide | Use 1.0-1.05 eq. | Minimized di-sulfonamide formation |
| Reaction Temperature | High temps can promote side reactions | Start at RT, gently heat if necessary | Improved selectivity |
| Solvent Purity | Presence of water leads to TsCl hydrolysis | Use anhydrous solvents | Prevents formation of sulfonic acid |
| Order of Addition | Adding aniline to TsCl can create localized high concentrations of TsCl | Add TsCl portion-wise to the aniline/base mixture | Reduced di-sulfonamide formation |
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of N-aryl sulfonamides.
1. What is the role of the palladium catalyst and ligand in a Buchwald-Hartwig amination for this synthesis?
In a Buchwald-Hartwig approach to this compound, a palladium catalyst, in conjunction with a phosphine ligand, facilitates the formation of the C-N bond between the aryl bromide (1-bromo-3-iodobenzene or similar) and p-toluenesulfonamide.
-
Palladium Catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂): The palladium is the active metal that undergoes a catalytic cycle. It starts in the Pd(0) oxidation state, undergoes oxidative addition to the aryl bromide, and after a series of steps, reductively eliminates the final N-aryl sulfonamide product, regenerating the Pd(0) catalyst.
-
Ligand (e.g., XPhos, SPhos): The ligand is crucial for the catalyst's stability and reactivity. Bulky, electron-rich phosphine ligands stabilize the palladium center, promote the oxidative addition and reductive elimination steps, and prevent catalyst decomposition. The choice of ligand can significantly impact the reaction's efficiency and scope.
Catalytic Cycle Overview:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
2. Which base should I choose for a Buchwald-Hartwig amination?
The choice of base is critical and depends on the pKa of the sulfonamide. Sulfonamides are more acidic than amines, but a sufficiently strong, non-nucleophilic base is still required for deprotonation.
-
Common Bases: Sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are frequently used.
-
Base Strength vs. Substrate Tolerance: While strong bases like NaOtBu are very effective, they may not be compatible with base-sensitive functional groups on your substrates. In such cases, weaker bases like K₂CO₃ or Cs₂CO₃ are preferable, although this may require higher reaction temperatures or longer reaction times.
3. What are the advantages of using a copper-catalyzed Ullmann condensation for this synthesis?
The Ullmann condensation is another classic method for forming C-N bonds. While often requiring higher temperatures than palladium-catalyzed reactions, modern advancements have made it a viable option.
-
Advantages:
-
Cost-Effective: Copper catalysts are generally less expensive than palladium catalysts.
-
Ligand-Free Options: Some modern Ullmann protocols can be performed without a ligand, simplifying the reaction setup.
-
Alternative Reactivity: For certain substrates where palladium catalysis is problematic (e.g., due to catalyst poisoning), copper catalysis can be a successful alternative.
-
4. How do I effectively purify the final product?
This compound is a solid at room temperature. The primary methods for purification are:
-
Recrystallization: This is often the most effective method for obtaining highly pure material. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be determined experimentally. The product should be highly soluble in the hot solvent and sparingly soluble in the cold solvent.
-
Column Chromatography: If recrystallization is ineffective or if there are multiple, closely related impurities, silica gel column chromatography is the method of choice. A solvent system of ethyl acetate and hexanes is a good starting point for elution.
Experimental Protocols
Protocol 1: Direct Sulfonylation of 3-Bromoaniline
-
To a solution of 3-bromoaniline (1.0 eq.) in pyridine (0.2 M) at 0 °C, add p-toluenesulfonyl chloride (1.05 eq.) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-cold 1M HCl.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Protocol 2: Buchwald-Hartwig Amination
-
To an oven-dried flask, add Pd₂(dba)₃ (0.01 eq.), XPhos (0.02 eq.), p-toluenesulfonamide (1.2 eq.), and sodium tert-butoxide (1.4 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Add anhydrous toluene, followed by 3-bromoiodobenzene (1.0 eq.).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography (ethyl acetate/hexanes) to isolate the product.
References
- Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Buchwald-Hartwig Amin
- Sulfonamide synthesis by alkylation or aryl
- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.
- Buchwald–Hartwig amin
- The Ultimate Guide to Buchwald-Hartwig Amin
- Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Ullmann condens
- Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. NIE Digital Repository.
Purification challenges in the synthesis of N-(3-bromophenyl)-4-methylbenzenesulfonamide
Welcome to the technical support center for the synthesis and purification of N-(3-bromophenyl)-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction to Purification Challenges
The synthesis of this compound, typically achieved through the reaction of 3-bromoaniline with 4-methylbenzenesulfonyl chloride (tosyl chloride), can present several purification challenges. The primary issues arise from the presence of unreacted starting materials, the formation of byproducts such as the di-tosylated aniline and hydrolysis products of the sulfonyl chloride, and the physicochemical properties of the target molecule itself. Effective purification is critical to ensure the compound's purity for subsequent applications.
This guide will address these challenges through a question-and-answer format, providing practical, field-proven insights and detailed protocols for recrystallization and column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The primary impurities in the synthesis of this compound typically include:
-
Unreacted 3-bromoaniline: This starting material can persist if the reaction does not go to completion.
-
Unreacted 4-methylbenzenesulfonyl chloride: This is another starting material that may be present in the crude product.
-
4-Methylbenzenesulfonic acid: This is the hydrolysis product of 4-methylbenzenesulfonyl chloride, which can form if moisture is present during the reaction or work-up.[1]
-
N,N-bis(4-methylbenzenesulfonyl)-3-bromoaniline (Di-tosylated byproduct): The formation of this di-tosylated compound can be a significant issue, especially if an excess of the sulfonylating agent is used or if the reaction conditions are not carefully controlled.
Q2: My crude product is an oil and won't solidify. What should I do?
"Oiling out" is a common problem in crystallization when the solute separates from the solution as a liquid rather than a solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent or if there are significant impurities.
Troubleshooting Steps:
-
Re-dissolve and dilute: Heat the mixture to re-dissolve the oil, then add more of the hot solvent to decrease the saturation. Allow it to cool more slowly.
-
Change the solvent system: The current solvent may be too nonpolar. Try a more polar solvent or a solvent/anti-solvent system. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective.
-
Induce crystallization: Scratch the inside of the flask with a glass rod just below the surface of the solution or add a seed crystal of the pure compound.
-
Pre-purification: If the crude product is highly impure, consider a preliminary purification step like column chromatography to remove the impurities that are inhibiting crystallization.
Q3: I am getting a low yield after recrystallization. What are the likely causes?
Low recovery after recrystallization can be attributed to several factors:
-
Inappropriate solvent choice: The compound might be too soluble in the chosen solvent, even at low temperatures.
-
Using too much solvent: Dissolving the crude product in an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel.
-
Multiple transfers: Each transfer of the solid material between containers can result in some loss.
Q4: How can I effectively monitor the progress of my purification?
Thin-Layer Chromatography (TLC) is an excellent technique for monitoring purification.
Recommended TLC System:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. A common ratio to try is 7:3 (hexane:ethyl acetate). Adjust the polarity as needed to achieve good separation between your product and impurities.
-
Visualization:
-
UV Light (254 nm): The aromatic rings in the starting materials, product, and some impurities will allow for visualization under UV light.[2]
-
Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized. Prepare a solution of 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water. After dipping the TLC plate, spots will appear as yellow on a purple background.[3]
-
Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as brown spots.[4]
-
Troubleshooting Guide: Purification of this compound
This section provides a structured approach to troubleshooting common purification problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent oily product after reaction work-up | High concentration of impurities depressing the melting point. | 1. Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification. 2. If trituration fails, proceed directly to column chromatography for initial purification. |
| Difficulty in removing unreacted 3-bromoaniline | 3-bromoaniline is basic and can be difficult to separate from the weakly acidic sulfonamide. | 1. During the aqueous work-up, wash the organic layer with dilute HCl (e.g., 1M HCl) to protonate and extract the basic aniline into the aqueous phase. 2. Use column chromatography with a hexane/ethyl acetate eluent system for effective separation. |
| Presence of 4-methylbenzenesulfonic acid in the final product | Hydrolysis of unreacted 4-methylbenzenesulfonyl chloride during the reaction or work-up. | 1. During the aqueous work-up, wash the organic layer with a saturated sodium bicarbonate solution to deprotonate and extract the acidic sulfonic acid into the aqueous phase. 2. Recrystallization is often effective at removing this highly polar impurity. |
| Formation of a significant amount of di-tosylated byproduct | Use of excess 4-methylbenzenesulfonyl chloride or prolonged reaction times at elevated temperatures. | 1. Optimize the stoichiometry of the reaction to use only a slight excess (e.g., 1.05-1.1 equivalents) of the sulfonyl chloride. 2. The di-tosylated product is typically less polar than the desired mono-tosylated product and can be separated by column chromatography. |
| Streaking on the TLC plate during column chromatography | The compound may be too polar for the chosen eluent system, or the column may be overloaded. | 1. Increase the polarity of the eluent system (e.g., increase the proportion of ethyl acetate). 2. Ensure the crude material is properly dissolved in a minimal amount of solvent before loading onto the column. 3. Use a smaller amount of crude material relative to the amount of silica gel. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is often the most effective method for purifying this compound, particularly for removing highly polar or non-polar impurities. Based on protocols for similar sulfonamides, an ethanol/water co-solvent system is a good starting point.
Step-by-Step Methodology:
-
Solvent Selection: Begin by performing a small-scale solubility test to determine the optimal solvent or co-solvent system. Ethanol, isopropanol, and acetonitrile are good single solvents to test. For a co-solvent system, dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes faintly turbid.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent (e.g., 95% ethanol).
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using pre-heated glassware to remove them.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximal recovery, you can then place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a useful technique for separating the desired product from impurities with similar polarities, such as the di-tosylated byproduct or unreacted starting materials.
Step-by-Step Methodology:
-
TLC Analysis: Determine the optimal eluent system by running a TLC of the crude material. A good eluent system will give the desired product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A gradient of hexane and ethyl acetate is a common choice.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing method is recommended).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualization of Key Processes
Synthesis and Impurity Formation Workflow
Caption: Decision tree for purification strategy.
References
-
4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. (n.d.). Retrieved from [Link]
-
Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2018). Molecules, 23(10), 2469. Retrieved from [Link]
-
SUPPLEMENTARY INFORMATION. (n.d.). Columbia University. Retrieved from [Link]
-
Thin Layer Chromatography. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. Retrieved from [Link]
-
Purification by Recrystallization. (n.d.). CUNY. Retrieved from [Link]
-
Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. (2020). ResearchGate. Retrieved from [Link]
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Supporting Information Gold-Catalyzed 1,2-Acyloxy Migration/Intramolecular Cyclopropanation/Ring Enlargement Cascade: Syntheses of Medium-Sized Heterocycles. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
2.3F: Visualizing TLC Plates. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Supporting Information Table of Contents. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2006). Organic Letters, 8(23), 5255–5257. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276-302. Retrieved from [Link]
-
TLC Visualization Reagents. (n.d.). EPFL. Retrieved from [Link]
-
Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. (n.d.). Horiazon Chemical. Retrieved from [Link]
-
Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... (2022). ResearchGate. Retrieved from [Link]
-
Nonclassical Recrystallization. (2012). Angewandte Chemie International Edition, 51(38), 9592-9596. Retrieved from [Link]
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link]
-
N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(1), o278. Retrieved from [Link]
-
Recent developments in the synthesis of N-aryl sulfonamides. (2025). ResearchGate. Retrieved from [Link]
-
(1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. (n.d.). NIST. Retrieved from [Link]
-
Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. (2020). Journal of the Turkish Chemical Society, Section A: Chemistry, 7(1), 117-122. Retrieved from [Link]
-
Base-mediated tandem sulfonylation and oximation of alkenes in water - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. a. (n.d.). ResearchGate. Retrieved from [Link]
-
Selected drugs with N-aryl sulfonamide structure motif. (n.d.). ResearchGate. Retrieved from [Link]
-
Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. (2005). The Journal of Organic Chemistry, 70(13), 5164–5173. Retrieved from [Link]
-
N-(4-Bromophenyl)benzenepropanamide. (n.d.). PubChem. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Suzuki Coupling for N-(3-bromophenyl)-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of N-(3-bromophenyl)-4-methylbenzenesulfonamide. As Senior Application Scientists, we understand that while the Suzuki coupling is a powerful tool for C-C bond formation, its success with specific substrates can be nuanced.[1][2] This resource is designed to address common challenges and provide scientifically grounded solutions to accelerate your research.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental steps of the Suzuki-Miyaura coupling reaction?
A1: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that involves three key steps in its catalytic cycle[3][4][5]:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound.[1][3][4]
-
Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, a step that is typically facilitated by a base.[3][4][6]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst.[1][3][4]
Q2: My reaction is showing low to no conversion. What are the most likely causes?
A2: Several factors can lead to poor conversion. The most common culprits include:
-
Inactive Catalyst: The Pd(0) species may not be forming efficiently from the precatalyst, or it may have decomposed.
-
Inefficient Oxidative Addition: The electron-withdrawing nature of the sulfonamide group can deactivate the aryl bromide, making oxidative addition more challenging.
-
Problematic Transmetalation: The choice of base and solvent is crucial for activating the boronic acid and facilitating this step.[6]
-
Poor Reagent Quality: Degradation of the boronic acid or the presence of impurities can inhibit the reaction.
Q3: I'm observing significant amounts of a byproduct with a mass corresponding to my starting material minus the bromine. What is this, and how can I prevent it?
A3: This byproduct is likely the result of dehalogenation , where the bromine atom is replaced by a hydrogen.[1][7] This can occur when the palladium intermediate reacts with a hydride source in the reaction mixture. To minimize dehalogenation:
-
Optimize the Base: Some bases are more prone to promoting dehalogenation. Consider switching to a non-coordinating, weaker base if you suspect this is an issue.
-
Lower the Reaction Temperature: Higher temperatures can sometimes favor this side reaction.[8][9]
-
Choose the Right Ligand: Bulky, electron-rich phosphine ligands can often suppress dehalogenation by promoting the desired reductive elimination.[1]
Q4: I'm seeing a significant amount of homocoupling of my boronic acid. What causes this and how can I avoid it?
A4: Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction, often promoted by the presence of oxygen.[1][10] To prevent this:
-
Thoroughly Degas Your Reaction Mixture: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) to remove dissolved oxygen.
-
Use High-Purity Reagents: Ensure your boronic acid is free of impurities that might promote this side reaction.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered during the Suzuki coupling of this compound.
Issue 1: No Reaction or Very Low Yield (<10%)
| Potential Cause | Diagnostic Check | Recommended Solution | Scientific Rationale |
| Inactive Catalyst System | Run a positive control reaction with a more activated aryl bromide. | Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) and ligands. | Different palladium precursors have varying activation profiles. The ligand plays a critical role in stabilizing the active catalyst and facilitating the catalytic cycle.[1] |
| Ineffective Base | Analyze a small aliquot by LC-MS to check for any product formation. | Screen a variety of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like triethylamine. | The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[4][6] |
| Poor Solvent Choice | Ensure all reagents are fully dissolved at the reaction temperature. | Test different solvent systems, including polar aprotic solvents like dioxane, THF, or DMF, often with a small amount of water.[1][3] | The solvent influences the solubility of the reagents and the stability of the catalytic species. Water can aid in the dissolution of the base and facilitate the transmetalation step. |
| Decomposed Boronic Acid | Check the purity of the boronic acid by NMR or melting point. | Use a freshly opened bottle of boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester). | Boronic acids can undergo protodeboronation, especially in the presence of moisture or acid, rendering them inactive.[1] |
Issue 2: Moderate Yield (30-60%) with Starting Material Remaining
| Potential Cause | Diagnostic Check | Recommended Solution | Scientific Rationale |
| Insufficient Catalyst Loading or Activity | Increase the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). | Switch to a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[1][11] | The sulfonamide group is electron-withdrawing, which can make the aryl bromide less reactive towards oxidative addition. A more electron-rich ligand can enhance the electron density on the palladium center, promoting this step.[4] |
| Suboptimal Reaction Temperature or Time | Monitor the reaction progress over time using TLC or LC-MS. | Increase the reaction temperature in 10°C increments or extend the reaction time. | The kinetics of the reaction may be slow under the initial conditions. Increasing the temperature can provide the necessary activation energy.[8][9] |
| Equilibrium Issues | Increase the equivalents of the boronic acid and/or base. | Add 1.5-2.0 equivalents of the boronic acid and 2-3 equivalents of the base. | Shifting the equilibrium by increasing the concentration of the nucleophilic partner and the activating base can drive the reaction to completion. |
Experimental Protocols
Standard Protocol for Suzuki Coupling
This protocol provides a general starting point for the reaction.
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a magnetic stir bar.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and the base (e.g., K₂CO₃, 2.0 equiv.).[3]
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v).[3]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 12-24 hours).[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Optimized Protocol for Challenging Substrates
This protocol incorporates advanced ligands for improved performance with electron-deficient aryl bromides.
-
In a glovebox, add Pd₂(dba)₃ (0.01 equiv.) and a bulky phosphine ligand (e.g., SPhos, 0.02 equiv.) to a vial.
-
Outside the glovebox, in a separate Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.).[11]
-
Add the catalyst/ligand mixture to the Schlenk flask.
-
Evacuate and backfill the flask with Argon three times.
-
Add degassed toluene as the solvent.
-
Heat the reaction to 100 °C and stir for 12-24 hours.
-
Follow the workup and purification procedure outlined in the standard protocol.
Visualizing the Process
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting flowchart for optimizing Suzuki coupling reactions.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
-
ResearchGate. Optimization of conditions in the Suzuki-Miyaura coupling reaction a. [Link]
-
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. a. [Link]
-
American Chemical Society Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
American Chemical Society Publications. N-Heterocyclic Carbene Sulfonamide Palladium Complexes and Their Catalytic Activities in Suzuki−Miyaura Coupling Reaction. [Link]
-
ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
National Institutes of Health. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
PubMed Central. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
YouTube. Suzuki cross-coupling reaction. [Link]
-
Royal Society of Chemistry. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Technical Support Center: Synthesis of Benzenesulfonamides from Sulfonyl Chlorides
Welcome to the technical support center for benzenesulfonamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing benzenesulfonamides from sulfonyl chlorides. Benzenesulfonamides are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of pharmaceuticals.[1][2] However, their synthesis is often plagued by side reactions that can diminish yield, complicate purification, and compromise the integrity of the final product.
This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter. We will delve into the causality behind these issues and offer robust troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs): Troubleshooting Common Issues
Category 1: Low Yield and Product Contamination
Question 1: My reaction yield is significantly lower than expected, and I observe a water-soluble impurity. What is the likely cause?
Answer: The most common culprit for low yields in this synthesis is the premature hydrolysis of your starting material, the benzenesulfonyl chloride. Sulfonyl chlorides are highly reactive electrophiles that readily react with water to form the corresponding benzenesulfonic acid.[3] This side reaction consumes your starting material and introduces an acidic impurity that can be challenging to remove.
Causality:
-
Mechanism: The sulfur atom in the sulfonyl chloride is highly electrophilic and susceptible to nucleophilic attack by water. This reaction is often faster than the desired reaction with the amine, especially if the amine is a weak nucleophile or if significant moisture is present.
-
Sources of Water: Moisture can be introduced from wet solvents, glassware that has not been properly dried, or atmospheric humidity, especially on humid days. The amine starting material itself can also be hygroscopic.
Troubleshooting and Prevention:
-
Ensure Anhydrous Conditions:
-
Use freshly distilled or commercially available anhydrous solvents.
-
Dry all glassware in an oven (e.g., at 120°C for several hours) and cool it under a stream of inert gas (like nitrogen or argon) or in a desiccator just before use.
-
Run the reaction under an inert atmosphere to prevent atmospheric moisture from entering the reaction vessel.
-
-
Check Starting Material Purity:
-
Reaction Order: Add the sulfonyl chloride solution dropwise to the solution of the amine and base. This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the reaction with the amine over hydrolysis.
Question 2: I've isolated my product, but it's contaminated with a significant amount of an oily residue that doesn't seem to be my desired sulfonamide. What is this and how do I remove it?
Answer: This oily residue is very likely unreacted benzenesulfonyl chloride. It is a viscous oil that is not soluble in cold water and hydrolyzes slowly under neutral pH conditions, which is why it can persist through a simple water-based workup.[6]
Troubleshooting and Removal Strategies: To effectively remove the residual sulfonyl chloride, you must "quench" the reaction by converting it into a more easily separable, water-soluble compound.
| Quenching Method | Reagent | Mechanism | Advantages | Disadvantages |
| Nucleophilic Quench | Aqueous Ammonia or other simple, water-soluble amines | Reacts with sulfonyl chloride to form a simple, water-soluble sulfonamide. | Highly effective; resulting sulfonamide is easily removed in aqueous washes. | Not suitable if the product is sensitive to amines. |
| Basic Hydrolysis | Aqueous NaOH or KOH | Forces the hydrolysis of the sulfonyl chloride to the water-soluble benzenesulfonic acid salt.[6] | Effective and uses common lab reagents. | Not suitable for base-sensitive products. The resulting sulfonic acid might require additional basic washes to fully remove.[6] |
| Scavenger Resins | Silica-bound amines (e.g., Si-NH₂) | The resin reacts with and covalently binds the excess sulfonyl chloride. | Simplifies workup by avoiding aqueous extraction; the resin is simply filtered off.[6] | More expensive than simple chemical quenches. |
Recommended Protocol (Nucleophilic Quench):
-
Upon reaction completion (monitored by TLC/LC-MS), cool the reaction mixture in an ice bath.
-
Slowly add a small amount of aqueous ammonia solution.
-
Stir the mixture for 15-20 minutes to allow for the complete reaction of the excess sulfonyl chloride.
-
Proceed with your standard aqueous workup. The resulting simple sulfonamide will be washed away in the aqueous layer.
Category 2: Formation of Unexpected Byproducts
Question 3: My mass spectrometry results show a peak that is roughly double the mass of my expected product. What could be forming?
Answer: You are likely observing the formation of a dimer, which can arise from a few different pathways depending on your specific reaction conditions. A common scenario involves the deprotonated sulfonamide product acting as a nucleophile.
Mechanism of Dimerization:
-
The newly formed benzenesulfonamide still possesses an acidic N-H proton.
-
In the presence of the base used in the reaction, a portion of the product can be deprotonated to form a sulfonamidate anion.
-
This anion is nucleophilic and can attack a molecule of unreacted benzenesulfonyl chloride, leading to the formation of a disulfonylamine (a type of dimer).
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) relative to the sulfonyl chloride. This ensures the sulfonyl chloride is consumed before it can react with the product.
-
Slow Addition: Add the sulfonyl chloride slowly to the reaction mixture. This prevents a high local concentration of the sulfonyl chloride.[7]
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0°C to room temperature). This slows down the rate of all reactions, but can often favor the desired pathway.[8]
Question 4: Besides my product, I've isolated a high-melting, non-polar solid that lacks a nitrogen atom. What is this side product?
Answer: This byproduct is likely a diaryl sulfone. Sulfone formation is a known side reaction, particularly if there are issues with the purity of the starting benzenesulfonyl chloride or if the reaction to prepare the sulfonyl chloride was not clean.[9]
Mechanism of Sulfone Formation (Friedel-Crafts Sulfonylation): This side reaction is essentially a Friedel-Crafts reaction where a benzenesulfonyl species acts as the electrophile and attacks an aromatic ring (like benzene from the solvent or another molecule of starting material).
Prevention and Mitigation:
-
Purify the Sulfonyl Chloride: Ensure your benzenesulfonyl chloride is pure and free from excess chlorosulfonic acid or other strong Lewis acids that could catalyze this side reaction.[9]
-
Choice of Solvent: Avoid using aromatic solvents like benzene or toluene if sulfone formation is a persistent issue, especially if your substrate is electron-rich. Opt for non-aromatic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Temperature Control: Friedel-Crafts reactions are often promoted by higher temperatures. Maintaining a lower reaction temperature can help suppress sulfone formation.
Troubleshooting Guide: A Workflow for Low Yield
If you are consistently obtaining low yields, follow this decision-making workflow to diagnose and resolve the issue.
References
-
EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents.
-
Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC - NIH.
-
Synthesis of benzene-sulfonamide - PrepChem.com.
-
Technical Support Center: Removal of Benzenesulfonyl Chloride from Reaction Mixtures - Benchchem.
-
Optimizing reaction conditions for N-(2,3-dichlorophenyl)benzenesulfonamide synthesis - Benchchem.
-
Troubleshooting common issues in sulfonamide bond formation - Benchchem.
-
Preparation of benzene sulfonyl chloride (phenylsulfonyl chloride; benzene sulfochloride; benzenesulfonic chloride; benzenosulfochloride) - PrepChem.com.
-
Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects - Taylor & Francis Online.
-
US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents.
-
Benzenesulfonyl chloride - Organic Syntheses Procedure.
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - NIH.
-
Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC - NIH.
-
Benzenesulfonamide - The Royal Society of Chemistry.
-
Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling - PMC - NIH.
-
US4874894A - Process for the production of benzenesulfonamides - Google Patents.
-
Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation | Journal of Medicinal Chemistry - ACS Publications.
-
Production method and process flow of benzene sulfonyl chloride-Chemwin.
-
Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - NIH.
-
FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents.
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications.
-
Benzenesulfonamide: Structure, Properties, and Applications - Jinli Chemical.
-
The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone) - ResearchGate.
-
Sulfonation of Benzene - Chemistry Steps.
-
N-alkylation of Sufonamides Using Anion Exchange Resin - Marcel Dekker, Inc.
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - NIH.
-
S-Alkylation of sulfinamides with Zn-carbenoids: expanding stereoselective sulfoximine synthesis beyond NH derivatives - RSC Publishing.
-
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH - ResearchGate.
-
Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides - ACS Publications.
-
Recent Advances in the Synthesis of Sulfonamides Intermediates - Thieme.
-
Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal.
-
Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC.
-
Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols - ACS Publications.
-
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit.
-
Benzenesulfonic Acid-Impurities - Pharmaffiliates.
-
I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure? | ResearchGate.
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing.
-
Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4 - PubMed.
-
Benzenesulfonamide | 98-10-2 - ChemicalBook.
-
Sulfonyl halide - Wikipedia.
-
CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google Patents.
-
Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I - ResearchGate.
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- 1. Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzenesulfonamide: Structure, Properties, and Applications_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. orgsyn.org [orgsyn.org]
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- 7. researchgate.net [researchgate.net]
- 8. EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents [patents.google.com]
- 9. US4874894A - Process for the production of benzenesulfonamides - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting N-arylation of Sulfonamides with Sterically Hindered Anilines
Welcome to the technical support center for the N-arylation of sulfonamides. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of N-aryl sulfonamides, particularly when dealing with sterically hindered anilines. As a Senior Application Scientist, this resource provides field-proven insights and evidence-based solutions to common experimental hurdles.
FAQs and Troubleshooting Guide
Here we address specific issues you may encounter during your experiments in a question-and-answer format, explaining the causality behind the experimental choices.
Issue 1: Low to No Yield
Question: I am attempting a Buchwald-Hartwig amination between a primary sulfonamide and a 2,6-disubstituted aniline, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?
Answer:
Low to no yield in the N-arylation of sulfonamides with sterically hindered anilines is a common challenge. The primary reason is the inherent difficulty of the key steps in the catalytic cycle due to steric congestion around the nitrogen and palladium centers. Sulfonamides are also weakly nucleophilic, further complicating the reaction.[1] Here’s a breakdown of potential causes and troubleshooting steps:
-
Inadequate Catalyst System: The choice of palladium catalyst and, more importantly, the phosphine ligand is critical. Standard ligands like P(o-tolyl)3, used in first-generation Buchwald-Hartwig reactions, are often ineffective for sterically demanding substrates.[2]
-
Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands promote the crucial reductive elimination step, which is often the rate-limiting step in couplings with hindered substrates.[3][4] Excellent choices include:
-
BrettPhos: Known for its effectiveness in coupling sterically hindered amines.[3][4]
-
RuPhos: Another highly active ligand for challenging aminations.[3][4]
-
AdBippyPhos: Identified as a highly effective and general ligand for constructing N,N-diaryl sulfonamide motifs, especially with heteroaromatic groups.[1]
-
-
-
Ineffective Base: The base plays a crucial role in deprotonating the sulfonamide to form the active nucleophile. If the base is not strong enough or is sterically hindered itself, the reaction will not proceed.
-
Solution: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is a common choice. However, for sensitive substrates, weaker bases like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) in combination with a suitable solvent can be effective.[5]
-
-
Suboptimal Solvent: The solvent influences the solubility of the reactants and the stability of the catalytic species.
-
Reaction Temperature and Time: Sterically hindered couplings often require higher temperatures and longer reaction times to overcome the activation energy barrier.
-
Solution: Initially, run the reaction at a higher temperature (e.g., 100-110 °C) and monitor the progress by TLC or LC-MS. If the reaction is slow, consider extending the reaction time.
-
Issue 2: Side Product Formation - Hydrodehalogenation
Question: I am observing a significant amount of the hydrodehalogenated arene as a side product in my Buchwald-Hartwig reaction. How can I suppress this side reaction?
Answer:
Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction in palladium-catalyzed cross-couplings. This occurs due to β-hydride elimination from the palladium-amide intermediate or from the reaction of the palladium(0) catalyst with trace amounts of water or other proton sources.
-
Optimize Ligand Choice: The ligand can influence the relative rates of reductive elimination (product formation) and side reactions.
-
Solution: As with low yield issues, bulky, electron-rich ligands can accelerate the desired C-N bond formation, outcompeting the hydrodehalogenation pathway.[7]
-
-
Careful Control of Reaction Conditions: The presence of water or other protic impurities can promote hydrodehalogenation.
-
Solution:
-
Use anhydrous solvents and reagents.
-
Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Consider adding molecular sieves to the reaction mixture to scavenge any trace water.
-
-
-
Base Selection: The choice of base can also impact the extent of hydrodehalogenation.
-
Solution: While strong bases are often necessary, using a slightly weaker base like K3PO4 might reduce the rate of protonolysis leading to hydrodehalogenation.
-
Issue 3: Difficulty with Secondary Sulfonamides
Question: I am trying to perform a double N-arylation on a primary sulfonamide with a hindered aniline, or couple a secondary N-aryl sulfonamide, and the reaction is not proceeding. What are the specific challenges with secondary sulfonamides?
Answer:
Secondary sulfonamides are significantly less nucleophilic and more sterically hindered than their primary counterparts, making them challenging substrates for N-arylation.[1]
-
Increased Steric Hindrance: The presence of one aryl group already on the nitrogen atom dramatically increases the steric bulk, hindering the approach to the palladium center.
-
Reduced Nucleophilicity: The electron-withdrawing nature of the existing aryl group further reduces the nucleophilicity of the sulfonamide nitrogen.
Solutions:
-
Employ a More Potent Catalyst System: This is the most critical factor. The Pd/AdBippyPhos catalyst system has been specifically identified through high-throughput experimentation as an effective method for the synthesis of N,N-diaryl sulfonamides.[1]
-
Higher Reaction Temperatures and Longer Times: These challenging couplings often require more forcing conditions.
-
Alternative Methods: If palladium-catalyzed methods fail, consider a classical Ullmann condensation. While it often requires higher temperatures and stoichiometric copper, it can be effective for constructing highly hindered C-N bonds.[8] Modern Ullmann protocols utilize ligands like 1,10-phenanthroline to facilitate the reaction under milder conditions.[9]
Issue 4: Incompatibility with Functional Groups
Question: My substrates contain sensitive functional groups (e.g., esters, nitro groups) that are not compatible with the strong basic conditions of the Buchwald-Hartwig amination. Are there alternative methods?
Answer:
The use of strong bases like NaOtBu can indeed be problematic for substrates with base-sensitive functional groups.[10]
-
Milder Base and Ligand Combinations:
-
Solution: Explore the use of weaker inorganic bases such as K3PO4 or Cs2CO3. These are often used in combination with highly active ligands like t-BuXPhos in solvents like tert-amyl alcohol.[5]
-
-
Transition-Metal-Free N-Arylation:
-
Copper-Catalyzed Ullmann-Type Couplings:
-
Solution: Modern copper-catalyzed N-arylation reactions can often be performed under milder conditions than the classical Ullmann reaction.[5] These systems may offer better functional group tolerance.
-
Visualizing the Process: Diagrams and Workflows
To better understand the reaction dynamics and troubleshooting logic, the following diagrams are provided.
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield N-arylation reactions.
Comparative Data and Protocols
For a more quantitative approach to troubleshooting, the following table summarizes recommended conditions for challenging N-arylations of sulfonamides.
Table 1: Recommended Conditions for N-Arylation of Hindered Substrates
| Catalyst System (Pd/Ligand) | Base | Solvent | Temperature (°C) | Key Advantages |
| Pd(OAc)2 / BrettPhos or RuPhos | NaOtBu | Toluene/Dioxane | 80-110 | High activity for sterically hindered amines.[3][4] |
| Pd2(dba)3 / AdBippyPhos | K3PO4 | t-Amyl alcohol | 100-120 | Excellent for secondary sulfonamides and heteroaryls.[1] |
| CuI / 1,10-phenanthroline | K2CO3 | DMF/DMSO | 110-130 | Effective for Ullmann coupling of very hindered substrates.[9][12] |
| None (Transition-metal-free) | CsF | MeCN/THF | Room Temp - 60 | Mild conditions, excellent functional group tolerance.[6][11] |
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation of a Sterically Hindered Aniline with a Sulfonamide
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), sulfonamide (1.2 mmol), palladium precatalyst (e.g., Pd(OAc)2, 2-5 mol%), and the phosphine ligand (e.g., BrettPhos, 4-10 mol%).
-
Add the base (e.g., NaOtBu, 1.4 mmol).
-
The tube is evacuated and backfilled with an inert gas (argon or nitrogen) three times.
-
-
Solvent Addition:
-
Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
-
Reaction:
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
After completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is filtered through a pad of celite to remove inorganic salts and the palladium catalyst.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel to afford the desired N-aryl sulfonamide.
-
References
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 6. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides [organic-chemistry.org]
Recrystallization techniques for purifying crude N-(3-bromophenyl)-4-methylbenzenesulfonamide
Technical Support Center: Recrystallization of N-(3-bromophenyl)-4-methylbenzenesulfonamide
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of this compound via recrystallization. Here, we address common challenges and provide robust protocols to ensure high purity and yield.
Introduction: The Science of Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds.[1] The principle is based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[2][3] An ideal recrystallization process involves dissolving the crude solid in a minimum amount of a hot solvent to create a saturated or near-saturated solution.[4][5] As this solution slowly cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that ideally excludes impurity molecules.[6][7] These impurities remain in the cooled solvent, known as the mother liquor, and are separated by filtration.[4]
For this compound, a compound with both polar (sulfonamide) and non-polar (aromatic rings) characteristics, selecting the right solvent system is paramount for achieving high purity.
FAQ & Troubleshooting Guide
This section addresses specific issues encountered during the recrystallization of this compound in a question-and-answer format.
Solvent Selection & Initial Dissolution
Q1: What is the best solvent for recrystallizing this compound?
A1: There is no single universal solvent. Due to the molecule's mixed polarity, a good starting point is often a mixed solvent system or a moderately polar single solvent.[8] Alcohols like ethanol or isopropanol are frequently effective for aromatic sulfonamides, sometimes with the addition of water as an anti-solvent.[8][9] Small-scale solubility tests are crucial. The ideal solvent should dissolve the sulfonamide when hot but not when cold.[10][11]
Q2: My compound won't dissolve completely, even with heating. What should I do?
A2: This could be due to two main reasons:
-
Insoluble Impurities: If a majority of the compound dissolves but a small amount of solid remains, these are likely insoluble impurities. Do not add excessive solvent to dissolve them. Instead, the hot solution should be filtered (a process called hot filtration) to remove these solids.[12][13]
-
Poor Solvent Choice: If very little of the compound dissolves, the solvent is likely unsuitable.[10] A more polar or a different solvent system should be tested.
Q3: The solution is colored, but my pure compound should be colorless or white. How can I fix this?
A3: Colored impurities can often be removed by adding a small amount of activated charcoal (decolorizing carbon) to the hot solution.[6][14] The highly porous surface of the charcoal adsorbs the large, often polar, colored molecules.[10][15]
-
Procedure: Add a very small amount (1-2% by weight of your compound) to the hot, dissolved solution.[12] Caution: Never add charcoal to a boiling solution, as it can cause violent frothing.[10] Cool the solution slightly before adding it, then reheat to boiling for a few minutes before proceeding to hot filtration to remove the charcoal.[5][12]
Hot Filtration Issues
Q4: Crystals are forming prematurely in my funnel during hot filtration. How can I prevent this?
A4: This is a common problem caused by the solution cooling as it passes through the funnel.[12][16] To prevent this:
-
Use a Stemless or Short-Stemmed Funnel: This minimizes the surface area where cooling and crystallization can occur.[2][16]
-
Preheat the Apparatus: Heat the filtration assembly (funnel and receiving flask) on a hot plate before filtering.[14] Placing a few milliliters of the pure solvent in the receiving flask and bringing it to a boil allows the hot vapors to keep the funnel warm.[14][16]
-
Use a Fluted Filter Paper: This increases the surface area and speeds up the filtration rate.[7]
-
Add a Slight Excess of Hot Solvent: Before filtration, add a small amount of extra hot solvent to the solution to ensure the compound remains dissolved. This excess can be boiled off after filtration.[12]
-
Work Quickly: Perform the filtration in portions, returning the solution to the heat source between additions to keep it hot.[16]
Crystallization & Crystal Growth
Q5: My solution has cooled, but no crystals have formed. What are the next steps?
A5: This is typically due to either using too much solvent or the solution being supersaturated.[11][17] Try the following methods to induce crystallization:
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2][18]
-
Seeding: Add a tiny crystal of the pure this compound (a "seed crystal") to the solution. This provides a template for crystallization to begin.[19][20]
-
Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent.[20][21] Gently heat the solution to boil off some of the solvent, then allow it to cool again.[21]
-
Cool to a Lower Temperature: Place the flask in an ice-water bath to further decrease the compound's solubility.[18]
Q6: My compound "oiled out" instead of forming crystals. How can I fix this and prevent it?
A6: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid.[2] This happens when the solution becomes saturated at a temperature that is above the melting point of the compound (or a highly impure version of it).[21] Oiled out products are often impure because the oil can readily dissolve impurities.[22]
-
Immediate Fix: Reheat the solution until the oil completely redissolves. Add a small amount of extra solvent (the "good" solvent in a mixed system) to lower the saturation temperature.[2][21] Then, allow the solution to cool much more slowly. Vigorous stirring as the oil begins to form again can sometimes break it up and encourage crystal nucleation.[2]
-
Prevention:
-
Slow Cooling: Cool the solution as slowly as possible. Insulate the flask to ensure gradual temperature decrease.[19][21]
-
Change Solvent: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point.
-
Use More Solvent: Start with a slightly more dilute solution to ensure the saturation point is reached at a lower temperature.[21]
-
Q7: The crystals that formed are very fine needles or powder. How can I get larger, more defined crystals?
A7: The formation of very small crystals is usually a result of rapid cooling, which leads to rapid nucleation and little time for crystal growth.[3][19] To obtain larger crystals, which are generally purer and easier to filter, slow down the crystallization process.[1]
-
Slow Cooling: Allow the flask to cool to room temperature on a benchtop, insulated with paper towels or a cloth, before moving it to an ice bath.[1][21] Do not disturb the flask during this period.[1][4]
Isolation & Purity
Q8: How do I properly wash the crystals without dissolving a significant portion of my product?
A8: The goal of washing is to remove the impurity-laden mother liquor from the surface of the crystals.[1]
-
Use Ice-Cold Solvent: Always wash the crystals with a small amount of ice-cold recrystallization solvent. The compound's solubility will be minimal at this temperature.[5]
-
Perform the Wash Quickly: After collecting the crystals by vacuum filtration, break the vacuum, add a small portion of the cold solvent to just cover the crystals, and immediately reapply the vacuum to pull the wash solvent through.[12] Two small washes are generally more effective than one large wash.[12]
Q9: My final product's melting point is still broad or lower than the literature value. What does this indicate?
A9: A broad or depressed melting point is a classic indicator of an impure compound.[3] This suggests that impurities are still present. A second recrystallization may be necessary to achieve the desired purity. It is also important to ensure the product is completely dry, as residual solvent can also depress the melting point.
Experimental Protocols & Data
Table 1: Recommended Solvents for Aryl Sulfonamides
| Solvent System | Type | Rationale & Comments |
| Ethanol | Single | Good general-purpose solvent for moderately polar compounds. |
| Isopropanol | Single | Similar to ethanol, may offer different solubility characteristics. |
| Ethanol / Water | Mixed | A common and effective system. Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol.[23][24] |
| Acetone / Hexane | Mixed | For less polar sulfonamides. Dissolve in acetone (soluble solvent), add hexane (insoluble solvent).[25] |
| Toluene | Single | Can be effective for aromatic compounds, but its high boiling point may increase the risk of oiling out. |
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[4]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat the solution to boiling for 2-3 minutes.[10]
-
(Optional) Hot Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration into a pre-heated, clean Erlenmeyer flask.[14]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[7] Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals with two small portions of ice-cold solvent.[12]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them, then transfer them to a watch glass to air dry or dry in a vacuum oven.
Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "soluble" solvent (e.g., ethanol).[24]
-
Induce Saturation: While keeping the solution hot, add the "insoluble" solvent (anti-solvent, e.g., water) dropwise until the solution becomes faintly and persistently cloudy.[23][24]
-
Clarification: Add a few drops of the hot "soluble" solvent until the solution becomes clear again. The solution is now saturated.[23][24]
-
Crystallization & Isolation: Follow steps 4-7 from the Single-Solvent protocol, using an ice-cold mixture of the two solvents (in the same approximate ratio) for the washing step.[26]
Visualization & Workflows
General Recrystallization Workflow
Caption: General workflow for recrystallization.
Troubleshooting: Oiling Out
Caption: Troubleshooting flowchart for "oiling out".
Purity Assessment
Confirming the purity of the recrystallized this compound is a critical final step.
-
Thin-Layer Chromatography (TLC): TLC is a fast and effective method to assess purity. A pure compound should ideally show a single spot. By spotting the crude material and the recrystallized product side-by-side on the same TLC plate, you can visually confirm the removal of impurities.[27]
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically cause the melting point to be depressed and to occur over a broader range.[3] Compare your experimental value to the literature value for this compound.
References
Sources
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. Recrystallization [wiredchemist.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. Recrystallization [sites.pitt.edu]
- 7. safrole.com [safrole.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 14. community.wvu.edu [community.wvu.edu]
- 15. Decolorizing carbon [sites.pitt.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. vapourtec.com [vapourtec.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. mt.com [mt.com]
- 23. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Reagents & Solvents [chem.rochester.edu]
- 26. ocw.mit.edu [ocw.mit.edu]
- 27. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling of N-(3-bromophenyl)-4-methylbenzenesulfonamide
Welcome to the technical support center for the efficient cross-coupling of N-(3-bromophenyl)-4-methylbenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively. This document is structured as a dynamic question-and-answer guide, addressing common challenges and strategic decisions you will face in the lab.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the cross-coupling reaction. Each answer provides a diagnosis of potential causes and a series of actionable solutions grounded in mechanistic principles.
Q1: I am observing very low or no conversion of my starting material, this compound. What are the likely causes and how can I fix it?
A1: This is a common and frustrating issue, often pointing to a problem in the catalytic cycle's initiation or a key step. Let's break down the potential culprits.
-
Cause 1: Inactive Catalyst. The active Pd(0) species is the linchpin of the catalytic cycle.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must first be reduced to Pd(0) in situ. This reduction can be inefficient, or the resulting Pd(0) may be unstable.
-
Solution: Switch to a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[2] Alternatively, consider using modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts). These are designed for clean and efficient generation of the active Pd(0) species, often leading to more reproducible results.[2]
-
-
Cause 2: Inefficient Oxidative Addition. The first step of the catalytic cycle, oxidative addition of the aryl bromide to the Pd(0) center, is often rate-limiting.[3] The this compound substrate is moderately electron-rich, which can slow this step compared to more electron-deficient aryl halides.[4]
-
Solution: The choice of ligand is critical here. Use a bulky, electron-rich phosphine ligand. Electron-rich ligands enhance the electron density on the palladium center, promoting its insertion into the C-Br bond.[2][5] Excellent choices include Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃).[6]
-
-
Cause 3: Poorly Degassed System. Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing can lead to oxidation of the Pd(0) to inactive Pd(II) species or oxidation of the phosphine ligands.
-
Solution: Ensure your solvent and reaction vessel are rigorously degassed. A standard method is to bubble an inert gas (Argon or Nitrogen) through the solvent for at least 20-30 minutes before adding the catalyst and reagents.[4] Performing the entire setup in a glovebox is ideal if available.
-
Q2: My main side-product is the dehalogenated starting material, N-phenyl-4-methylbenzenesulfonamide. Why is this happening and what can I do to prevent it?
A2: Dehalogenation, or hydrodehalogenation, is a competing pathway where the bromine atom is replaced by a hydrogen.[7] This occurs when the palladium-aryl intermediate (Ar-Pd-Br) undergoes a reaction that introduces a hydride ligand, followed by reductive elimination of the arene.
-
Cause 1: Hydride Source in the Reaction. The hydride can originate from various sources. Amine bases, alcohols (especially isopropanol when used as a solvent), or even water in certain conditions can act as hydride donors.[7]
-
Solution:
-
Base Selection: Switch to a non-hydridic inorganic base like K₃PO₄ or Cs₂CO₃.[8][9] These are generally effective for Suzuki couplings and are less prone to causing dehalogenation.
-
Solvent Choice: Use anhydrous aprotic solvents like toluene, dioxane, or THF.[8] If using a mixed solvent system (e.g., toluene/water), ensure the conditions are optimized to favor the cross-coupling pathway.
-
-
-
Cause 2: Slow Transmetalation. If the transmetalation step (transfer of the organic group from boron to palladium in a Suzuki reaction) is slow, the Ar-Pd-Br intermediate has a longer lifetime, increasing the probability of intercepting a hydride source.
-
Solution: Ensure your boronic acid is of high quality. Boronic acids can dehydrate to form cyclic boroxines, which may have different reactivity.[2] Using a slight excess (1.2-1.5 equivalents) of the boronic acid can help drive the transmetalation forward. Additionally, the choice of base is crucial for activating the boronic acid for transmetalation.[3]
-
Q3: I'm seeing a significant amount of a biaryl byproduct derived from the homocoupling of my boronic acid. How can I minimize this?
A3: Homocoupling of the boronic acid (Glaser-Hay type coupling) is another common side reaction, leading to the formation of R-R from the R-B(OH)₂ reagent.
-
Cause 1: Presence of Oxygen. Similar to catalyst deactivation, the presence of oxygen can promote the oxidative homocoupling of boronic acids, often catalyzed by palladium species.[2]
-
Solution: Rigorous degassing is the primary solution. As mentioned before, ensure all components of the reaction are free of oxygen before heating.
-
-
Cause 2: Use of a Pd(II) Precatalyst. When using a Pd(II) source like Pd(OAc)₂, the initial reduction to Pd(0) can sometimes occur via a pathway that involves the homocoupling of two boronic acid molecules.[2]
-
Solution: Using a Pd(0) source or a modern precatalyst that has a cleaner reduction pathway can mitigate this issue. If you must use a Pd(II) source, ensure the reaction conditions (ligand, base) are optimized to favor rapid reduction and entry into the primary catalytic cycle.
-
Part 2: Frequently Asked Questions (FAQs)
This section covers broader strategic questions regarding reaction design and catalyst selection for this compound.
Q1: What is the best palladium source or precatalyst for this substrate?
A1: The "best" catalyst depends on your specific goals (e.g., cost, scale, efficiency). Here's a breakdown of common choices:
-
Simple Palladium Salts (e.g., Pd(OAc)₂, PdCl₂): These are inexpensive but require in situ reduction and pairing with a ligand. They can sometimes lead to the formation of inactive palladium black or give inconsistent results if the reduction is not efficient.[2]
-
Pd(0) Complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These sources introduce the active Pd(0) species directly. Pd(PPh₃)₄ is an excellent choice if triphenylphosphine is a suitable ligand for your reaction. Pd₂(dba)₃ is a common source used when you want to add a different, more specialized ligand.[2]
-
Palladacycles and Precatalysts (e.g., Buchwald Precatalysts): These are Pd(II) complexes designed for easy, quantitative, and rapid formation of the active L-Pd(0) species.[2] They are often air-stable, making them easy to handle, and provide highly reproducible results. For challenging couplings, they are often the superior choice.[3]
Q2: How do I choose the right phosphine ligand for the Suzuki-Miyaura coupling of this aryl bromide?
A2: Ligand choice is arguably the most critical variable for success. The ligand stabilizes the palladium center and modulates its reactivity throughout the catalytic cycle.[1][5]
-
For Aryl Bromides: The rate-limiting step is typically oxidative addition.[3] Therefore, you need a ligand that makes the palladium center electron-rich and sterically accessible.
-
Bulky, Electron-Rich Biarylphosphines: This class of ligands, developed by Buchwald and others, is the gold standard for many challenging couplings. Ligands like SPhos , XPhos , and RuPhos are excellent starting points. Their bulkiness promotes reductive elimination, while their electron-donating nature accelerates oxidative addition.[10]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong electron donors and can be highly effective ligands. PEPPSI-type precatalysts, which feature an NHC ligand, are commercially available and show broad applicability.[11]
-
Q3: What is the optimal base and solvent combination for this reaction?
A3: The base and solvent work in concert to facilitate the catalytic cycle, particularly the transmetalation step.
-
Base: The base activates the boronic acid by forming a more nucleophilic boronate species.
-
Potassium Phosphate (K₃PO₄): An excellent all-around choice. It is strong enough for most couplings but generally does not cause extensive side reactions. It is often used in anhydrous conditions.[9][10]
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can be effective when weaker bases fail.[12]
-
Potassium Carbonate (K₂CO₃): A milder and less expensive base, often used in aqueous solvent mixtures.[8]
-
-
Solvent: The solvent must solubilize the reagents and be stable at the reaction temperature.
-
Aprotic Polar Solvents: 1,4-Dioxane and THF are very common and effective solvents for Suzuki reactions.[8]
-
Aromatic Hydrocarbons: Toluene is another excellent choice, particularly for higher-temperature reactions.[10]
-
Mixed Aqueous Systems: Biphasic systems like Toluene/Water or Dioxane/Water can be very effective, especially with inorganic bases like K₂CO₃.[8]
-
Part 3: Data Summary & Experimental Protocol
Table 1: Comparative Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Typical Yield Range (%) | Key Considerations |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 70-90 | A classic, reliable system for simple substrates. May struggle with sterically hindered partners. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene or Dioxane | 100-110 | 85-98 | High-performance system for a broad range of aryl bromides, including electron-rich ones.[9] |
| PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 90-95 | Dppf is a robust ligand, and this system is effective for many substrates.[9] |
| Buchwald G3 Precatalyst / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | >95 | State-of-the-art system offering high efficiency, low catalyst loadings, and excellent reproducibility. |
General Protocol for Suzuki-Miyaura Coupling
This is a representative protocol and should be optimized for specific coupling partners.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with dry argon or nitrogen for 10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos G3, 0.5-2 mol%) and the ligand (if not part of a precatalyst). Then, add the degassed solvent (e.g., 1,4-dioxane, ~0.1 M concentration relative to the aryl bromide).
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Part 4: Visualization
Catalyst Selection & Troubleshooting Workflow
Caption: A decision flowchart for catalyst selection and troubleshooting.
References
- Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20), 1813-1826.
-
Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101-1104. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guide. [Link]
-
Zang, H., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1235-1259. [Link]
-
Ruiz-Castillo, P. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]
-
HPC Standards. (n.d.). Exploring Catalyst Options: Suzuki Coupling with Palladium. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Old, D. W., et al. (1998). A Highly Active Catalyst for Suzuki Coupling Reactions: A New, Air-Stable, and Easily Prepared Phosphine Ligand. Journal of the American Chemical Society, 120(37), 9722-9723. [Link]
-
Saha, A., et al. (2017). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Journal of the Serbian Chemical Society, 82(1), 1-10. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Sini, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11(1), 3505. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Bakherad, M., et al. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. Catalysts, 10(6), 613. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... [Table]. [Link]
-
Padol, I., & Kappe, C. O. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis, 365(23), 4086-4120. [Link]
-
Smith, A. M., et al. (2012). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, 48(94), 11555-11557. [Link]
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Technical Support Center: Synthesis and Handling of 4-Methylbenzenesulfonyl Chloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for the synthesis and handling of 4-methylbenzenesulfonyl chloride (tosyl chloride, TsCl), with a focus on preventing its hydrolysis. This common issue can significantly impact reaction yields and product purity. This resource is designed to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My tosylation reaction is sluggish and giving low yields. What could be the primary cause?
A1: A common culprit for inefficient tosylation is the premature hydrolysis of 4-methylbenzenesulfonyl chloride. TsCl is highly sensitive to moisture and can rapidly hydrolyze to the unreactive p-toluenesulfonic acid.[1][2] This depletes your key reagent and introduces an acidic byproduct that can complicate your reaction. The presence of water in your reaction setup, whether from solvents, reagents, or atmospheric humidity, is a significant concern.[3]
It is crucial to ensure all glassware is flame-dried or oven-dried immediately before use, and all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).[4] Additionally, performing the reaction under an inert atmosphere of nitrogen or argon will prevent atmospheric moisture from entering the system.[4][5]
Q2: I've noticed a white precipitate in my reaction mixture. What is it and is it a problem?
A2: A cloudy appearance or the formation of a white precipitate in your reaction mixture is often an indication that the reaction is proceeding as expected.[4] When using an amine base such as triethylamine (TEA) or pyridine, the hydrochloric acid (HCl) generated during the tosylation reaction will be neutralized by the base to form the corresponding hydrochloride salt (e.g., triethylammonium hydrochloride).[4] These salts are often poorly soluble in common organic solvents like dichloromethane (DCM) and will precipitate out of the solution.
However, if you are observing a precipitate and your reaction is not progressing (as monitored by Thin Layer Chromatography, TLC), it could indicate that your TsCl has hydrolyzed to p-toluenesulfonic acid, which might then be reacting with your base.
Q3: How can I confirm if my stock of 4-methylbenzenesulfonyl chloride has degraded?
A3: The purity of your TsCl is paramount for a successful tosylation. If you suspect degradation, particularly due to hydrolysis, there are a few methods to assess its quality:
-
Melting Point: Pure TsCl has a sharp melting point. Impurities, such as p-toluenesulfonic acid, will cause a depression and broadening of the melting point range.[6]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide a clear picture of the purity of your TsCl. The presence of p-toluenesulfonic acid will be indicated by a shift in the proton signals of the aromatic ring and the methyl group.[6]
-
Recrystallization: If you suspect your TsCl is impure, it can be recrystallized from a suitable solvent like hexane to remove the more polar p-toluenesulfonic acid.[3][7] A significant amount of insoluble material during this process is a strong indicator of degradation.
Q4: What is the mechanism of 4-methylbenzenesulfonyl chloride hydrolysis and how can I prevent it?
A4: The hydrolysis of 4-methylbenzenesulfonyl chloride is a nucleophilic attack by water on the electrophilic sulfur atom of the sulfonyl chloride.[8] This results in the displacement of the chloride ion and the formation of p-toluenesulfonic acid. This reaction is generally irreversible under typical tosylation conditions.
To prevent hydrolysis, a multi-faceted approach is necessary:
-
Rigorous Drying of Reagents and Solvents: All solvents must be anhydrous. Use freshly distilled solvents or purchase high-purity anhydrous solvents. Drying agents like molecular sieves should be activated and used correctly.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[9][10]
-
Proper Handling and Storage: Store TsCl in a tightly sealed container in a cool, dark, and dry place, preferably in a desiccator.[1][11] Avoid frequent opening of the container in a humid environment.
-
Controlled Reaction Temperature: While some tosylations require elevated temperatures, running the reaction at lower temperatures (e.g., 0 °C) can help minimize the rate of hydrolysis.[4][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Hydrolysis of TsCl due to moisture. | Ensure all glassware is flame-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere.[3][4] |
| Low reactivity of the alcohol. | For sterically hindered or less reactive alcohols, consider using a catalyst such as 4-dimethylaminopyridine (DMAP).[7][13] Alternatively, using p-toluenesulfonic anhydride (Ts₂O) can be more effective.[4] | |
| Formation of alkyl chloride byproduct | Nucleophilic attack by chloride ions. | This is more common with certain substrates like benzyl alcohols.[4] Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine instead of triethylamine or pyridine.[4] Monitor the reaction closely and work it up promptly upon completion. |
| Difficulty in removing excess TsCl after reaction | Unreacted TsCl co-eluting with the product during chromatography. | Quench the reaction with a scavenger resin or by adding a small amount of a primary amine (e.g., aniline) to convert the excess TsCl into a more polar sulfonamide, which is easier to separate by chromatography.[4] Alternatively, quenching with water or aqueous base will convert it to the water-soluble p-toluenesulfonic acid.[4] |
Experimental Protocols
Protocol 1: General Procedure for Tosylation of a Primary Alcohol
This protocol outlines a standard procedure for the tosylation of a primary alcohol, incorporating best practices to minimize hydrolysis of 4-methylbenzenesulfonyl chloride.
Materials:
-
Primary alcohol (1.0 eq)
-
4-Methylbenzenesulfonyl chloride (TsCl) (1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add anhydrous pyridine or triethylamine (1.5 eq) dropwise.
-
Slowly add 4-methylbenzenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.[4]
-
If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 2-12 hours.[13]
-
Upon completion, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
The crude product can be further purified by column chromatography on silica gel.[13]
Visualizing the Problem: Hydrolysis of TsCl
Caption: Mechanism of 4-methylbenzenesulfonyl chloride hydrolysis.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low-yield tosylation reactions.
References
-
Ch8: Tosylates. (n.d.). University of Calgary. Retrieved January 12, 2026, from [Link]
-
4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. (2003, December). OECD SIDS. Retrieved January 12, 2026, from [Link]
-
How can I tosylate an hindered secondary alcohol? (2013, April 30). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected form. (2012). ARKIVOC. Retrieved January 12, 2026, from [Link]
-
Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
-
Green Chemistry. (2022, August 23). RSC Publishing. Retrieved January 12, 2026, from [Link]
-
Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. (2020, October 28). PMC - NIH. Retrieved January 12, 2026, from [Link]
-
Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing). Retrieved January 12, 2026, from [Link]
-
What's WRONG With This Reaction? (2024, December 28). YouTube. Retrieved January 12, 2026, from [Link]
-
Tosylation problem. Any thoughts? : r/chemistry. (2015, June 7). Reddit. Retrieved January 12, 2026, from [Link]
-
(PDF) Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected formation of cinchonicine enol tosylate accelerated by microwave activation. (2025, August 7). ResearchGate. Retrieved January 12, 2026, from [Link]
-
How to test the purity of p-toluenesulfonyl chloride (TsCl). (2019, April 27). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. (n.d.). Horiazon Chemical. Retrieved January 12, 2026, from [Link]
-
(PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. (2025, August 9). ResearchGate. Retrieved January 12, 2026, from [Link]
-
4-Methanesulfonylbenzene-1-sulfonyl chloride. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Benzenesulfonyl chloride, 4-methyl-. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]
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Validation & Comparative
A Comparative Analysis of N-(3-bromophenyl)-4-methylbenzenesulfonamide and Other Carbonic Anhydrase Inhibitors for Researchers and Drug Development Professionals
This guide provides an in-depth comparison of the efficacy of N-(3-bromophenyl)-4-methylbenzenesulfonamide with other established carbonic anhydrase inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanism of action, structure-activity relationships, and experimental protocols to offer a comprehensive understanding of this class of inhibitors.
Introduction to Carbonic Anhydrases: A Ubiquitous Enzyme Family with Diverse Therapeutic Potential
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton[1]. This seemingly simple reaction is fundamental to pH regulation, CO2 transport, electrolyte secretion, and biosynthesis in a wide range of tissues and organs, including the kidneys and the central nervous system[1].
There are at least 15 known isoforms of carbonic anhydrase in mammals, each with a distinct tissue distribution and subcellular localization[2]. This diversity allows for fine-tuned regulation of pH and ion transport in different physiological contexts. Consequently, the inhibition of specific CA isoforms has emerged as a valuable therapeutic strategy for a variety of conditions. Carbonic anhydrase inhibitors (CAIs) are clinically used as diuretics, anti-glaucoma agents, antiepileptics, and for the management of altitude sickness[3][4]. More recently, their potential in treating neurological disorders and certain types of cancer is being actively explored[2].
The therapeutic efficacy of CAIs is intrinsically linked to their ability to selectively inhibit specific isoforms. For instance, in the eye, inhibition of CA II reduces the secretion of aqueous humor, thereby lowering intraocular pressure in glaucoma patients[3][4]. In the kidneys, CA inhibition leads to increased excretion of bicarbonate, sodium, and water, resulting in a diuretic effect[3][5].
The Sulfonamide Moiety: The Cornerstone of Carbonic Anhydrase Inhibition
The majority of clinically used and investigational carbonic anhydrase inhibitors belong to the sulfonamide class of compounds[2]. The primary sulfonamide group (-SO2NH2) is the key pharmacophore responsible for the potent and selective inhibition of CAs.
The mechanism of action involves the coordination of the deprotonated sulfonamide anion to the zinc ion (Zn2+) located at the active site of the enzyme. This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby blocking the enzyme's activity. The affinity and selectivity of a sulfonamide inhibitor for different CA isoforms are influenced by the chemical nature of the scaffold to which the sulfonamide group is attached[6].
Figure 1: General mechanism of carbonic anhydrase inhibition by sulfonamides.
Comparative Efficacy of Established Carbonic Anhydrase Inhibitors
To provide a baseline for comparison, this section outlines the inhibitory profiles of several well-established carbonic anhydrase inhibitors against key human carbonic anhydrase (hCA) isoforms. The data presented are primarily inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), with lower values indicating higher potency.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Primary Clinical Use(s) |
| Acetazolamide | 250 | 12 | 25 | 5.7 | Glaucoma, epilepsy, altitude sickness[3][4][5] |
| Methazolamide | 50 | 14 | 25 | 5.7 | Glaucoma[7][8] |
| Dorzolamide | 3000 | 3.5 | 48 | 52 | Glaucoma (topical)[9] |
| Brinzolamide | 3600 | 3.1 | 42 | 6 | Glaucoma (topical)[10][11] |
Acetazolamide is a systemic CAI with broad-spectrum activity against multiple isoforms[5][12]. Its use can be limited by systemic side effects. Methazolamide is another systemic inhibitor with a longer half-life than acetazolamide[8]. Dorzolamide and Brinzolamide are topically administered CAIs for glaucoma, which minimizes systemic side effects[9][10][11]. Their chemical structures are designed for better penetration into the eye.
Structure-Activity Relationship (SAR) of Benzenesulfonamide-Based Inhibitors
The inhibitory potency and isoform selectivity of benzenesulfonamide derivatives can be significantly modulated by the nature and position of substituents on the benzene ring.
-
Substitution at the 4-position (para): Modifications at this position are common and can lead to highly potent inhibitors. The "tail" approach, where various chemical moieties are attached at the para-position, has been extensively used to explore interactions with residues in and around the active site, thereby influencing isoform selectivity[6].
-
Substitution at the 3-position (meta): Substitution at the meta-position also plays a crucial role in determining the inhibitory profile. The introduction of different functional groups can alter the electronic properties of the sulfonamide group and introduce new interactions with the enzyme.
-
Halogenation: The introduction of halogen atoms, such as bromine, can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. The position of the halogen can also influence binding affinity through specific interactions within the active site. Studies on various substituted benzenesulfonamides have shown that halogenated derivatives can exhibit potent inhibitory activity[13].
Predicted Efficacy Profile of this compound
The structure of this compound features two key modifications to the basic benzenesulfonamide scaffold: a methyl group at the 4-position of the benzenesulfonamide ring and a bromo-substituted phenyl group attached to the sulfonamide nitrogen.
-
The 4-methyl group: The methyl group is a small, lipophilic substituent. In many benzenesulfonamide series, a 4-methyl group is well-tolerated and can contribute to favorable interactions within the hydrophobic regions of the CA active site.
-
The N-(3-bromophenyl) group: This is a significant modification from a primary sulfonamide. The presence of a substituent on the sulfonamide nitrogen generally leads to a class of inhibitors known as secondary sulfonamides. These compounds often exhibit different isoform selectivity profiles compared to their primary sulfonamide counterparts. The 3-bromo substitution on the phenyl ring introduces a bulky, electronegative atom. This could lead to specific steric and electronic interactions within the active site that could enhance or diminish its affinity for certain isoforms. For instance, the bromine atom could engage in halogen bonding with specific residues in the active site of some CA isoforms.
Based on these structural features, it is plausible that this compound would exhibit inhibitory activity against various carbonic anhydrase isoforms. Its efficacy would be dependent on how the N-(3-bromophenyl) moiety orients itself within the active site and interacts with the surrounding amino acid residues. To ascertain its precise inhibitory profile, experimental validation is essential.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
To determine the inhibitory efficacy of this compound and other investigational compounds, a standardized in vitro carbonic anhydrase inhibition assay can be employed. The following is a detailed protocol based on the widely used colorimetric method utilizing the hydrolysis of p-nitrophenyl acetate (p-NPA).
Materials and Reagents:
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compound (this compound)
-
Reference inhibitor (e.g., Acetazolamide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of kinetic measurements at 405 nm
Assay Workflow:
Figure 2: Experimental workflow for the in vitro carbonic anhydrase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and reference inhibitor in DMSO.
-
Prepare a stock solution of p-NPA in a suitable organic solvent like acetonitrile.
-
Prepare working solutions of the CA enzyme in the assay buffer.
-
-
Assay Plate Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add serial dilutions of the test compound and reference inhibitor to their respective wells.
-
Add an equivalent volume of DMSO to the control wells (no inhibitor).
-
Add the CA enzyme solution to all wells except the blank wells.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm over time in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Conclusion
While this compound remains a compound with a hypothetical carbonic anhydrase inhibitory profile, the extensive research on related benzenesulfonamide derivatives provides a strong foundation for predicting its potential efficacy. The structure-activity relationships discussed in this guide suggest that it is a promising candidate for further investigation. The provided experimental protocol offers a robust method for empirically determining its inhibitory activity against various CA isoforms. Such studies are crucial for elucidating its therapeutic potential and for the rational design of next-generation, isoform-selective carbonic anhydrase inhibitors.
References
- Supuran, C. T. (2018). Applications of carbonic anhydrases inhibitors in renal and central nervous system diseases.
- Shivaraj, G., & Frings, V. (2023). Carbonic Anhydrase Inhibitors. In StatPearls.
- Wikipedia. (2023). Carbonic anhydrase inhibitor.
- Pinard, M. A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 229-236.
- Varney, M. D., & Singh, J. (2023). Acetazolamide. In StatPearls.
- Igrashi, H., et al. (2003). Brinzolamide: a review of its use in the management of primary open-angle glaucoma and ocular hypertension. Drugs & Aging, 20(1), 49-61.
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
- Angeli, A., et al. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1224-1236.
- Patsnap. (2024).
- Nocentini, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(9), 14498-14513.
- Manni, G., et al. (2007). Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension. Clinical Ophthalmology, 1(3), 225-231.
- De Simone, G., et al. (2021). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1641-1651.
- Swenson, E. R. (2010). Mechanisms of action of acetazolamide in the prophylaxis and treatment of acute mountain sickness. Journal of Applied Physiology, 109(6), 1986-1993.
- De Benedetti, P. G., et al. (1989). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 32(5), 951-956.
- PharmaCompass. (n.d.). Acetazolamide.
- De Benedetti, P. G., & Menziani, M. C. (1988). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Pharmacology & Therapeutics, 38(2), 219-247.
- ClinicalTrials.eu. (n.d.). Dorzolamide Hydrochloride – Application in Therapy and Current Clinical Research.
- MedlinePlus. (2025). Brinzolamide Ophthalmic.
- Drugs.com. (n.d.).
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- Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors.
- Mayo Clinic. (2025). Brinzolamide (ophthalmic route).
- Markham, A., & Plosker, G. L. (1997). Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. Drugs & Aging, 10(5), 343-360.
- National Center for Biotechnology Information. (2023). Carbonic Anhydrase Inhibitors.
- APExBIO. (n.d.). Methazolamide: The Definitive Guide To Uses, Mechanism, Side Effects & API Sourcing.
- Clinicaltrials.eu. (n.d.). Dorzolamide – Application in Therapy and Current Clinical Research.
- Markham, A., & Plosker, G. L. (1997). Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. Drugs & Aging, 10(5), 343-360.
- Scott, L. J. (2015). Brinzolamide/Brimonidine: A Review of Its Use in Patients with Open-Angle Glaucoma or Ocular Hypertension. Drugs & Aging, 32(1), 77-85.
- Weng, Y., et al. (2022). Carbonic anhydrase inhibitors in the management of macular edema: A review of the literature.
- APExBIO. (n.d.). Methazolamide - Carbonic Anhydrase Inhibitor.
- YouTube. (2025). Pharmacology of Methazolamide (Neptazane) ; Pharmacokinetics, Mechanism of Action, Uses, Effects.
- Markham, A., & Plosker, G. L. (1997). Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. Drugs & Aging, 10(5), 343-360.
- Swenson, E. R. (2015). Safety of carbonic anhydrase inhibitors. Expert Opinion on Drug Safety, 14(8), 1165-1172.
- Maren, T. H. (1956). The pharmacology of methazolamide in relation to the treatment of glaucoma. American Journal of Ophthalmology, 42(4 Pt 2), 241-253.
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- BenchChem. (n.d.).
- Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
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- protocols.io. (2019). Carbonic Anhydrase Activity Assay.
- Wang, L., et al. (2014). [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide]. Yao Xue Xue Bao, 49(10), 1336-1343.
- Mphahlele, M. J., et al. (2018). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 23(11), 2999.
- Al-Obaidi, A. S. M. (2016).
- Li, Y., et al. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry, 238, 114467.
- Barbuceanu, S. F., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- Angeli, A., et al. (2010). Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold. Bioorganic & Medicinal Chemistry Letters, 20(22), 6668-6672.
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A Comparative Guide to Validating the Antimicrobial Activity of Brominated Sulfonamides Against Resistant Strains
For Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent exploration of novel chemical entities with potent and resilient antibacterial activity.[1] Among the promising candidates, brominated sulfonamides have emerged as a class of compounds warranting rigorous investigation. This guide provides a comprehensive framework for validating the antimicrobial efficacy of these compounds, particularly against clinically relevant resistant bacterial strains. It is designed to equip researchers with the rationale behind experimental choices, detailed protocols, and a comparative analysis of their performance against established antibiotics.
The Rationale for Investigating Brominated Sulfonamides
Sulfonamides, a class of synthetic antimicrobial agents, have a long history in clinical practice.[2] Their established mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[2][3][] This disruption of folic acid production ultimately inhibits bacterial growth and replication.[5] However, the widespread use of traditional sulfonamides has led to the emergence of resistance.[6]
The introduction of bromine atoms to the sulfonamide scaffold is a strategic medicinal chemistry approach to enhance antimicrobial potency and potentially overcome existing resistance mechanisms. Halogenation, particularly bromination, has been shown to increase the antibacterial activity of various organic compounds.[7][8] This enhancement is often attributed to factors such as increased lipophilicity, which can improve cell membrane penetration, and altered electronic properties that may lead to stronger interactions with the target enzyme.[7] Recent studies have demonstrated that novel synthesized sulfonamide derivatives exhibit significant antibacterial activity against multidrug-resistant strains.[9][10][11]
Comparative Experimental Design: A Self-Validating System
To robustly evaluate the potential of brominated sulfonamides, a well-controlled, comparative experimental design is crucial. This design should not only quantify the activity of the novel compounds but also benchmark their performance against both susceptible and resistant bacterial strains, as well as clinically relevant antibiotics.
Causality Behind Experimental Choices:
-
Selection of Bacterial Strains: The choice of bacterial strains is paramount. A panel should include:
-
Reference Strains: Standard, well-characterized strains such as Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922 provide a baseline for activity.
-
Clinically Relevant Resistant Strains: Inclusion of methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and multidrug-resistant (MDR) Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae) is essential to assess the compound's ability to overcome established resistance mechanisms.[9]
-
-
Selection of Control Antibiotics: A range of standard antibiotics should be tested in parallel to provide a comparative context. This should include:
-
A conventional sulfonamide: (e.g., sulfamethoxazole) to demonstrate the impact of bromination.
-
Broad-spectrum antibiotics: (e.g., ciprofloxacin, gentamicin) to compare the potency and spectrum of activity.
-
Antibiotics specific to the resistant strains: (e.g., oxacillin for MRSA) to highlight the potential for the brominated sulfonamide to address specific resistance profiles.
-
-
Antimicrobial Susceptibility Testing (AST) Methods: The choice of AST method should align with internationally recognized standards to ensure reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for these methods.[12][13][14][15] The two primary methods recommended are:
-
Broth Microdilution: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17] It is considered the gold standard for quantitative susceptibility testing.[18]
-
Kirby-Bauer Disk Diffusion: This qualitative or semi-quantitative method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around an antibiotic-impregnated disk.[18][19][20][21][22] It is a valuable screening tool.
-
dot graph TD; A[Start: Prepare Brominated Sulfonamide and Control Antibiotics] --> B{Select Bacterial Strains}; B --> C[Reference Strains e.g., S. aureus ATCC 25923]; B --> D[Resistant Strains e.g., MRSA, VRE, MDR Gram-negatives]; C --> E{Antimicrobial Susceptibility Testing}; D --> E; E --> F[Broth Microdilution Assay]; E --> G[Kirby-Bauer Disk Diffusion Assay]; F --> H[Determine Minimum Inhibitory Concentration MIC]; G --> I[Measure Zone of Inhibition]; H --> J{Data Analysis and Comparison}; I --> J; J --> K[Compare Brominated Sulfonamide MIC to Control Antibiotics]; J --> L[Analyze Activity Against Resistant vs. Susceptible Strains]; K --> M[Evaluate Therapeutic Potential]; L --> M;
subgraph "Strain Selection" C; D; end
subgraph "AST Methods" F; G; end
subgraph "Data Interpretation" H; I; J; K; L; end
A[Start] B{Select Strains} E{AST} J{Analysis} M[Evaluate Potential]
A -- solution preparation --> B; B -- inoculum preparation --> E; E -- quantitative --> F; E -- qualitative --> G; F -- data point --> H; G -- data point --> I; H -- results --> J; I -- results --> J; J -- comparison --> K; J -- comparison --> L; K -- conclusion --> M; L -- conclusion --> M;
node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A; node[shape=diamond, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"] B; node[shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"] C; node[shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"] D; node[shape=diamond, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"] E; node[shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"] F; node[shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"] G; node[shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"] H; node[shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"] I; node[shape=diamond, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"] J; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] K; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] L; node[shape=star, fillcolor="#FBBC05", fontcolor="#202124"] M;
end A high-level workflow for validating the antimicrobial activity of brominated sulfonamides.
Experimental Protocols: A Step-by-Step Guide
Broth Microdilution Assay for MIC Determination
This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[23]
Materials:
-
Test compounds (brominated sulfonamides) and control antibiotics
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of each test and control compound in a suitable solvent.
-
Perform serial twofold dilutions of the stock solutions in CAMHB to achieve the desired final concentration range in the microtiter plate. This is typically done in a separate "mother" plate or in tubes.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[23] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).[23]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[23]
-
-
Inoculation of Microtiter Plates:
-
Dispense 50 µL of the appropriate antimicrobial dilution into each well of the 96-well plate.
-
Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.[23]
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).[23]
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[23]
-
-
Interpretation of Results:
dot graph G { layout=dot rankdir=LR node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} Workflow for the Broth Microdilution Assay to determine Minimum Inhibitory Concentration (MIC).
Data Presentation and Comparative Analysis
The quantitative data obtained from the broth microdilution assays should be summarized in a clear and concise table to facilitate easy comparison.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Brominated Sulfonamide (BS-X) and Control Antibiotics
| Organism | Resistance Profile | BS-X | Sulfamethoxazole | Ciprofloxacin | Oxacillin |
| S. aureus ATCC 25923 | Susceptible | 4 | 8 | 0.5 | 0.25 |
| S. aureus (MRSA) | Methicillin-Resistant | 8 | >1024 | 32 | >256 |
| E. faecalis ATCC 29212 | Susceptible | 16 | 64 | 1 | - |
| E. faecalis (VRE) | Vancomycin-Resistant | 32 | >1024 | 8 | - |
| E. coli ATCC 25922 | Susceptible | 8 | 16 | 0.06 | - |
| P. aeruginosa (MDR) | Multidrug-Resistant | 64 | >1024 | >128 | - |
| K. pneumoniae (MDR) | Multidrug-Resistant | 32 | >1024 | 64 | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific brominated sulfonamide and bacterial strains tested.
Interpretation of Comparative Data:
The hypothetical data in Table 1 illustrates how to interpret the results. In this example, the brominated sulfonamide (BS-X) demonstrates significantly enhanced activity against both susceptible and resistant strains compared to the parent sulfonamide (sulfamethoxazole). Notably, BS-X retains moderate activity against MRSA and VRE strains, where sulfamethoxazole is largely ineffective. While not as potent as ciprofloxacin against susceptible strains, BS-X shows superior activity against the MDR Gram-negative isolates, highlighting its potential to address challenging resistant infections.
Mechanism of Action: The Folate Synthesis Pathway
The primary mechanism of action for sulfonamides is the inhibition of the folate synthesis pathway, which is crucial for bacterial survival.[3]
As depicted in the diagram, sulfonamides are structural analogs of p-aminobenzoic acid (PABA) and competitively inhibit the enzyme dihydropteroate synthase (DHPS).[2] This blockage prevents the synthesis of dihydrofolate (DHF), a precursor to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[] By disrupting this pathway, sulfonamides halt bacterial growth and are therefore considered bacteriostatic.[5] Human cells are not affected because they obtain folate from their diet and do not possess the DHPS enzyme.[3]
Conclusion and Future Directions
The validation of brominated sulfonamides against resistant bacterial strains is a critical step in the development of new antimicrobial therapies. The systematic and comparative approach outlined in this guide provides a robust framework for generating reliable and meaningful data. Promising results from these in vitro studies, demonstrating potent activity against clinically relevant resistant pathogens, would provide a strong rationale for advancing these compounds to further preclinical and clinical development. The continued exploration of novel sulfonamide derivatives, such as those with bromine substitutions, represents a valuable strategy in the ongoing battle against antimicrobial resistance.[24][25][26][27][28] The scientific, economic, and regulatory hurdles in developing new antibiotics are significant, making rigorous and well-documented preclinical evaluation all the more important.[29][30][31][32]
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Mode of Action (MOA) of Sulfonamide Antibiotics. Science Prof Online. [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. [Link]
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Sulfonamide (medicine). Wikipedia. [Link]
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Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH. [Link]
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Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load. ResearchGate. [Link]
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The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PMC - NIH. [Link]
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Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. PubMed. [Link]
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Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. JOCPR. [Link]
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Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. ResearchGate. [Link]
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Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PMC - PubMed Central. [Link]
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Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. ResearchGate. [Link]
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N-(3-bromophenyl)-4-methylbenzenesulfonamide versus other kinase inhibitors in cancer cell lines
As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the potential of N-(3-bromophenyl)-4-methylbenzenesulfonamide as a kinase inhibitor in cancer cell lines. Given its novelty, direct experimental data is limited. Therefore, this document outlines the essential methodologies and establishes a comparative context against well-characterized kinase inhibitors, presenting a robust strategy for its preclinical assessment.
Guide Structure
-
Introduction: The Quest for Novel Kinase Inhibitors
-
The Significance of Kinase Inhibition in Oncology
-
Introducing this compound: A Putative Kinase Inhibitor
-
-
Experimental Design & Rationale
-
Logical Framework for Inhibitor Characterization
-
Selection of Comparator Kinase Inhibitors
-
Choice of Cancer Cell Line Models
-
-
Core Methodologies: A Self-Validating Protocol Suite
-
Protocol 1: In Vitro Kinase Activity Assay
-
Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)
-
Protocol 3: Target Engagement and Pathway Modulation (Western Blotting)
-
-
Comparative Analysis: Interpreting the Data
-
In Vitro Kinase Inhibition Profile
-
Cellular Potency Across Diverse Cancer Lines
-
Mechanism of Action: Pathway Inhibition
-
-
References
Introduction: The Quest for Novel Kinase Inhibitors
The Significance of Kinase Inhibition in Oncology
Protein kinases are a vast family of enzymes that regulate the majority of cellular pathways, including those governing cell growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them one of the most critical classes of targets for modern cancer therapy.[2] Small molecule kinase inhibitors, which typically function by competing with ATP for the enzyme's binding site, have revolutionized the treatment of various malignancies, including non-small cell lung cancer (NSCLC), chronic myeloid leukemia (CML), and breast cancer.[3][4][5][6] The success of drugs like Imatinib (targeting BCR-ABL) and Gefitinib (targeting EGFR) underscores the power of this therapeutic strategy.[7][8]
Introducing this compound: A Putative Kinase Inhibitor
This compound is a novel small molecule whose therapeutic potential is yet to be characterized. Its structure, featuring a sulfonamide moiety, is a well-known pharmacophore present in numerous approved kinase inhibitors.[9] This structural feature suggests a plausible hypothesis that it may function as an ATP-competitive inhibitor. This guide provides the scientific framework to test this hypothesis, comparing its potential efficacy against established inhibitors across relevant cancer cell lines.
Experimental Design & Rationale
Logical Framework for Inhibitor Characterization
A rigorous evaluation of a novel kinase inhibitor requires a multi-step, logical approach. The workflow is designed to first establish biochemical activity, then assess cellular effects, and finally, confirm the mechanism of action within the cell. Each step provides critical data that informs the next, creating a self-validating experimental cascade.
Caption: A logical workflow for kinase inhibitor characterization.
Selection of Comparator Kinase Inhibitors
To contextualize the performance of this compound, a panel of well-established, clinically relevant inhibitors is essential. The chosen comparators target kinases frequently implicated in common cancers.
| Comparator Inhibitor | Primary Target(s) | Relevant Cancer Type(s) |
| Gefitinib | EGFR | Non-Small Cell Lung Cancer (NSCLC)[10] |
| Lapatinib | EGFR, HER2 | HER2-Positive Breast Cancer[4][11] |
| Imatinib | BCR-ABL, c-KIT | Chronic Myeloid Leukemia (CML), GIST[3][7] |
| Palbociclib | CDK4/6 | HR+/HER2- Breast Cancer[6][12] |
Choice of Cancer Cell Line Models
The selection of cell lines is critical for a meaningful comparison. The chosen lines represent different cancer types and possess specific genetic backgrounds (e.g., mutations) that confer sensitivity or resistance to certain kinase inhibitors.
| Cell Line | Cancer Type | Key Genetic Feature(s) | Rationale for Inclusion |
| A549 | NSCLC | KRAS Mutant, EGFR Wild-Type | Baseline for EGFR inhibitor comparison |
| HCC827 | NSCLC | EGFR Exon 19 Deletion | High sensitivity to EGFR inhibitors[8] |
| MCF-7 | Breast Cancer | ER+, HER2- | Model for CDK4/6 inhibitor sensitivity |
| SK-BR-3 | Breast Cancer | HER2 Amplified | Model for HER2 inhibitor sensitivity |
| K562 | CML | BCR-ABL Fusion | Model for BCR-ABL inhibitor sensitivity[13] |
Core Methodologies: A Self-Validating Protocol Suite
The following protocols are standard, robust methods for characterizing kinase inhibitors. Adherence to these detailed steps ensures reproducibility and data integrity.
Protocol 1: In Vitro Kinase Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[14][15]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target kinase.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10x kinase buffer solution.
-
Dilute the purified recombinant kinase and its specific substrate to their optimal working concentrations in kinase buffer.
-
Prepare a 2x ATP solution in kinase buffer.
-
Serially dilute this compound and comparator inhibitors in DMSO to create a range of concentrations.
-
-
Reaction Setup:
-
In a 96-well plate, add the kinase/substrate mixture to each well.
-
Add the serially diluted inhibitor compounds to the appropriate wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
-
Initiating the Kinase Reaction:
-
Start the reaction by adding the 2x ATP solution to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., radiometric assay with γ-[³²P]ATP or a luminescence-based ADP detection kit).[16]
-
-
Data Analysis:
-
Subtract background values.
-
Normalize the data to the DMSO control (100% activity).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19]
Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of the test compounds in various cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the selected cancer cell lines to the exponential growth phase.
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and comparator inhibitors in the appropriate cell culture medium.
-
Remove the old medium from the plates and add the medium containing the various inhibitor concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.[18]
-
Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[19]
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]
-
Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI₅₀ value.
-
Protocol 3: Target Engagement and Pathway Modulation (Western Blotting)
Western blotting allows for the detection of specific proteins and their phosphorylation status, providing direct evidence of a kinase inhibitor's effect on its intended target and downstream signaling pathways.[20][21]
Objective: To confirm that this compound inhibits the phosphorylation of its target kinase and downstream effectors in a cellular context.
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 5x GI₅₀) for a specified time (e.g., 2-4 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in SDS loading buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Re-probing:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe it with an antibody against the total (phosphorylated and unphosphorylated) form of the target kinase, and subsequently for a loading control protein like β-actin or GAPDH.[21]
-
Comparative Analysis: Interpreting the Data
The following tables present hypothetical but plausible data to illustrate how the results from the described protocols would be interpreted. This serves as a template for the evaluation of this compound.
In Vitro Kinase Inhibition Profile
This table compares the biochemical potency (IC₅₀) of our novel compound against the selected panel of kinases. Lower IC₅₀ values indicate greater potency.
Table 1: Hypothetical In Vitro Kinase Inhibition (IC₅₀, nM)
| Target Kinase | This compound | Gefitinib | Lapatinib | Imatinib | Palbociclib |
| EGFR | 150 | 25 | 30 | >10,000 | >10,000 |
| HER2 | 800 | >10,000 | 45 | >10,000 | >10,000 |
| BCR-ABL | >10,000 | >10,000 | >10,000 | 250 | >10,000 |
| c-KIT | 5,000 | >10,000 | >10,000 | 400 | >10,000 |
| CDK4 | 2,500 | >10,000 | >10,000 | >10,000 | 11 |
| CDK6 | 3,000 | >10,000 | >10,000 | >10,000 | 15 |
Interpretation: This hypothetical data suggests that this compound shows moderate inhibitory activity against EGFR, but is significantly less potent than the established EGFR inhibitors Gefitinib and Lapatinib. It shows weak activity against HER2 and CDK4/6 and no significant activity against BCR-ABL or c-KIT. This profile suggests it may be a moderately potent, somewhat selective EGFR inhibitor.
Cellular Potency Across Diverse Cancer Lines
This table summarizes the growth inhibitory effects (GI₅₀) of the compounds on the selected cancer cell lines.
Table 2: Hypothetical Cellular Growth Inhibition (GI₅₀, nM)
| Cell Line | Genetic Profile | This compound | Gefitinib | Lapatinib | Imatinib | Palbociclib |
| A549 | EGFR WT | 8,500 | >10,000 | >10,000 | >10,000 | >10,000 |
| HCC827 | EGFR mutant | 450 | 50 | 65 | >10,000 | >10,000 |
| MCF-7 | HR+/HER2- | >10,000 | >10,000 | >10,000 | >10,000 | 80 |
| SK-BR-3 | HER2 amp. | 4,000 | >10,000 | 150 | >10,000 | >10,000 |
| K562 | BCR-ABL+ | >10,000 | >10,000 | >10,000 | 350 | >10,000 |
Interpretation: The hypothetical cellular data correlates with the biochemical findings. The compound shows its best activity in the HCC827 cell line, which is driven by an EGFR mutation, supporting the hypothesis that EGFR is its primary cellular target. The GI₅₀ of 450 nM is respectable for a novel compound but still less potent than Gefitinib. The weak activity in SK-BR-3 cells and lack of activity in other lines further suggest a degree of selectivity for EGFR-driven cancers.
Mechanism of Action: Pathway Inhibition
Western blot analysis provides the definitive link between biochemical activity and cellular effect. The diagram below illustrates the EGFR signaling pathway and the expected outcome of inhibitor treatment.
Caption: EGFR signaling pathway and point of inhibition.
A Western blot experiment in HCC827 cells would be expected to show a dose-dependent decrease in the phosphorylation of EGFR (p-EGFR) and its downstream targets, AKT (p-AKT) and ERK (p-ERK), upon treatment with this compound, confirming its mechanism of action.
Conclusion & Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the initial evaluation of this compound. Based on the hypothetical data presented, the compound emerges as a moderately potent and selective inhibitor of EGFR.
Next Steps would include:
-
Broad Kinome Screening: Profile the compound against a large panel of kinases (>400) to more definitively establish its selectivity.[22][23]
-
Resistance Profiling: Test its activity against cell lines with known EGFR resistance mutations (e.g., T790M).[8]
-
In Vivo Studies: Evaluate the compound's efficacy and tolerability in xenograft mouse models using EGFR-mutant tumors.
-
ADME/Tox Profiling: Conduct studies to determine its absorption, distribution, metabolism, excretion, and toxicity properties.
This structured approach ensures that a clear, data-driven decision can be made regarding the future development of this compound as a potential therapeutic agent.
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A Researcher's Guide to Proactive Cross-Reactivity Profiling of N-(3-bromophenyl)-4-methylbenzenesulfonamide
In the landscape of modern drug discovery and chemical biology, the identification of potent and selective molecular probes is paramount. The benzenesulfonamide moiety is a well-established pharmacophore, present in a wide array of clinically approved drugs and investigational compounds. Its synthetic tractability and ability to engage in key hydrogen bonding interactions have cemented its status as a privileged scaffold in medicinal chemistry.[1] However, this very versatility necessitates a rigorous and early assessment of a novel compound's interaction with biological systems to preempt misleading results arising from off-target effects.[2]
This guide provides a comprehensive framework for the cross-reactivity assessment of a novel benzenesulfonamide derivative, N-(3-bromophenyl)-4-methylbenzenesulfonamide . Lacking a predefined biological target, this compound serves as an ideal model for illustrating a proactive, target-agnostic profiling strategy. We will delve into the rationale behind experimental choices, provide detailed protocols for a tiered assay cascade, and present a comparative analysis with benchmark compounds. Our objective is to equip researchers with the expertise to build a robust and self-validating data package that informs the future trajectory of their small molecule research.
The Imperative of Early and Broad Selectivity Profiling
The journey of a small molecule from a synthetic novelty to a validated biological tool is fraught with potential pitfalls. A primary challenge is ensuring that the observed phenotype is a consequence of modulating the intended target and not an artifact of unforeseen interactions with other cellular components.[3] Undiscovered polypharmacology can lead to significant expenditure of resources on artifactual lines of inquiry.[2] Therefore, a front-loaded, comprehensive assessment of a compound's selectivity is not merely a due diligence exercise but a cornerstone of rigorous scientific investigation.
For this compound, a compound with a scaffold known for broad bioactivity, an unbiased screening approach is essential. Our strategy encompasses three key pillars of in vitro pharmacology: broad kinase profiling, off-target liability screening against common promiscuous targets, and a general assessment of cellular cytotoxicity.
Comparative Framework: Establishing a Selectivity Benchmark
To contextualize the cross-reactivity profile of this compound, it is crucial to include comparator compounds in all assays. For this guide, we have selected two reference compounds:
-
Staurosporine: A notoriously promiscuous microbial alkaloid that inhibits a wide range of protein kinases.[4] It serves as a positive control for broad cross-reactivity.
-
Celecoxib: A selective COX-2 inhibitor that also contains a sulfonamide moiety. While it has known off-targets, it represents a more selective compound for comparison.
This comparative approach allows for a more nuanced interpretation of the experimental data, moving beyond a binary "selective" or "non-selective" label to a more informative spectrum of activity.
Tier 1: Broad Kinase Selectivity Profiling
Given that the human kinome is a primary target for a vast number of small molecule inhibitors, a broad kinase screen is the logical first step in assessing the selectivity of a novel compound.[5][6]
Experimental Protocol: Radiometric Kinase Assay Panel
This assay directly measures the catalytic activity of a panel of recombinant kinases by quantifying the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[4]
Step-by-Step Methodology:
-
Compound Preparation: Prepare 10 mM stock solutions of this compound, Staurosporine, and Celecoxib in 100% DMSO. From these, create a series of dilutions to achieve final assay concentrations ranging from 1 nM to 10 µM.
-
Kinase Reaction Mixture: For each kinase in the panel, prepare a reaction buffer containing the kinase, its specific substrate (peptide or protein), and any required cofactors. The ATP concentration should be at or near the Km for each respective kinase to provide a more accurate measure of inhibitory potency.[5]
-
Assay Initiation: In a 96-well filter plate, combine the kinase reaction mixture with the test compounds at their various concentrations. Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plates at 30°C for a predetermined time, ensuring the reaction remains within the linear range.
-
Reaction Termination and Washing: Terminate the reaction by adding a stop buffer (e.g., phosphoric acid). Wash the filter plates multiple times to remove unincorporated [γ-³³P]ATP.
-
Signal Detection: After drying the plates, add a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value for each kinase-inhibitor interaction by fitting the data to a four-parameter logistic equation.
Diagram of the Kinase Profiling Workflow:
Caption: Workflow for Radiometric Kinase Selectivity Profiling.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | This compound IC₅₀ (µM) | Staurosporine IC₅₀ (µM) | Celecoxib IC₅₀ (µM) |
| CDK2/cyclin A | > 10 | 0.005 | > 10 |
| PKA | 5.2 | 0.007 | > 10 |
| VEGFR2 | 8.9 | 0.009 | > 10 |
| SRC | > 10 | 0.004 | > 10 |
| p38α | 2.1 | 0.030 | 8.5 |
| ... (and so on for a large panel) | ... | ... | ... |
Tier 2: Off-Target Liability Screening via Receptor Binding Assays
To broaden the scope of our cross-reactivity assessment, we will screen this compound against a panel of common off-target receptors, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.[7][8] Radioligand binding assays are a robust and high-throughput method for this purpose.[9]
Experimental Protocol: Radioligand Binding Assay Panel
This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.
Step-by-Step Methodology:
-
Compound Preparation: Prepare the test compounds at a fixed concentration (e.g., 10 µM) in the appropriate assay buffer.
-
Receptor Preparation: Use cell membranes or purified receptors that express the target of interest.
-
Binding Reaction: In a multi-well plate, combine the receptor preparation, a fixed concentration of a specific high-affinity radioligand, and the test compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a filter mat to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters to remove non-specifically bound radioligand.
-
Signal Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding for the test compound relative to a control (no competitor) and a positive control (a known unlabeled ligand for the target).
Diagram of the Receptor Binding Assay Workflow:
Caption: Workflow for Radioligand Receptor Binding Assays.
Data Presentation: Off-Target Receptor Binding Profile
| Receptor Target | % Inhibition at 10 µM this compound |
| Adrenergic α1 | < 20% |
| Dopamine D2 | < 20% |
| Serotonin 5-HT2A | 35% |
| Muscarinic M1 | < 20% |
| hERG | 25% |
| ... (and so on for the panel) | ... |
Tier 3: General Cytotoxicity Assessment
A fundamental aspect of compound profiling is to determine its potential to induce cell death, which can confound the interpretation of cell-based assays.[10][11][12] The LDH release assay is a common method for assessing cytotoxicity by measuring the release of lactate dehydrogenase from cells with compromised membrane integrity.[10]
Experimental Protocol: LDH Release Cytotoxicity Assay
Step-by-Step Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HeLa or HepG2) in a 96-well plate and grow to confluency.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and control compounds for a specified period (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control for maximal LDH release (e.g., cell lysis buffer).
-
Sample Collection: Carefully collect the cell culture supernatant.
-
LDH Reaction: In a separate plate, mix the supernatant with the LDH assay reaction mixture, which contains a substrate that is converted to a colored product by LDH.
-
Incubation: Incubate at room temperature, protected from light.
-
Signal Detection: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control. Determine the CC₅₀ (50% cytotoxic concentration).
Diagram of the LDH Cytotoxicity Assay Workflow:
Caption: Workflow for LDH Release Cytotoxicity Assay.
Data Presentation: Cytotoxicity Profile
| Compound | CC₅₀ in HeLa cells (µM) |
| This compound | > 50 |
| Staurosporine | 0.1 |
| Celecoxib | 25 |
Synthesis and Interpretation of Results
The hypothetical data presented in the tables above would allow for a comprehensive initial assessment of this compound.
-
Kinase Profile: The compound shows weak activity against a few kinases at low micromolar concentrations, but lacks the potent, broad-spectrum activity of Staurosporine. The activity against p38α might warrant further investigation if this is a desired or undesired effect.
-
Receptor Binding Profile: At a high concentration of 10 µM, the compound shows minimal interaction with most of the off-target receptors, with only weak inhibition of the serotonin 5-HT2A receptor and the hERG channel. This suggests a relatively clean profile in this regard.
-
Cytotoxicity: The compound does not exhibit significant cytotoxicity at concentrations up to 50 µM, indicating that it is well-tolerated by cells in vitro. This is a favorable characteristic for a potential molecular probe.
This compound appears to be a relatively non-promiscuous compound in the assays conducted. Its weak kinase activity and lack of significant off-target receptor binding or cytotoxicity at typical screening concentrations suggest that it could be a suitable starting point for further optimization if a desired biological activity is identified.
Concluding Remarks for the Diligent Researcher
The proactive and comprehensive assessment of a novel compound's cross-reactivity is a critical investment in the integrity of your research. By employing a tiered screening cascade, as outlined in this guide, you can build a robust data package that provides a clear understanding of your compound's biological interactions. This approach not only validates your primary findings but also has the potential to uncover novel, therapeutically relevant polypharmacology. The methodologies and comparative framework presented here for this compound offer a blueprint for the rigorous characterization of any new chemical entity, ensuring that your journey from bench to biological insight is built on a foundation of scientific rigor and trustworthiness.
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In vivo efficacy studies of N-(3-bromophenyl)-4-methylbenzenesulfonamide in animal models
As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel compound N-(3-bromophenyl)-4-methylbenzenesulfonamide. Given the absence of published biological data for this specific molecule, this document outlines a proposed research plan, grounded in the well-established pharmacology of its core chemical scaffold. We will compare its potential performance against industry-standard alternatives, supported by detailed, field-proven experimental protocols.
This compound is a synthetic molecule featuring a benzenesulfonamide core. The sulfonamide moiety is a privileged pharmacophore in medicinal chemistry, forming the basis for a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2] Structurally novel sulfonamide derivatives have shown significant antitumor activity in vitro and in vivo through diverse mechanisms such as cell cycle arrest, carbonic anhydrase inhibition, and disruption of microtubule assembly.[3][4] Furthermore, specific sulfonamides, like Celecoxib, are potent anti-inflammatory agents that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[5][6]
The presence of this key scaffold in this compound provides a strong rationale for investigating its potential as both an anti-cancer and anti-inflammatory agent. This guide details a proposed dual-arm in vivo study to elucidate its efficacy in validated animal models.
Comparative Framework: Selection of Benchmark Compounds
To rigorously assess the therapeutic potential of this compound, its performance must be benchmarked against established drugs. The choice of comparators is critical for contextualizing the experimental outcomes.
-
Anti-inflammatory Comparator: Celecoxib. As a selective COX-2 inhibitor and a sulfonamide derivative itself, Celecoxib is the ideal positive control for evaluating anti-inflammatory activity.[6] Its known efficacy and mechanism provide a clear benchmark for success.
-
Anti-cancer Comparator: Paclitaxel. A widely used chemotherapeutic agent that stabilizes microtubules, leading to mitotic arrest and apoptosis. Many sulfonamide derivatives have been reported to exert their anti-cancer effects by disrupting microtubule dynamics, making Paclitaxel a relevant and stringent comparator for antimitotic potential.[3][7]
Proposed Experimental Workflow for In Vivo Evaluation
A two-arm preclinical study is proposed to efficiently screen for both anti-inflammatory and anti-tumor activity. This parallel approach maximizes data generation from a single compound batch and provides a broad initial assessment of its therapeutic window.
Figure 1: Proposed dual-arm experimental workflow for the in vivo evaluation of this compound.
Detailed Experimental Protocols
The trustworthiness of any in vivo study hinges on robust, reproducible, and well-controlled protocols. The methodologies described below include necessary controls to serve as a self-validating system.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating acute inflammation.[6]
-
Animals: Male Wistar rats (180-200g) will be used. Animals are housed under standard conditions with a 12-hour light/dark cycle and free access to food and water.
-
Acclimation: Animals are acclimated to the laboratory environment for at least 7 days before the experiment.
-
Grouping (n=8/group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC in water)
-
Group 2: this compound (50 mg/kg, p.o.)
-
Group 3: this compound (100 mg/kg, p.o.)
-
Group 4: Celecoxib (30 mg/kg, p.o., Positive Control)
-
-
Procedure: a. The initial volume of the right hind paw is measured using a digital plethysmometer. b. The respective treatments are administered orally (p.o.). c. One hour after treatment, 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the subplantar surface of the right hind paw. d. Paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group at each time point.
Protocol 2: MCF-7 Breast Cancer Xenograft Model
This model is a cornerstone of preclinical oncology for assessing anti-proliferative efficacy.[7]
-
Animals: Female athymic nude mice (4-6 weeks old) are used.
-
Cell Culture: MCF-7 human breast cancer cells are cultured in appropriate media until they reach the desired number for implantation.
-
Tumor Implantation: Each mouse is subcutaneously injected in the right flank with 5 x 10⁶ MCF-7 cells suspended in Matrigel.
-
Tumor Growth and Grouping (n=8/group): a. Tumors are allowed to grow until they reach an average volume of 100-150 mm³. b. Mice are then randomized into treatment groups based on tumor volume.
-
Group 1: Vehicle Control
-
Group 2: this compound (50 mg/kg, daily, p.o.)
-
Group 3: this compound (100 mg/kg, daily, p.o.)
-
Group 4: Paclitaxel (10 mg/kg, twice weekly, i.p., Positive Control)
-
-
Monitoring: Tumor volume and mouse body weight are measured twice weekly for 21-28 days. Tumor volume is calculated as (Length x Width²)/2.
-
Data Analysis: The primary endpoint is the percentage of Tumor Growth Inhibition (%TGI) at the end of the study. General health and toxicity (e.g., body weight loss) are critical secondary endpoints.
Comparative Data Presentation (Hypothetical)
Clear, tabular data is essential for comparing outcomes. The following tables represent plausible results from the proposed studies.
Table 1: Hypothetical Anti-inflammatory Efficacy Data
| Treatment Group | Dose (mg/kg) | Mean Paw Edema Increase at 3h (mL ± SEM) | % Inhibition |
|---|---|---|---|
| Vehicle Control | - | 0.78 ± 0.05 | - |
| This compound | 50 | 0.51 ± 0.04 | 34.6% |
| This compound | 100 | 0.35 ± 0.03 | 55.1% |
| Celecoxib | 30 | 0.31 ± 0.03 | 60.3% |
Table 2: Hypothetical Anti-Cancer Efficacy Data
| Treatment Group | Dose (mg/kg) | Final Mean Tumor Volume (mm³ ± SEM) | % TGI | Max Body Weight Loss |
|---|---|---|---|---|
| Vehicle Control | - | 1450 ± 120 | - | < 2% |
| This compound | 50 | 986 ± 105 | 32.0% | < 5% |
| This compound | 100 | 696 ± 95 | 52.0% | ~7% |
| Paclitaxel | 10 | 508 ± 88 | 65.0% | ~12% |
Potential Mechanism of Action and Signaling Pathways
While the precise target is unknown, the sulfonamide scaffold is a known zinc-binding pharmacophore, suggesting it could inhibit zinc-dependent metalloenzymes.[8] Many sulfonamides function as inhibitors of carbonic anhydrases (CAs), some of which are overexpressed in tumors and contribute to cancer progression.
Figure 2: Hypothesized mechanism of action via inhibition of tumor-associated Carbonic Anhydrase IX (CA IX), a zinc metalloenzyme.
Conclusion for Researchers and Drug Developers
The hypothetical data suggests that this compound is a promising candidate with dose-dependent anti-inflammatory and anti-cancer properties. The anti-inflammatory effect at 100 mg/kg appears comparable to the standard-of-care, Celecoxib. In the oncology model, the compound demonstrates significant tumor growth inhibition with a potentially better toxicity profile than Paclitaxel, as indicated by the lower body weight loss.
These compelling preliminary findings warrant further investigation, including:
-
Mechanism of Action Studies: Biochemical assays to confirm inhibition of targets like COX enzymes or carbonic anhydrases.
-
Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Dose-Range Finding and Toxicology Studies: To establish a full safety and efficacy profile before considering further development.
This guide provides a robust, data-driven framework for the initial in vivo characterization of this compound, enabling informed decision-making for its future as a potential therapeutic agent.
References
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Casini, A., Scozzafava, A., Mastrolorenzo, A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75. [Link][1]
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Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets. [Link][3]
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Casini, A., et al. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. ResearchGate. [Link][4]
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Irfan, A., et al. (2024). A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents. Heliyon. [Link]
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Wang, Y., et al. (2023). Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. PubMed. [Link]
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Al-Hourani, B. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. [Link][5]
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Li, L., et al. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Liu, H., et al. (2014). [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide]. PubMed. [Link]
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Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. [Link]
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Tsoleridis, C. A., et al. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]
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Rasool, N., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. [Link][2]
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Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]
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Khosroshahi, M. Z., et al. (2021). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. MDPI. [Link][7]
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A Senior Application Scientist's Guide to Comparative Docking of Benzenesulfonamide Analogs in Enzyme Active Sites
Affiliation: [Fictional Institution, e.g., Center for Computational Drug Discovery]
Abstract
This guide provides a comprehensive, in-depth comparison of the molecular docking of various benzenesulfonamide analogs into the active sites of clinically relevant enzymes. We will explore the nuances of their binding interactions, supported by experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and drug development professionals to facilitate the rational design of novel therapeutics. We will delve into the causality behind experimental choices in molecular docking protocols and provide a self-validating framework for such studies.
Introduction: The Versatility of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its prevalence is attributed to its ability to act as a versatile pharmacophore, capable of engaging in key interactions within enzyme active sites. Notably, the sulfonamide group can act as a zinc-binding group in metalloenzymes, a hydrogen bond donor/acceptor, and a scaffold to which various substituents can be appended to modulate selectivity and potency.[1][2] This guide will focus on a comparative analysis of benzenesulfonamide analogs targeting two primary enzyme families: Carbonic Anhydrases and Cyclooxygenases, with a brief exploration of other relevant enzymatic targets.
Comparative Docking Analysis
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3] The binding affinity, typically expressed in kcal/mol, provides a quantitative measure of the interaction strength. A more negative binding energy indicates a more favorable and stable interaction.[4][5][6][7][8]
Target Enzymes and Benzenesulfonamide Analogs
For this comparative study, we will focus on the following enzymes and a selection of representative benzenesulfonamide analogs from the literature:
-
Enzymes:
-
Human Carbonic Anhydrase II (hCA II): A ubiquitous metalloenzyme involved in pH regulation. Its inhibition is relevant for treating glaucoma and other conditions.[9][10][11][12][13][14]
-
Human Cyclooxygenase-2 (hCOX-2): An enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are important anti-inflammatory drugs.[2][15][16][17]
-
Other Enzymes: We will also briefly touch upon other enzymes like α-glucosidase and cholinesterases to highlight the broader applicability of the benzenesulfonamide scaffold.[18][19][20]
-
-
Benzenesulfonamide Analogs: A selection of analogs with varying substituents on the benzene ring and the sulfonamide nitrogen will be compared to elucidate structure-activity relationships.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (in kcal/mol) of selected benzenesulfonamide analogs against their target enzymes, as reported in various docking studies.
| Benzenesulfonamide Analog | Target Enzyme | PDB ID | Docking Software | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Acetazolamide | hCA II | 3K34 | AutoDock Vina | -7.2 | His94, His96, His119, Thr199, Thr200 | [10] |
| Celecoxib | hCOX-2 | 1CX2 | AutoDock Vina | -10.8 | Arg513, Val523, Ser530 | [2] |
| Indisulam | hCA II | 1Z9Y | GOLD | -8.5 | His94, Gln92, Val121, Leu198 | [11] |
| Rofecoxib (Vioxx) | hCOX-2 | 5KIR | AutoDock Vina | -9.7 | Arg513, Val523, Phe518 | |
| Thiazolidinone Derivative | hCA IX | 5FL4 | MOE | -6.8 | His94, His96, His119, Thr199 | [21] |
| Triazole Derivative 9c | hCA I | 1AZM | AutoDock Vina | -5.13 | His94, His96, His119, Thr199 | |
| Triazole Derivative 9h | hCA II | 1Z9Y | AutoDock Vina | -5.32 | His94, His96, His119, Thr199 | [9] |
| Piperazine Hybrid 5 | AChE | 4EY7 | AutoDock Vina | -9.1 | Tyr121, Trp279, Tyr334 | [22] |
| Hydrazide Derivative 6 | α-Glucosidase | 3A4A | MOE | -8.9 | Asp215, Glu277, Asp352 | [18] |
Note: The binding affinity values are indicative and can vary based on the specific docking software, its scoring function, and the precise protocol used. Direct comparison of scores across different studies and software should be done with caution.[5]
Experimental Protocols: A Self-Validating Workflow
The trustworthiness of any docking study hinges on a meticulously executed and well-justified protocol. Here, we outline a comprehensive, step-by-step methodology for a comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.
Conceptual Workflow
The overall process can be visualized as a logical flow from data acquisition to result interpretation.
Caption: A generalized workflow for molecular docking studies.
Step-by-Step Protocol
-
Rationale: The crystal structure of the target protein obtained from the Protein Data Bank (PDB) often contains water molecules, co-factors, and other heteroatoms that are not relevant to the binding of the ligand of interest.[23][24][25] Additionally, hydrogen atoms are usually not resolved in X-ray crystallography and must be added. Assigning correct protonation states and partial charges is crucial for accurate electrostatic and hydrogen bond calculations.[26]
-
Protocol:
-
Obtain Protein Structure: Download the crystal structure of the target enzyme from the RCSB PDB (e.g., PDB ID: 3K34 for hCA II, 1CX2 for hCOX-2).[2][9]
-
Clean the PDB File: Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.[26] Remove all water molecules, co-crystallized ligands, and any other heteroatoms not essential for the enzyme's catalytic activity.
-
Add Hydrogens: Use a tool like AutoDock Tools (part of MGLTools) or the Dock Prep tool in Chimera to add polar hydrogens to the protein.[24][27]
-
Assign Charges: Assign Gasteiger charges to the protein atoms. This is a standard procedure for preparing proteins for AutoDock Vina.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.
-
-
Rationale: The 2D structure of the ligand needs to be converted to a 3D conformation with an optimized geometry to represent a low-energy state.[28] Assigning rotatable bonds is essential for the docking algorithm to explore different conformations of the ligand within the active site.
-
Protocol:
-
Obtain Ligand Structure: Obtain the 2D structure of the benzenesulfonamide analog from a database like PubChem or draw it using a chemical drawing software like ChemDraw.
-
Convert to 3D: Use a program like Open Babel or the ligand preparation tools within AutoDock Tools to convert the 2D structure to a 3D conformation.
-
Energy Minimization: Perform energy minimization on the 3D structure using a force field like MMFF94 to obtain a stable, low-energy conformation.
-
Define Rotatable Bonds: Use AutoDock Tools to define the rotatable bonds in the ligand.
-
Save as PDBQT: Save the prepared ligand in the PDBQT format.
-
-
Rationale: The grid box defines the search space for the docking simulation.[29][30][31] It should be large enough to encompass the entire active site and allow the ligand to move and rotate freely, but not so large that it leads to an unnecessarily long and potentially inaccurate search. The center of the grid box is typically placed at the geometric center of the active site, often determined by the position of a co-crystallized ligand.
-
Protocol:
-
Identify the Active Site: Load the prepared protein structure into AutoDock Tools. Identify the active site residues. If a co-crystallized ligand was present in the original PDB file, its location is a good indicator of the binding pocket.
-
Set Grid Parameters: Use the "Grid Box" option in AutoDock Tools to define the dimensions and center of the grid box. Adjust the size and position of the box to completely cover the active site. A typical size is 60 x 60 x 60 Å with a spacing of 1.0 Å.
-
Save the Grid Parameter File: Save the grid parameters to a text file (e.g., grid.txt).
-
-
Rationale: AutoDock Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and a scoring function to evaluate the binding affinity of each pose.[32] The exhaustiveness parameter controls the thoroughness of the search.
-
Protocol:
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid parameters, and other settings like exhaustiveness (a value of 8 is a good starting point).
-
Execute AutoDock Vina: Run AutoDock Vina from the command line, providing the configuration file as input.
-
Output: AutoDock Vina will generate an output file (in PDBQT format) containing the docked poses of the ligand, ranked by their binding affinities.
-
Analysis of Docking Results
-
Rationale: The primary output of a docking simulation is a set of ligand poses with their corresponding binding energies.[4][33] The pose with the lowest binding energy is considered the most likely binding mode.[8] Visual inspection and analysis of the interactions between the ligand and the protein are crucial for understanding the molecular basis of binding and for validating the docking results.[34][35][36][37]
-
Protocol:
-
Examine Binding Energies: Analyze the output file to identify the binding energy of the top-ranked pose.
-
Visualize Docked Poses: Load the protein and the docked ligand poses into PyMOL or another molecular visualization software.
-
Analyze Interactions: Identify and analyze the key interactions between the ligand and the protein, such as:
-
Hydrogen Bonds: Use the hydrogen bond analysis tools in PyMOL to identify hydrogen bonds and their distances.
-
Hydrophobic Interactions: Identify nonpolar residues in the active site that are in close proximity to hydrophobic parts of the ligand.
-
Pi-Stacking and Cation-Pi Interactions: Look for interactions between aromatic rings of the ligand and protein residues.
-
Coordination to Metal Ions: For metalloenzymes like carbonic anhydrase, verify the coordination of the sulfonamide group to the zinc ion in the active site.
-
-
Structure-Activity Relationship (SAR) Insights
By comparing the docking results of different benzenesulfonamide analogs, we can derive valuable structure-activity relationships (SAR).
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A Head-to-Head Comparison of N-(3-bromophenyl)-4-methylbenzenesulfonamide and its Isomers: A Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the spatial arrangement of atoms within a molecule is a critical determinant of its function. Isomers, molecules sharing an identical chemical formula but differing in atomic connectivity or spatial orientation, frequently exhibit divergent physicochemical properties and biological activities. This guide presents a comprehensive head-to-head comparison of N-(3-bromophenyl)-4-methylbenzenesulfonamide and its ortho- and para-isomers, detailing their synthesis, spectroscopic characterization, and key physical properties to aid researchers in discerning and controlling these crucial molecular attributes.
The Imperative of Isomeric Purity in Scientific Research
The N-aryl sulfonamide scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents, including antibacterial, anticancer, and antiviral compounds. The biological activity of these molecules is intimately linked to their three-dimensional structure, which dictates how they interact with their biological targets. For N-(bromophenyl)-4-methylbenzenesulfonamide, the position of the bromine atom on the phenyl ring—be it ortho, meta, or para—profoundly influences the molecule's polarity, conformation, and intermolecular interactions. Consequently, the ability to synthesize and characterize the desired isomer is paramount for establishing robust structure-activity relationships (SAR) and ensuring the efficacy and safety of potential drug candidates.
Synthesis and Purification of Isomers
The synthesis of N-(bromophenyl)-4-methylbenzenesulfonamide isomers is typically achieved through the nucleophilic substitution reaction between the corresponding bromoaniline isomer and 4-methylbenzenesulfonyl chloride. The reaction is generally carried out in the presence of a base, such as pyridine, which acts as a nucleophilic catalyst and an acid scavenger.
Figure 1: General synthetic scheme for N-(bromophenyl)-4-methylbenzenesulfonamide isomers. This diagram illustrates the core reactants and conditions leading to the formation of the desired sulfonamide and a salt byproduct.
The crude product from this reaction may contain a mixture of isomers, necessitating purification. Recrystallization from a suitable solvent system, such as ethanol/water, is a common and effective method for isolating the desired isomer in high purity. The success of the synthesis and purification is then verified through various analytical techniques.
Spectroscopic and Physicochemical Characterization: A Comparative Analysis
The distinct substitution patterns of the ortho, meta, and para isomers give rise to unique spectroscopic signatures and physical properties. A thorough characterization is therefore essential for isomer identification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for differentiating between the isomers. The chemical shifts and coupling patterns of the aromatic protons are particularly informative.
-
N-(2-bromophenyl)-4-methylbenzenesulfonamide (ortho-isomer): The proximity of the bromine atom to the sulfonamide linkage is expected to result in a complex and dispersed pattern for the four protons on the bromophenyl ring.
-
This compound (meta-isomer): The protons on the bromophenyl ring will exhibit four distinct signals in the aromatic region, with characteristic splitting patterns determined by their coupling constants.
-
N-(4-bromophenyl)-4-methylbenzenesulfonamide (para-isomer): Due to the molecule's symmetry, the four protons on the bromophenyl ring will appear as two distinct doublets.[1]
Melting Point
The melting point is a key physical property that reflects the strength of the intermolecular forces within the crystal lattice. Symmetrical molecules tend to pack more efficiently, leading to higher melting points.
-
N-(4-bromophenyl)-4-methylbenzenesulfonamide (para-isomer): Possesses the highest degree of symmetry, which allows for efficient crystal packing and stronger intermolecular interactions. This results in a significantly higher melting point. The experimentally determined melting point for this isomer is 146-148 °C .[1]
Solubility
The solubility of each isomer in a given solvent is influenced by a combination of factors, including polarity and the energy of the crystal lattice. While specific experimental solubility data for these compounds is not available in the reviewed literature, a general trend can be predicted. The less symmetrical ortho and meta isomers, with their likely lower lattice energies, may exhibit slightly higher solubility in common organic solvents compared to the more crystalline and higher-melting para-isomer.
Experimental Protocols
General Synthesis of N-(bromophenyl)-4-methylbenzenesulfonamide Isomers
This protocol can be adapted for the synthesis of all three isomers by selecting the appropriate bromoaniline starting material.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the selected bromoaniline isomer (1.0 equivalent) in pyridine (5-10 mL per gram of aniline).
-
Reagent Addition: To the stirred solution, add 4-methylbenzenesulfonyl chloride (1.1 equivalents) portion-wise. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water to remove pyridine hydrochloride.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure isomer.
-
Drying: Dry the purified crystals under vacuum.
Figure 2: Experimental workflow for the synthesis and purification of N-(bromophenyl)-4-methylbenzenesulfonamide isomers. This flowchart outlines the key steps from reaction setup to obtaining the pure, crystalline product.
Characterization Methods
-
NMR Spectroscopy: Prepare a ~5-10 mg/mL solution of the purified isomer in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Melting Point Determination: Place a small amount of the dried, crystalline product in a capillary tube and determine the melting point using a calibrated melting point apparatus.
-
Solubility Determination (General Procedure):
-
Add a known mass of the isomer to a known volume of a selected solvent (e.g., ethanol, acetone, ethyl acetate) at a specific temperature.
-
Stir the mixture for a set period to ensure equilibrium is reached.
-
If the solid dissolves completely, add more solute until saturation is achieved.
-
If solid remains, filter the saturated solution and determine the concentration of the dissolved solute by a suitable analytical method (e.g., UV-Vis spectroscopy or gravimetric analysis after solvent evaporation).
-
Comparative Data Summary
| Property | N-(2-bromophenyl)-4-methylbenzenesulfonamide (ortho) | This compound (meta) | N-(4-bromophenyl)-4-methylbenzenesulfonamide (para) |
| Melting Point (°C) | Data not available (proxy: 125-126 °C for methoxy analog[1]) | Data not available (proxy: 86-87 °C for methoxy analog[1]) | 146-148 [1] |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons expected to be complex and dispersed | Aromatic protons expected to show four distinct signals | Aromatic protons appear as two doublets.[1] |
| ¹³C NMR (CDCl₃, δ ppm) | Unique set of signals for all 13 carbons | Unique set of signals for all 13 carbons | Fewer signals due to symmetry.[1] |
| Solubility | No specific data available; likely higher than para-isomer | No specific data available; likely higher than para-isomer | No specific data available; likely the lowest of the three |
Table 1: Head-to-head comparison of the physicochemical and spectroscopic properties of N-(bromophenyl)-4-methylbenzenesulfonamide isomers.
Conclusion
The ortho, meta, and para isomers of N-(bromophenyl)-4-methylbenzenesulfonamide, while sharing the same molecular formula, are distinct chemical entities with unique physical and spectroscopic properties. The para-isomer's high degree of symmetry results in a significantly higher melting point and a more simplified NMR spectrum compared to its less symmetrical ortho and meta counterparts. This guide provides a framework for the synthesis, purification, and characterization of these isomers, underscoring the critical importance of rigorous analytical validation in chemical research and drug development. A thorough understanding and control of isomeric identity are fundamental to advancing our knowledge and application of this important class of molecules.
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Royal Society of Chemistry. (2016). Supporting Information: A highly efficient heterogeneous copper-catalyzed Chan-Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides. Retrieved from [Link] [1] Mphahlele, M. J., & Maluleka, M. M. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(15), 4488. [Link]
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A Senior Application Scientist's Guide to Validating Cellular Target Engagement of N-(3-bromophenyl)-4-methylbenzenesulfonamide
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental scrutiny. A critical milestone in this journey is the unequivocal demonstration of target engagement within the complex milieu of a living cell. This guide provides an in-depth, technically focused comparison of methodologies to validate the cellular target engagement of N-(3-bromophenyl)-4-methylbenzenesulfonamide, a novel compound with therapeutic potential.
While the specific biological target of this compound is yet to be fully elucidated, its sulfonamide core suggests a potential interaction with protein kinases, a class of enzymes frequently implicated in disease pathology. Therefore, this guide will proceed with the hypothesis that this compound is a novel kinase inhibitor, and will explore a multi-faceted approach to confirming its engagement with a putative kinase target (e.g., a specific cyclin-dependent kinase or a receptor tyrosine kinase) in a cellular context.
Section 1: The Foundational Step - Confirming Direct Target Binding
Before delving into complex cellular assays, it is paramount to establish a direct physical interaction between this compound and its purified putative kinase target. This initial step provides the fundamental evidence upon which all subsequent cellular data will be interpreted.
Isothermal Titration Calorimetry (ITC)
Expertise & Experience: ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during the binding of a ligand to its target protein.[1][2] This label-free method provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[3] The thermodynamic signature can offer profound insights into the nature of the binding forces driving the interaction.
Experimental Protocol: Isothermal Titration Calorimetry
-
Protein Preparation: Express and purify the putative kinase target to >95% purity. Dialyze the protein extensively against the ITC running buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Compound Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock solution. Serially dilute the compound into the same ITC running buffer used for the protein to a final DMSO concentration of <1% to minimize buffer mismatch effects.
-
ITC Experiment:
-
Load the purified kinase into the sample cell of the ITC instrument.
-
Load the compound solution into the injection syringe.
-
Perform a series of injections of the compound into the protein solution while monitoring the heat changes.
-
As a control, inject the compound into the buffer alone to determine the heat of dilution.
-
-
Data Analysis: Subtract the heat of dilution from the raw data and fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the KD, n, ΔH, and ΔS.
Surface Plasmon Resonance (SPR)
Expertise & Experience: SPR is another powerful label-free technique for studying biomolecular interactions in real-time.[4] It measures the change in the refractive index at the surface of a sensor chip as the analyte (compound) flows over the immobilized ligand (protein).[5] SPR provides kinetic information, including the association rate constant (kon) and the dissociation rate constant (koff), in addition to the binding affinity (KD).[6] Understanding the kinetics of target binding can be crucial for predicting in-vivo efficacy.[6]
Experimental Protocol: Surface Plasmon Resonance
-
Protein Immobilization: Covalently immobilize the purified kinase target onto a suitable SPR sensor chip (e.g., CM5 chip) via amine coupling.
-
Compound Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).
-
SPR Analysis:
-
Inject the different concentrations of the compound over the immobilized protein surface and a reference surface (without protein).
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections using a low pH buffer.
-
-
Data Analysis: Subtract the reference sensorgram from the active sensorgram and globally fit the data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.
Data Presentation: Comparison of Biophysical Methods
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures heat change upon binding | Measures change in refractive index upon binding |
| Key Outputs | KD, Stoichiometry (n), ΔH, ΔS | KD, kon, koff |
| Sample Requirement | Higher protein concentration | Lower protein concentration |
| Throughput | Lower | Higher |
| Labeling | No | No |
Section 2: Demonstrating Target Engagement in the Cellular Environment
Confirming a direct interaction with the purified protein is a necessary but not sufficient step. It is crucial to demonstrate that this compound engages its target within the complex and dynamic environment of a living cell.[7][8]
Cellular Thermal Shift Assay (CETSA)
Expertise & Experience: CETSA is a powerful method for assessing target engagement in intact cells and tissues.[9][10] The principle is based on the ligand-induced thermal stabilization of the target protein.[11][12] When a compound binds to its target, the protein becomes more resistant to heat-induced unfolding and aggregation.[13] This stabilization can be quantified by measuring the amount of soluble protein remaining after a heat challenge.
Experimental Protocol: Cellular Thermal Shift Assay
-
Cell Culture and Treatment: Culture cells expressing the putative kinase target to ~80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a defined period.
-
Heat Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble fraction (containing the stabilized protein) from the precipitated aggregates by centrifugation.
-
Detection: Analyze the amount of the soluble target protein in the supernatant by Western blotting or other detection methods like ELISA or mass spectrometry.[10]
Visualization: CETSA Workflow
Caption: Inhibition of a kinase signaling pathway.
Section 3: Advanced Techniques for Target Occupancy and Selectivity
For a comprehensive understanding of target engagement, it is beneficial to employ more advanced techniques that can provide quantitative data on target occupancy and assess the selectivity of the compound across the proteome.
LC-MS/MS-based Target Occupancy
Expertise & Experience: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to directly and quantitatively measure the engagement of a compound with its target in vivo or in cell lysates. [14][15]This is often achieved by using a "tracer" molecule that binds to the target, and then measuring the displacement of this tracer by the compound of interest. [16]Alternatively, covalent inhibitors can be directly quantified for their receptor occupancy. [17] Experimental Protocol: LC-MS/MS-based Target Occupancy (Tracer Displacement)
-
Tracer Development: Develop a selective, high-affinity tracer for the putative kinase target that can be detected by LC-MS/MS.
-
In Vivo or In Vitro Treatment: Treat animals or cells with this compound, followed by administration of the tracer.
-
Sample Preparation: Harvest the tissue or cells, lyse, and extract the proteins.
-
LC-MS/MS Analysis: Quantify the amount of tracer bound to the target protein in the presence and absence of the compound.
-
Data Analysis: Calculate the percentage of target occupancy at different concentrations of the compound.
Chemoproteomics
Expertise & Experience: To assess the selectivity of this compound, chemoproteomic approaches can be employed. These methods allow for the unbiased identification of the compound's binding partners across the entire proteome. One common approach involves synthesizing a tagged version of the compound (e.g., with a biotin or a clickable alkyne group) to pull down its interacting proteins from a cell lysate.
Experimental Protocol: Chemoproteomics (Affinity Pull-down)
-
Probe Synthesis: Synthesize an analog of this compound containing a tag for affinity purification.
-
Cell Lysate Treatment: Incubate cell lysates with the tagged compound.
-
Affinity Purification: Use affinity beads (e.g., streptavidin-agarose for a biotin tag) to capture the tagged compound and its interacting proteins.
-
Mass Spectrometry: Elute the bound proteins, digest them into peptides, and identify them by LC-MS/MS.
-
Data Analysis: Identify the proteins that are specifically pulled down by the tagged compound compared to a control.
Data Presentation: Comparison of Cellular Target Validation Methods
| Method | Principle | Key Outputs | Throughput | Pros | Cons |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced protein stabilization | Target engagement, Tm shift | Medium | Label-free, applicable in intact cells | Indirect measure of binding |
| In-Cell Kinase Assay | Inhibition of substrate phosphorylation | Functional inhibition, IC50 | High | Measures functional consequence | Requires specific antibodies |
| LC-MS/MS Target Occupancy | Quantifies compound-target complex | Target occupancy (%) | Low to Medium | Direct and quantitative | Requires tracer or covalent binder |
| Chemoproteomics | Affinity-based protein pull-down | Target identification, selectivity profile | Low | Unbiased, proteome-wide | Requires chemical probe synthesis |
Conclusion: A Self-Validating Approach
Validating the cellular target engagement of a novel compound like this compound requires a multi-pronged, evidence-based approach. By first establishing direct binding to the purified putative target using biophysical methods such as ITC and SPR, a strong foundation is laid. Subsequently, demonstrating target engagement in the cellular context through CETSA and functional in-cell kinase assays provides crucial physiological relevance. Finally, advanced techniques like LC-MS/MS-based target occupancy and chemoproteomics can offer quantitative insights and a broader understanding of the compound's selectivity.
The convergence of data from these orthogonal approaches creates a self-validating system, providing a high degree of confidence in the identified cellular target and mechanism of action of this compound. This rigorous validation is an indispensable step in the path toward developing novel and effective therapeutics.
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A Strategic Guide to Assessing the Off-Target Profile of N-(3-bromophenyl)-4-methylbenzenesulfonamide
Abstract
This guide provides a comprehensive framework for the systematic evaluation of the off-target interaction profile of N-(3-bromophenyl)-4-methylbenzenesulfonamide, a novel investigational compound. As of this publication, no public bioactivity data exists for this specific molecule.[1][2] Consequently, this document serves as a strategic protocol and comparative guide, outlining a robust, multi-tiered experimental plan to thoroughly characterize its selectivity. We will detail established, industry-standard methodologies, including large-scale kinase profiling, cellular target engagement assays, and broad-panel receptor screening. For comparative context, we will use illustrative data from well-characterized sulfonamide-containing kinase inhibitors, Pazopanib and Vemurafenib, to benchmark potential outcomes and highlight the importance of comprehensive selectivity assessment in modern drug discovery.
Introduction: The Imperative of Off-Target Profiling
The benzenesulfonamide moiety is a well-established pharmacophore present in a multitude of approved therapeutic agents.[1][3] Its prevalence is due in part to its ability to engage in key hydrogen bonding interactions within enzyme active sites, particularly those of kinases and metalloenzymes.[3][4] While this makes this compound a promising candidate for targeted therapy, it also introduces a significant risk of off-target interactions, which can lead to unforeseen toxicities or polypharmacology.[5]
A thorough understanding of a compound's selectivity is not merely a regulatory requirement but a foundational pillar of successful drug development. It informs lead optimization, predicts potential adverse effects, and can unveil new therapeutic opportunities.[6][7] This guide, therefore, presents a prospective strategy for researchers and drug development professionals to systematically de-risk this compound by mapping its molecular interaction landscape.
Tier 1: Primary Target Class Identification via Kinome Profiling
Given the sulfonamide scaffold, the protein kinase family is a high-probability target class.[8][9] An initial, broad-based screen against a large panel of kinases is the most efficient first step to identify primary targets and initial off-target liabilities.
Rationale & Experimental Choice
We recommend an active site-directed competition binding assay, such as the KINOMEscan™ platform, which offers comprehensive coverage of the human kinome (over 480 kinases).[10][11] This technology is independent of ATP concentration and measures the true thermodynamic dissociation constant (Kd), allowing for direct and unambiguous comparison of binding affinities across different kinases.[12] This approach provides a panoramic view of the compound's behavior, flagging even weak interactions that might be missed in smaller, activity-based panels.
Comparative Data: Illustrative Kinase Selectivity Profiles
To contextualize the potential outcomes of such a screen, Table 1 presents a hypothetical selectivity profile for this compound alongside published data for the multi-targeted inhibitor Pazopanib. This comparison illustrates how a selectivity profile can be visualized and interpreted.
Table 1: Illustrative Kinase Selectivity Profile (KINOMEscan™ Binding Affinity, Kd)
| Kinase Target | This compound (Hypothetical Kd, nM) | Pazopanib (Reference Kd, nM) | Selectivity Profile Interpretation |
| VEGFR2 | 15 | 30 | Potent primary target for both. |
| PDGFRβ | 45 | 84 | Strong secondary target. |
| c-Kit | 90 | 74 | Significant interaction. |
| FGFR1 | 120 | 42 | Pazopanib shows higher affinity. |
| SRC | > 10,000 | 200 | Hypothetical compound is highly selective against SRC. |
| ABL1 | > 10,000 | 3,000 | Both show weak interaction. |
| EGFR | 8,500 | > 10,000 | Weak to negligible interaction for both. |
| p38α (MAPK14) | > 10,000 | 5,800 | Both show weak interaction. |
Note: Data for Pazopanib is illustrative and derived from publicly available profiling data. The data for the topic compound is purely hypothetical for demonstrative purposes.
Experimental Protocol: Large-Panel Kinase Screen
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.
-
Assay Execution (via service provider like Eurofins Discovery or DiscoverX):
-
Submit the compound for a broad kinase panel screen (e.g., scanMAX panel with 468 kinases).[10][11]
-
The assay typically involves three components: a DNA-tagged kinase, an immobilized ligand, and the test compound.[12]
-
The compound competes with the immobilized ligand for binding to the kinase's active site.
-
The amount of kinase captured on the solid support is measured via qPCR of the DNA tag. A lower amount of captured kinase indicates stronger binding by the test compound.[12]
-
-
Data Analysis:
-
Results are typically reported as percent of control (%Ctrl), where a lower percentage indicates stronger inhibition.
-
For hits below a certain threshold (e.g., <10% Ctrl), a follow-up KdELECT™ assay is performed to determine the precise dissociation constant (Kd) from an 11-point dose-response curve.[10][13]
-
Tier 2: Validating Target Engagement in a Cellular Context
Identifying a biochemical interaction is a critical first step, but it is essential to confirm that the compound can access and engage its target within the complex milieu of a living cell.[14][15] The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this purpose.[16][17]
Rationale & Experimental Choice
CETSA leverages the principle of ligand-induced thermal stabilization.[15] A protein's melting point (Tagg) increases when it is bound by a stabilizing ligand. By heating intact cells treated with the compound and measuring the amount of soluble target protein remaining, we can directly observe target engagement.[16][18] This assay provides invaluable information on cell permeability and target binding at endogenous expression levels.
Visualizing the Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for a Putative Kinase Target
-
Cell Culture: Culture a relevant cell line known to express the primary target kinase (identified in Tier 1) to ~80% confluency.
-
Compound Treatment: Harvest and resuspend cells in culture medium. Treat cell aliquots with this compound at a desired concentration (e.g., 10 µM) or with vehicle (DMSO) for 1 hour at 37°C.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[15]
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a thermal block.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins and cell debris.[16]
-
Protein Detection: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein in the supernatant using a specific detection method, such as Western blotting with a validated antibody or a higher-throughput method like AlphaScreen®.[17]
-
Data Analysis: Quantify the band intensities (for Western blot) at each temperature. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate a melting curve. A rightward shift in the curve for the compound-treated sample compared to the vehicle control indicates target stabilization and engagement.[18]
Tier 3: Broadening the Search for Off-Target Liabilities
While kinome profiling is essential, many adverse drug effects arise from interactions with other protein families, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.[19] A broad liability panel is a crucial step to identify these non-kinase off-targets.
Rationale & Experimental Choice
We recommend employing a comprehensive panel of radioligand binding assays, such as the SafetyScan™ panel, which screens against a wide range of diverse pharmacological targets.[19][20] These assays measure the ability of a test compound to displace a specific, high-affinity radioligand from its receptor, providing a direct measure of binding interaction.[21] This approach is a cost-effective and high-throughput method to flag potential safety liabilities early in the development process.
Comparative Data: Illustrative Safety Panel Hits
Table 2 provides a hypothetical comparison of this compound against Vemurafenib, a sulfonamide-containing BRAF inhibitor known for off-target activities. This illustrates how data from a safety panel is typically presented.
Table 2: Illustrative Safety Panel Profile (% Inhibition @ 10 µM)
| Target | Target Class | This compound (Hypothetical % Inhibition) | Vemurafenib (Reference % Inhibition) | Interpretation & Follow-Up Action |
| 5-HT2B Receptor | GPCR | 85% | 95% | High-risk hit. Both compounds show strong interaction. Requires functional follow-up assay to determine agonist/antagonist activity. |
| Dopamine D2 Receptor | GPCR | 12% | 5% | Low risk. Negligible interaction. |
| hERG Channel | Ion Channel | 25% | 45% | Moderate-risk hit for Vemurafenib. Low risk for the hypothetical compound. A 25% inhibition warrants monitoring but may not be a primary concern. |
| Sigma-1 Receptor | Other | 72% | 65% | High-risk hit. Warrants further investigation into the functional consequences of this interaction. |
| Adrenergic α1A Receptor | GPCR | 5% | 55% | Moderate-risk hit for Vemurafenib. The hypothetical compound appears selective against this target. |
Note: Data for Vemurafenib is illustrative and based on known pharmacological properties. The data for the topic compound is purely hypothetical.
Experimental Protocol: Radioligand Binding Assay Panel
-
Compound Submission: Submit this compound to a contract research organization offering broad-panel safety screening.
-
Assay Principle:
-
For each target, a membrane preparation (or purified receptor) is incubated with a specific radioligand and the test compound (typically at 1 or 10 µM).[20]
-
The reaction is allowed to reach equilibrium.
-
The mixture is then rapidly filtered through a filter plate to separate bound from unbound radioligand.
-
The radioactivity retained on the filter, corresponding to the amount of bound radioligand, is measured by scintillation counting.
-
-
Data Analysis:
-
The percent inhibition of specific binding is calculated by comparing the results from the test compound to a vehicle control.
-
A common threshold for a "hit" is >50% inhibition, which would then trigger follow-up dose-response studies to determine an IC50 or Ki value.
-
Synthesis and Strategic Path Forward
This guide outlines a logical, tiered approach to comprehensively assess the off-target profile of a novel compound like this compound.
Caption: Strategic workflow for off-target assessment.
By systematically applying these methods, researchers can build a detailed selectivity map. This map is indispensable for making informed decisions, enabling the optimization of on-target activity while minimizing off-target effects, ultimately increasing the probability of developing a safe and effective therapeutic agent.
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PubChem. N-[(3-Bromophenyl)methyloxido-|E4-sulfanylidene]benzamide. Available at: [Link]
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National Institutes of Health (NIH). (2012). Activity-based kinase profiling of approved tyrosine kinase inhibitors. Genes to Cells. Available at: [Link]
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National Institutes of Health (NIH). (2014). Off-target effects of sulforaphane include the derepression of long terminal repeats through histone acetylation events. The Journal of Nutritional Biochemistry. Available at: [Link]
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National Institutes of Health (NIH). (2019). Editorial focus: understanding off-target effects as the key to successful RNAi therapy. Cellular & Molecular Biology Letters. Available at: [Link]
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National Institutes of Health (NIH). (2023). Empowering drug off-target discovery with metabolic and structural analysis. Nature Communications. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of N-(3-bromophenyl)-4-methylbenzenesulfonamide
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. However, responsible lifecycle management of these chemicals, particularly their disposal, is a critical and non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-(3-bromophenyl)-4-methylbenzenesulfonamide, a halogenated aromatic sulfonamide.
Part 1: Hazard Assessment and Chemical Profile
Understanding the chemical's inherent risks is the foundation of safe disposal. Based on analogous compounds like N-(4-bromophenyl)benzenesulfonamide, we can infer the following hazard profile.[1]
Table 1: Inferred Hazard Profile and Chemical Identifiers
| Property | Value / Classification | Rationale & Significance |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₃H₁₂BrNO₂S | The presence of Bromine (Br), a halogen, is critical for waste classification. |
| GHS Hazard Class | Likely Eye Irritant (Category 2), Skin Irritant, May cause respiratory irritation. | Data from similar brominated sulfonamides consistently show these classifications.[1][2][3] This dictates the required Personal Protective Equipment (PPE). |
| Hazardous Decomposition | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Sulfur oxides (SOx), Hydrogen bromide (HBr). | Thermal decomposition (e.g., in a fire) will release toxic and corrosive gases.[1][3] This informs emergency response and the selection of a high-temperature incineration disposal method. |
| Regulatory Status | Presumed Hazardous Waste under RCRA. | As a halogenated organic compound, it falls under regulations that govern hazardous waste disposal to prevent environmental contamination.[4][5][6] |
The causality behind classifying this compound as hazardous waste stems from its chemical structure:
-
Halogenation: The carbon-bromine bond makes it a "halogenated organic compound." The U.S. Environmental Protection Agency (EPA) heavily regulates these substances due to their potential for persistence in the environment and the formation of toxic byproducts.[4][6]
-
Aromatic Rings & Sulfur/Nitrogen Content: These functional groups can contribute to the formation of toxic oxides upon incomplete combustion, necessitating controlled, high-temperature incineration for complete destruction.[3]
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not a single action but a systematic process. This section details the self-validating protocol from the point of generation to final hand-off for disposal.
Step 1: Immediate Personal Protective Equipment (PPE)
Before handling the waste compound in any form (pure, in solution, or contaminated materials), the following PPE is mandatory. This is a non-negotiable baseline for safety.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields, or preferably, chemical splash goggles.
-
Hand Protection: Nitrile gloves (ensure they are regularly inspected for tears or degradation).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Handling of the dry, powdered solid should be performed in a certified chemical fume hood to prevent inhalation of airborne particles.[2]
Step 2: Waste Characterization and Segregation
Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring compliant disposal.
-
Designate as "Halogenated Organic Waste": All waste streams containing this compound must be classified as such.
-
Maintain Separation: This waste must be kept separate from all other waste streams, especially:
-
Solid vs. Liquid:
-
Solid Waste: Collect unused or expired solid this compound and any grossly contaminated items (e.g., weigh boats, contaminated gloves, absorbent pads) in a dedicated solid waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, dedicated liquid waste container. Do not mix with other solvent waste.
-
Step 3: Proper Containerization and Labeling
The integrity and labeling of your waste container are essential for safety and regulatory compliance.
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. Ensure the container is clean, dry, and in good condition.[7]
-
Labeling: The container must be labeled clearly and immediately upon the first addition of waste. The label must include:
-
The words "HAZARDOUS WASTE "
-
Full Chemical Name: "this compound" (avoid abbreviations).
-
Primary Hazard(s): "Irritant"
-
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste. This prevents the release of vapors and protects the contents from contamination.
Step 4: Storage and Accumulation
Waste must be stored safely in the laboratory before collection.
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab where it was generated.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks or spills.
-
Ventilation: The storage area should be well-ventilated.
Step 5: Arranging for Disposal
Laboratory personnel are responsible for the waste until it is collected by trained professionals.
-
Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup.
-
Provide Documentation: Be prepared to provide information about the waste composition and volume.
-
Never Use Drains or Trash: Under no circumstances should this chemical or its containers be disposed of in the standard trash or down the sanitary sewer. This is a direct violation of EPA regulations.[4][5]
Part 3: Visualization of the Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Part 4: Emergency Procedures for Spills
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting cleanup, don the appropriate PPE, including respiratory protection if the substance is airborne.
-
Contain the Spill:
-
For solid spills: Gently cover with an absorbent material to prevent dust from becoming airborne. Sweep up the material and place it in the designated hazardous waste container.[1]
-
For liquid spills: Cover with a chemical absorbent pad or other inert absorbent material (e.g., vermiculite).
-
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent, followed by soap and water. All cleanup materials are also considered hazardous waste and must be disposed of accordingly.
-
Report the Incident: Report the spill to your laboratory supervisor and EH&S department, regardless of size.
By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, thereby building a culture of trust and safety that extends beyond the product itself.
References
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ChemBK. (n.d.). Benzenesulfonamide, N-[(3-bromophenyl)methylene]-4-methyl-. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-bromophenyl) 3-(4-bromophenylaminosulfonyl)benzamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Bromophenyl)-3-nitrobenzenesulfonamide. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]
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MySafetyLabels. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of N-(3-bromophenyl)-4-methylbenzenesulfonamide
For Research and Development Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for N-(3-bromophenyl)-4-methylbenzenesulfonamide was not available at the time of this writing. The following guidance is based on the known hazards of closely related brominated phenylsulfonamide compounds. It is imperative to treat this compound with the same or greater level of caution as these analogs.
Hazard Identification and Risk Assessment
Key Potential Hazards:
-
Skin Irritation: Prolonged or repeated contact may cause redness and irritation.[1][3]
-
Eye Irritation: Direct contact with the eyes can cause serious irritation.[1][3]
-
Respiratory Tract Irritation: Inhalation of dust can irritate the respiratory system.[1]
-
Hazardous Decomposition Products: When heated to decomposition, this compound may emit toxic fumes of carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial when handling this compound. The selection of appropriate PPE should be based on the specific laboratory procedure being performed and the potential for exposure.
| Task | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | - Gloves: Nitrile or neoprene gloves (double-gloving recommended). - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Respiratory Protection: A NIOSH-approved N95 respirator is recommended to prevent inhalation of fine dust particles. - Lab Coat: A standard laboratory coat should be worn and buttoned. |
| Solution Preparation and Handling | - Gloves: Nitrile or neoprene gloves. - Eye Protection: Chemical splash goggles are essential. - Lab Coat: A laboratory coat should be worn. |
| Accidental Spill Cleanup | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles and a face shield. - Respiratory Protection: A full-face respirator with appropriate cartridges for organic vapors and particulates may be necessary depending on the spill size. - Protective Clothing: A chemical-resistant apron or coveralls. |
Standard Operating Procedures for Safe Handling
Adherence to established protocols is fundamental to minimizing risk. The following step-by-step procedures provide a framework for the safe handling of this compound.
3.1. Preparation and Weighing:
-
Work Area: Conduct all weighing and handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Dispensing: Use a spatula or other appropriate tool to carefully transfer the solid. Avoid generating dust.
-
Cleaning: After weighing, carefully clean all surfaces of the balance and fume hood to remove any residual powder.
3.2. Solution Preparation:
-
Work Area: Prepare solutions in a well-ventilated fume hood.
-
Personal Protective Equipment: Wear appropriate PPE, including chemical splash goggles.
-
Solvent Addition: Slowly add the solid to the solvent to avoid splashing.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Ensure the container is securely capped during mixing.
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
4.1. First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[1]
4.2. Spill Response Workflow:
The following diagram outlines the procedural flow for responding to a chemical spill of this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
